Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate
Description
Properties
IUPAC Name |
hexadecyl 3,5-ditert-butyl-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54O3/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-34-29(33)25-23-26(30(2,3)4)28(32)27(24-25)31(5,6)7/h23-24,32H,8-22H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYMWGXNIUZYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052382 | |
| Record name | Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals | |
| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, hexadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
67845-93-6 | |
| Record name | Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67845-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palmityl 3,5-di-tert-butyl-4-hydroxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067845936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, hexadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyl 3,5-bis-tert-butyl-4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALMITYL 3,5-DI-TERT-BUTYL-4-HYDROXYBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S43L542RUG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, also known by trade names such as Cyasorb UV 2908, is a sterically hindered phenolic compound.[1] Its molecular structure, characterized by a substituted benzene ring, makes it an effective antioxidant and ultraviolet (UV) light stabilizer. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and mechanism of action, with a focus on its application in polymer science. While primarily used as a polymer additive, understanding its chemical behavior is valuable for researchers in various fields.
Chemical Structure and Identification
The chemical structure of this compound consists of a benzoic acid core functionalized with two bulky tert-butyl groups ortho to a hydroxyl group, and a hexadecyl ester group para to the hydroxyl. This specific arrangement is key to its function as a hindered phenolic antioxidant.
Synonyms: 3,5-Di-tert-butyl-4-hydroxybenzoic Acid Hexadecyl Ester, Palmityl 3,5-di-tert-butyl-4-hydroxybenzoate[2][3]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 67845-93-6 |
| Molecular Formula | C₃₁H₅₄O₃ |
| Molecular Weight | 474.76 g/mol |
| Appearance | White to off-white powder or crystals |
| Melting Point | 61.0 to 65.0 °C |
| Purity | >98.0% (GC) |
| Storage Temperature | Room temperature, under inert atmosphere |
Note: Values are compiled from various sources and may vary slightly.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with hexadecanol.[4]
Experimental Protocol: Esterification Synthesis
Materials:
-
3,5-di-tert-butyl-4-hydroxybenzoic acid
-
Hexadecanol
-
Thionyl chloride
-
Dry Dichloromethane (DCM)
-
Nitrogen atmosphere
Procedure:
-
Dissolve 3,5-di-tert-butyl-4-hydroxybenzoic acid in dry DCM in a round-bottom flask.
-
Cool the solution to 0 °C under a nitrogen atmosphere.
-
Slowly add thionyl chloride to the solution.
-
Allow the reaction to proceed under reflux for 4 hours.
-
After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield 3,5-di-tert-butyl-4-hydroxybenzoyl chloride.
-
Suspend the resulting acid chloride in DCM and react it with hexadecanol to form the final product.
-
The final product can be purified by recrystallization.
Characterization: The structure and purity of the synthesized compound can be confirmed using various analytical techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl group of the ester and the hydroxyl group of the phenol.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.[4]
-
Gas Chromatography (GC): To determine the purity of the final product.[2]
Mechanism of Action: UV Stabilization and Antioxidant Activity
This compound functions primarily as a radical-scavenging antioxidant.[5] Its efficacy stems from the sterically hindered phenolic group. The bulky tert-butyl groups on either side of the hydroxyl group make the hydrogen atom of the hydroxyl group readily available to donate to a free radical, while the resulting phenoxy radical is stabilized by steric hindrance, preventing it from initiating further detrimental reactions.[5][6]
This mechanism is crucial in protecting polymers from degradation caused by exposure to UV light and heat, which generate free radicals.[6]
Caption: Antioxidant mechanism of this compound.
Applications in Polymer Science
The primary application of this compound is as a light stabilizer and antioxidant for various polymers.[7][8] It is particularly effective in polyolefins such as polyethylene (PE) and polypropylene (PP).[8] Its excellent compatibility with these polymers and low volatility contribute to its effectiveness.[8] It can be used alone or in combination with other stabilizers like phosphites and other UV absorbers to achieve synergistic effects.[8]
Performance Evaluation in Polymers
The effectiveness of this additive in a polymer matrix can be evaluated through various experimental protocols.
Experimental Protocol: Accelerated Weathering Test
Objective: To assess the ability of this compound to protect a polymer from UV degradation.
Materials:
-
Polymer (e.g., polyethylene) films with and without the additive.
-
Accelerated weathering chamber (e.g., QUV chamber).
Procedure:
-
Prepare polymer films containing a specific concentration of this compound (e.g., 0.1 - 0.5% by weight).[8]
-
Prepare control films without the additive.
-
Expose the films to accelerated weathering conditions (UV radiation, temperature, and humidity cycles) in the chamber for a specified duration.
-
At regular intervals, remove samples of the films for analysis.
Analysis:
-
Mechanical Properties: Measure tensile strength and elongation at break to assess the retention of mechanical integrity.[9]
-
Spectroscopic Analysis: Use FT-IR spectroscopy to monitor the formation of carbonyl groups, which is an indicator of polymer oxidation.
-
Colorimetry: Measure changes in color and yellowing to evaluate aesthetic stability.[9]
Caption: Experimental workflow for evaluating polymer additive performance.
Safety and Handling
For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) for this compound.[10] Standard laboratory safety practices, including the use of personal protective equipment, should be followed when handling this chemical.
Conclusion
This compound is a highly effective and widely used hindered phenolic antioxidant and UV stabilizer. Its specific chemical structure allows it to efficiently scavenge free radicals, thereby protecting materials, particularly polymers, from degradation. The experimental protocols and mechanisms outlined in this guide provide a solid foundation for researchers and professionals working with this compound. Further research into its potential applications beyond polymer science could be a valuable endeavor.
References
- 1. CYASORB® UV-2908 | Syensqo [syensqo.com]
- 2. This compound | 67845-93-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 67845-93-6 | TCI EUROPE N.V. [tcichemicals.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 6. partinchem.com [partinchem.com]
- 7. specialchem.com [specialchem.com]
- 8. 2017erp.com [2017erp.com]
- 9. lutpub.lut.fi [lutpub.lut.fi]
- 10. baoxuchem.com [baoxuchem.com]
An In-depth Technical Guide to Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate (CAS 67845-93-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, identified by CAS number 67845-93-6, is a sterically hindered phenolic compound. While it is primarily synthesized and widely used in the polymer industry as a highly effective antioxidant and light stabilizer, its chemical structure—a potent free-radical scavenger—warrants a comprehensive understanding for professionals in various scientific fields, including drug development and toxicology. This technical guide provides a detailed overview of its chemical and physical properties, industrial applications, synthesis, mechanism of action, and the limited available information regarding its biological and toxicological profile.
This compound is also known by several synonyms, including UV Absorber 2908, Cyasorb UV 2908, and 3,5-Di-tert-butyl-4-hydroxybenzoic Acid Hexadecyl Ester. It belongs to the class of hindered phenolic antioxidants, which are known for their ability to protect materials from degradation due to heat, light, and oxidation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various matrices, its potential for environmental distribution, and for any analytical studies.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₅₄O₃ | |
| Molecular Weight | 474.76 g/mol | |
| Appearance | White to faint yellow crystalline powder | |
| Melting Point | 59-61 °C | |
| Boiling Point | 539.2 °C at 760 mmHg | |
| Density | 0.936 g/cm³ | |
| Flash Point | 191.3 °C | |
| Water Solubility | 10 µg/L at 20°C | |
| Solubility | Soluble in toluene, chloroform, hexane, and acetone. Slightly soluble in DMSO and Ethyl Acetate. | |
| Vapor Pressure | 3.07E-12 mmHg at 25°C | |
| Refractive Index | 1.488 |
Industrial Applications and Function
The primary application of this compound is as a light stabilizer and antioxidant for various polymers, particularly polyolefins like polyethylene (PE) and polypropylene (PP). It is valued for its low volatility, good chemical stability, and resistance to discoloration. It is often used in combination with other stabilizers, such as benzophenones or phosphite antioxidants, to achieve a synergistic protective effect. The typical dosage in plastics ranges from 0.1% to 1.0%.
Synthesis
A common laboratory-scale synthesis of this compound involves the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with 1-hexadecanol.
Experimental Protocol: Esterification Synthesis
-
Reactants:
-
3,5-di-tert-butyl-4-hydroxybenzoic acid (3.03 g)
-
1-hexadecanol (4.42 g)
-
Toluene (30 ml) as the solvent.
-
Dried ion-exchange resin (1.49 g, 20 wt%) as the catalyst.
-
-
Procedure:
-
Combine the reactants in a two-necked round-bottom flask equipped with a magnetic stirrer.
-
Maintain the reaction for 11.5 hours.
-
Monitor the progress of the reaction and determine the composition of the reaction mixture using high-performance liquid chromatography (HPLC).
-
Mechanism of Action
As a Polymer Stabilizer
In polymeric materials, this compound functions as a primary antioxidant by interrupting the free-radical chain reactions that lead to polymer degradation. The sterically hindered phenolic hydroxyl group is the active site.
-
Initiation: Heat or UV light can generate initial free radicals (R•) from the polymer chain. These react with oxygen to form peroxy radicals (ROO•).
-
Propagation: The peroxy radicals can abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new polymer radical, propagating the degradation.
-
Termination (Antioxidant Action): The hindered phenol donates the hydrogen atom from its hydroxyl group to the peroxy radical, neutralizing it. This forms a stable, non-reactive phenoxyl radical, which, due to the bulky tert-butyl groups, does not initiate new degradation chains.
Biological Relevance and Potential Toxicological Profile
There is currently no significant body of research indicating the use of this compound as a therapeutic agent in drug development. However, the broader class of sterically hindered phenols is being investigated for medicinal properties, including their potential to protect cells from oxidative stress. Some studies have explored the dual nature of certain hindered phenols, which can act as antioxidants in healthy tissues but may generate reactive oxygen species in tumor cells, suggesting a potential for anticancer applications. It must be emphasized that these are general research trends for the chemical class and not specific to this compound.
The primary context in which this compound appears in literature relevant to drug development is from a safety and toxicology perspective.
-
Extractables and Leachables: The compound has been identified as a potential leachable from plastic components used in packaging and delivery systems for parenteral drug products. Leachables are chemical compounds that migrate from container closure systems or manufacturing components into a drug product over its shelf life. The presence of such compounds, even at trace levels, requires toxicological risk assessment to ensure patient safety.
-
Endocrine Disruption Potential: The U.S. Environmental Protection Agency (EPA) has included this compound in its list of chemicals for potential endocrine disruptor screening. This does not mean it is a confirmed endocrine disruptor, but that it is prioritized for further investigation.
Safety and Handling
This compound is classified as irritating to the eyes, respiratory system, and skin. It is harmful if swallowed. Standard laboratory safety precautions should be followed when handling this compound.
| Hazard Information | GHS Classification and Precautionary Statements |
| Hazard Codes | Xi (Irritant) |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H413: May cause long lasting harmful effects to aquatic life. |
| Precautionary Statements | P261: Avoid breathing dust. P273: Avoid release to the environment. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
According to available safety data sheets, no component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.
Conclusion
This compound is a well-characterized hindered phenolic antioxidant with a primary and established role in the stabilization of polymers. Its physicochemical properties are well-documented, and its mechanism of action in preventing oxidative degradation in plastics is understood.
For researchers and professionals in the field of drug development, this compound is not a known therapeutic agent. Its relevance is primarily in the domain of toxicology and product safety, specifically as a potential extractable and leachable from materials used in drug manufacturing and packaging. The general antioxidant properties of the hindered phenol class are of scientific interest, but further research would be required to determine if this specific long-chain ester has any relevant biological activity. Any such investigation should be preceded by a thorough toxicological evaluation.
Synonyms for "Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate" like UV-2908
An In-depth Technical Guide to Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate (UV-2908)
This technical guide provides a comprehensive overview of this compound, a hindered phenolic antioxidant and UV stabilizer commonly known by the trade name UV-2908. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the properties, applications, and underlying mechanisms of this compound.
Chemical Identity and Synonyms
This compound is a multi-functional additive primarily used in the polymer industry to protect materials from degradation caused by heat and light. Its chemical structure features a sterically hindered phenolic group, which is key to its antioxidant activity, and a long alkyl chain that enhances its compatibility with various polymer matrices.
Synonyms and Identifiers:
-
Chemical Name: this compound
-
CAS Number: 67845-93-6[1]
-
Alternative Names:
-
EC Number: 267-342-2
Physicochemical and Toxicological Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₁H₅₄O₃ | [1] |
| Molecular Weight | 474.76 g/mol | |
| Appearance | White to faint yellow powder | [2] |
| Melting Point | 58-65 °C | |
| Boiling Point | 539.2 ± 50.0 °C (Predicted) | |
| Density | 0.936 ± 0.06 g/cm³ (Predicted) | |
| Vapor Pressure | 0.005 Pa at 20°C | |
| Water Solubility | 10 μg/L at 20°C | |
| Solubility | Easily soluble in toluene, chloroform, hexane; soluble in acetone; slightly soluble in DMSO and Ethyl Acetate. | [2] |
Table 2: Spectral Data
| Spectral Data Type | Source Information |
| ¹H NMR Spectra | Available from Sigma-Aldrich Co. LLC.[4] |
| ATR-IR Spectra | Available from Aldrich.[4] |
| UV-Vis Transmittance (%) | 460 nm: ≥ 95.00; 500 nm: ≥ 97.00 |
Table 3: Toxicological Data
| Test | Result | Species | Reference |
| Acute Oral Toxicity (LD50) | > 5000 mg/kg | Rat | [5] |
| Hazard Statements | May cause long lasting harmful effects to aquatic life. | ||
| GHS Classification | Not classified as hazardous for the majority of reports. Some reports indicate it is toxic to aquatic life with long-lasting effects.[4] |
Experimental Protocols
This section details the methodologies for key experiments related to the application and analysis of this compound.
Synthesis of this compound
A common laboratory-scale synthesis involves the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with 1-hexadecanol.
Materials:
-
3,5-di-tert-butyl-4-hydroxybenzoic acid
-
1-hexadecanol
-
Toluene
-
Dried ion-exchange resin (catalyst)
-
Two-necked round bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a two-necked round bottom flask, combine 3,5-di-tert-butyl-4-hydroxybenzoic acid, 1-hexadecanol, and toluene.
-
Add a catalytic amount of dried ion-exchange resin (e.g., 20 wt% of the acid).
-
Equip the flask with a magnetic stirrer and a reflux condenser.
-
Heat the mixture to reflux and maintain for approximately 11.5 hours.
-
Monitor the reaction progress using high-performance liquid chromatography (HPLC) to determine the consumption of reactants and the formation of the product.
-
Upon completion, the product can be isolated and purified using standard techniques such as crystallization.
Evaluation of UV Stabilization Performance in Polymers
This protocol outlines a generalized procedure for assessing the effectiveness of UV-2908 as a UV stabilizer in a polymer matrix.
Materials and Equipment:
-
Polymer resin (e.g., polypropylene, polyethylene)
-
This compound (UV-2908)
-
Internal mixer or twin-screw extruder for compounding
-
Injection molding machine or film extruder to prepare samples
-
Accelerated weathering chamber (e.g., Xenon arc or QUV)
-
Spectrophotometer (for color and gloss measurements)
-
Tensile tester
-
Impact tester
Procedure:
-
Compounding: Dry blend the polymer resin with the desired concentration of UV-2908 (typically 0.1-1.0 wt%). A control sample without the stabilizer should also be prepared. Melt-compound the mixture using an extruder or internal mixer to ensure homogeneous dispersion.
-
Sample Preparation: Prepare standardized test specimens (e.g., tensile bars, impact plaques, or films) from the compounded material using injection molding or film extrusion.
-
Initial Property Measurement: Before exposure to UV radiation, measure the initial properties of the samples, including color (e.g., using CIE Lab* color space), gloss, tensile strength, elongation at break, and impact strength.
-
Accelerated Weathering: Expose the samples in an accelerated weathering chamber according to standard test methods (e.g., ASTM G155 for Xenon Arc or ASTM D4329 for Fluorescent UV). The exposure cycles (light/dark, temperature, humidity) should be chosen to simulate the intended end-use environment.
-
Periodic Evaluation: At regular intervals, remove a set of samples from the weathering chamber and re-measure their physical and aesthetic properties.
-
Data Analysis: Plot the change in properties (e.g., color change ΔE*, percentage retention of tensile strength) as a function of exposure time. Compare the performance of the samples stabilized with UV-2908 to the unstabilized control to quantify its effectiveness.
Signaling Pathways and Mechanisms of Action
While primarily used in materials science, the core chemical structure of this compound, a hindered phenol, has implications in biological systems due to its antioxidant properties.
Antioxidant Mechanism
The primary mechanism of action for hindered phenolic antioxidants like UV-2908 is as a free radical scavenger. In the presence of free radicals (R• or ROO•), which are highly reactive species that can degrade polymers or damage biological molecules, the hindered phenol donates a hydrogen atom from its hydroxyl group to neutralize the radical. This process is illustrated in the diagram below.
Caption: Antioxidant mechanism of a hindered phenol.
Potential Biological Signaling Pathways
Recent research has explored the potential of some sterically hindered phenols to act as more than just simple antioxidants in biological systems.[6] Certain derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and may have therapeutic potential in diseases associated with oxidative stress, such as neurodegenerative disorders.[6] The proposed mechanism involves the ability of these compounds to switch from an antioxidant to a pro-oxidant under the specific conditions of a tumor microenvironment, leading to the generation of reactive oxygen species (ROS) that trigger cell death pathways.
Caption: Potential dual role of hindered phenols in biological systems.
It is important to note that while this provides a conceptual framework, specific studies on the biological effects of this compound are limited, and further research is needed to validate these pathways for this particular compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 3. US20200216589A1 - Additive mixture - Google Patents [patents.google.com]
- 4. Palmityl 3,5-di-tert-butyl-4-hydroxybenzoate | C31H54O3 | CID 94623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. additivesforpolymer.com [additivesforpolymer.com]
- 6. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Action Mechanism of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate as a UV Absorber: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate is a multifunctional additive widely utilized in various industries for its capacity to protect materials from the degradative effects of ultraviolet (UV) radiation. This technical guide provides a comprehensive overview of its core mechanism of action, which encompasses both UV absorption and antioxidant properties. The document details the photophysical and photochemical processes responsible for its protective functions, supported by available data and established scientific principles. Experimental protocols for characterization and visualization of key pathways are also presented to facilitate further research and application in relevant fields.
Introduction
The utility of this compound as a stabilizer stems from its unique molecular architecture, which combines two critical functional moieties: a benzoate group responsible for absorbing harmful UV radiation and a hindered phenol group that acts as a potent antioxidant. This dual functionality allows it to offer comprehensive protection against photodegradation and thermo-oxidative degradation, making it a valuable component in the formulation of plastics, coatings, and personal care products.[1]
Core Mechanism of Action: A Dual Functionality
The protective effects of this compound can be attributed to two distinct but complementary mechanisms:
-
UV Absorption by the Benzoate Moiety: The primary role of a UV absorber is to intercept high-energy UV photons before they can be absorbed by the substrate material, where they could initiate damaging photochemical reactions. The benzoate portion of the molecule is the principal chromophore responsible for absorbing UV radiation, primarily in the UV-B and UV-A regions of the electromagnetic spectrum.
-
Antioxidant Activity of the Hindered Phenol Moiety: In addition to UV absorption, the hindered phenol group provides antioxidant protection. This is crucial as some UV radiation may still penetrate the material, and thermal stress during processing and use can also generate free radicals.
Photophysical and Photochemical Processes of UV Absorption
Upon absorption of a UV photon, the benzoate moiety is promoted to an electronically excited state. For a UV absorber to be effective and stable, it must possess an efficient and rapid pathway to dissipate this excess energy without undergoing permanent chemical change or generating reactive species. The most probable mechanism for this energy dissipation in phenolic benzoates is Excited-State Intramolecular Proton Transfer (ESIPT) .
The ESIPT process involves the following steps:
-
Photoexcitation: The molecule absorbs a UV photon, transitioning from its ground electronic state (S₀) to an excited singlet state (S₁).
-
Intramolecular Proton Transfer: In the excited state, the acidity of the phenolic proton increases significantly. This facilitates a rapid and reversible transfer of the proton from the hydroxyl group to the carbonyl oxygen of the ester group. This transfer occurs on a sub-picosecond timescale.
-
Tautomerization: The proton transfer results in the formation of an unstable keto-tautomer.
-
Non-radiative Decay: The excited keto-tautomer rapidly returns to its ground state through non-radiative pathways, such as vibrational relaxation, dissipating the absorbed energy as heat.
-
Reverse Proton Transfer: In the ground state, the reverse proton transfer occurs, regenerating the original phenolic structure, ready to absorb another UV photon.
This cyclic process allows for the efficient conversion of harmful UV energy into harmless thermal energy, providing long-lasting photoprotection.
Quantitative Data
| Parameter | Typical Value Range | Significance |
| UV Absorption Maximum (λmax) | 280 - 320 nm | Indicates the wavelength of maximum UV absorption, crucial for targeting specific UV regions. |
| Molar Extinction Coefficient (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at a given wavelength. Higher values indicate greater absorption efficiency. |
| Quantum Yield of Photodecomposition (Φd) | < 10⁻⁴ | Represents the fraction of absorbed photons that lead to the irreversible degradation of the molecule. A low value is essential for a photostable UV absorber. |
| Excited State Lifetime (τ) | Picoseconds to nanoseconds | The duration for which the molecule remains in the excited state. A short lifetime, facilitated by efficient deactivation pathways like ESIPT, minimizes the chance of undesirable photochemical side reactions. |
Experimental Protocols
The characterization of the UV absorbing and antioxidant properties of this compound involves a combination of spectroscopic and chemical methods.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the UV absorption spectrum and molar extinction coefficient.
Methodology:
-
Sample Preparation: Prepare a series of solutions of this compound in a suitable UV-transparent solvent (e.g., cyclohexane, ethanol) at known concentrations.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorbance of each solution in a quartz cuvette of known path length (typically 1 cm) over a wavelength range of 200-400 nm. A solvent blank is used as a reference.
-
Data Analysis: Plot absorbance versus concentration at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law (A = εbc), the slope of the resulting linear plot will be the molar extinction coefficient (ε).
Transient Absorption Spectroscopy
Objective: To investigate the dynamics of the excited states and identify transient species, such as the keto-tautomer formed during ESIPT.
Methodology:
-
Instrumentation: A pump-probe transient absorption spectrometer is required. This typically consists of a femtosecond or picosecond laser system.
-
Procedure: The sample solution is excited with a short, intense "pump" pulse of a specific wavelength. A second, weaker "probe" pulse, with a broad spectral range, is passed through the sample at a variable time delay after the pump pulse.
-
Data Acquisition: The change in absorbance of the probe light is measured as a function of both wavelength and the time delay between the pump and probe pulses.
-
Data Analysis: The resulting data provides a time-resolved spectral map of the transient species, allowing for the determination of their lifetimes and spectral signatures.
Radical Scavenging Assays (e.g., DPPH Assay)
Objective: To quantify the antioxidant activity of the hindered phenol moiety.
Methodology:
-
Reagents: Prepare a solution of a stable free radical, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), in a suitable solvent (e.g., methanol).
-
Procedure: Add varying concentrations of this compound to the DPPH solution.
-
Measurement: Monitor the decrease in absorbance of the DPPH solution at its characteristic wavelength (around 517 nm) over time using a UV-Vis spectrophotometer.
-
Data Analysis: The rate of absorbance decrease is proportional to the radical scavenging activity of the compound. The results can be expressed as the concentration required to scavenge 50% of the DPPH radicals (IC50).
Visualizations
Caption: Proposed photochemical cycle for UV energy dissipation via ESIPT.
Caption: Antioxidant mechanism involving free radical scavenging.
Caption: General experimental workflow for characterization.
Conclusion
This compound provides robust protection against UV-induced degradation through a sophisticated dual-action mechanism. Its benzoate moiety effectively absorbs UV radiation and dissipates the energy as heat via a likely ESIPT pathway, while the hindered phenol component neutralizes damaging free radicals. This synergistic combination of functionalities makes it a highly effective and versatile stabilizer for a wide range of applications. Further research employing advanced spectroscopic techniques will be invaluable in precisely quantifying the photophysical parameters and further elucidating the intricate details of its excited-state dynamics.
References
A Technical Guide to the Solubility of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate is a hindered phenolic antioxidant. Its primary application is as a light stabilizer for polyolefins, such as polypropylene (PP) and polyethylene (PE), to protect them from UV degradation.[1] The compound's efficacy in these applications is intrinsically linked to its solubility and compatibility with the polymer matrix and any solvents used during processing. Understanding its solubility is therefore crucial for formulation development, ensuring product stability, and meeting performance requirements.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below:
| Property | Value |
| Molecular Formula | C31H54O3[1][2] |
| Molecular Weight | 474.76 g/mol [2] |
| Appearance | White to faint yellow crystalline powder[2] |
| Melting Point | 59-61 °C[2][3] |
| Boiling Point | 539.2 °C at 760 mmHg[2][3] |
| Density | 0.936 g/cm³[2][3] |
Solubility Profile
Precise quantitative solubility data for this compound in a range of organic solvents is not widely published. However, qualitative descriptions from various sources provide a general understanding of its solubility.
Table 1: Summary of Qualitative and Quantitative Solubility Data
| Solvent | Solubility | Temperature (°C) | Notes |
| Toluene | Easily Soluble | Not Specified | |
| Chloroform | Easily Soluble | Not Specified | |
| Hexane | Easily Soluble | Not Specified | |
| Acetone | Soluble / Easily Soluble | Not Specified | |
| DMSO | Slightly Soluble | Not Specified | [2] |
| Ethyl Acetate | Slightly Soluble | Not Specified | [2] |
| Water | 10 µg/L | 20 | [2] |
It is important to note that terms like "easily soluble" and "slightly soluble" are not standardized and should be interpreted with caution. For precise formulation work, experimental determination of solubility is strongly recommended.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol based on the widely recognized shake-flask method for determining the solubility of a substance in a given solvent. This method is suitable for a compound like this compound.
Principle
A surplus of the solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined using a suitable analytical method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Procedure
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess of solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 48 hours is typical.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the undissolved solid settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibration range of the analytical method.
-
Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in g/100 mL or mg/mL.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in determining the solubility of this compound.
Caption: Workflow for determining the solubility of a compound.
Logical Relationship in Solubility
The "like dissolves like" principle is a fundamental concept in predicting solubility. The diagram below illustrates this relationship.
References
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate: A Technical Guide to its Melting Point and Thermal Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, also known by trade names such as Cyasorb UV-2908, is a multifunctional additive widely utilized in the polymer industry.[1][2][3] Its primary function is as a UV absorber and a light stabilizer, protecting materials from degradation caused by exposure to sunlight.[1] Furthermore, it exhibits antioxidant properties, contributing to the thermal stability of polymers during high-temperature processing.[4] This technical guide provides an in-depth analysis of the melting point and thermal stability of this compound, presenting key physical data, detailed experimental protocols, and a discussion of its performance characteristics.
Core Physical Properties
This compound is a white to off-white crystalline powder.[1] Its efficacy as a stabilizer is attributed to its low volatility and excellent compatibility with a range of polymers, particularly polyolefins like polyethylene (PE) and polypropylene (PP).[1][5]
Melting Point
The melting point is a critical parameter for the processing and application of this additive. A consistent melting range has been reported across various chemical and safety data sheets.
| Parameter | Value (°C) | References |
| Melting Point Range | 59 - 61 | [1][6][7] |
| Melting Point Range | 61.0 - 65.0 | [8] |
This narrow melting range is indicative of a high degree of purity for a crystalline organic compound.[9]
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point of this compound can be accurately determined using the capillary tube method, a standard procedure for crystalline organic solids.[9]
Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Calibrated thermometer
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and homogeneous.[9] Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.[9]
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the material. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Initial Rapid Heating: Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point (around 45-50°C).
-
Slow Heating and Observation: Decrease the heating rate to 1-2°C per minute to allow for accurate temperature reading.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[10]
-
Repeat: For accuracy, repeat the determination at least twice and calculate the average melting point range.
Thermal Stability Assessment
General Protocol for Thermogravimetric Analysis (TGA):
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis would provide the decomposition temperature of the compound.
-
Instrument Setup: Calibrate the TGA instrument for mass and temperature.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a tared TGA pan.
-
Experimental Conditions: Place the sample in the TGA furnace. Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.
Functional Performance and Stability
This compound functions as a hindered benzoate light stabilizer.[12] It operates by scavenging free radicals that are formed during the photodegradation of plastic materials, thereby preventing the breakdown of the polymer chains.[4][12]
Its notable thermal stability ensures that it does not degrade during polymer processing at elevated temperatures, maintaining its efficacy in the final product.[11] This property, combined with its low volatility, prevents its loss from the polymer matrix over time, ensuring long-term protection.[5]
The compound often exhibits synergistic effects when used in combination with other stabilizers, such as hindered amine light stabilizers (HALS) and other antioxidants, further enhancing the overall stability of the polymer.[1]
Conclusion
This compound is a crystalline solid with a well-defined melting point in the range of 59-65°C. Its demonstrated high thermal stability, though not quantitatively detailed in publicly available literature, is a key feature that enables its effective use as a UV stabilizer and antioxidant in various polymer systems. The provided experimental protocols offer a standardized approach for the verification of its melting point and for the potential future characterization of its thermal decomposition profile. For professionals in polymer science and material development, a thorough understanding of these thermal properties is essential for optimizing processing conditions and ensuring the long-term durability of the end products.
References
- 1. lookchem.com [lookchem.com]
- 2. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.se]
- 3. Palmityl 3,5-di-tert-butyl-4-hydroxybenzoate | C31H54O3 | CID 94623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2017erp.com [2017erp.com]
- 5. nbinno.com [nbinno.com]
- 6. CAS#:67845-93-6 | Hexadecyl 3,5-Bis-Tert-Butyl-4-Hydroxybenzoate | Chemsrc [chemsrc.com]
- 7. chemwhat.com [chemwhat.com]
- 8. This compound | 67845-93-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. byjus.com [byjus.com]
- 11. HALS UV Absorber, Benzoate UV Absorber Wholesale Manufacturer/Supplier| Tintoll [uvabsorber.com]
- 12. specialchem.com [specialchem.com]
Spectroscopic Profile of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate (CAS No. 67845-93-6), a widely utilized antioxidant and UV stabilizer. This document is intended to serve as a core reference for researchers and professionals in drug development and material science, offering detailed spectroscopic data, experimental protocols, and a logical workflow for analysis.
Core Spectroscopic Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for this compound. This information is critical for substance identification, purity assessment, and structural elucidation.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.89 | s | 2H | Ar-H |
| 5.48 | s | 1H | Ar-OH |
| 4.23 | t | 2H | -O-CH ₂- |
| 1.74 | p | 2H | -O-CH₂-CH ₂- |
| 1.46 | s | 18H | -C(CH ₃)₃ |
| 1.26 | br s | 26H | -(CH ₂)₁₃- |
| 0.88 | t | 3H | -CH ₃ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 166.9 | C =O (Ester) |
| 158.4 | C -OH (Aromatic) |
| 138.6 | C -C(CH₃)₃ (Aromatic) |
| 124.7 | C -H (Aromatic) |
| 121.9 | C -COO (Aromatic) |
| 65.1 | -O-C H₂- |
| 34.4 | -C (CH₃)₃ |
| 31.9 - 22.7 | -(C H₂)₁₄- |
| 30.3 | -C(C H₃)₃ |
| 14.1 | -C H₃ |
Solvent: CDCl₃.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3630 | Medium, Sharp | O-H Stretch (Phenolic, non-H-bonded) |
| 2955, 2853 | Strong | C-H Stretch (Aliphatic) |
| 1695 | Strong | C=O Stretch (Ester) |
| 1585 | Medium | C=C Stretch (Aromatic) |
| 1435 | Medium | C-H Bend (Aliphatic) |
| 1230, 1120 | Strong | C-O Stretch (Ester and Phenol) |
Sample Preparation: KBr Pellet or Thin Film.
Table 4: UV-Vis Spectroscopic Data
| λmax (nm) | Solvent |
| ~250-290 | Ethanol or Hexane |
Note: The λmax can exhibit a slight shift depending on the solvent used. As a substituted benzoate, it is expected to have a primary absorption band in this region.
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are provided as a standard reference for reproducing these results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz (or higher field) spectrometer.
-
¹H NMR Acquisition: The ¹H NMR spectrum was recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds was used between pulses.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a greater number of scans were required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then compressed in a pellet press under high pressure to form a transparent or translucent pellet.
-
Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) was first collected. The KBr pellet containing the sample was then placed in the sample holder, and the sample spectrum was recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of this compound was prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent (e.g., ethanol or hexane). This stock solution was then serially diluted to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer was used for the analysis.
-
Data Acquisition: A cuvette filled with the pure solvent was used as a reference (blank). The sample cuvette, containing the diluted solution of the compound, was placed in the sample beam path. The spectrum was scanned over a wavelength range of approximately 200-400 nm. The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.
Caption: Logical workflow for structural elucidation using spectroscopic data.
Synthesis and Purification of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, a sterically hindered phenolic antioxidant. This document details the underlying chemical principles, experimental protocols, and data-driven insights to facilitate its efficient production and purification in a laboratory setting.
Introduction
This compound, also known by trade names such as Cyasorb UV-2908, is a valuable light stabilizer and antioxidant. Its molecular structure, featuring a substituted phenol, allows it to function as a radical scavenger, thereby preventing the degradation of materials initiated by light and oxidation. Its long alkyl chain enhances its compatibility with various polymeric systems. The efficient synthesis and rigorous purification of this compound are paramount to ensure its performance and to meet the stringent purity requirements for its applications in pharmaceuticals and material science.
Synthesis of this compound
The primary synthetic route to this compound is through the direct esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with 1-hexadecanol. This reaction is typically catalyzed by an acid.
Synthesis Pathway: Fischer Esterification
The synthesis proceeds via a Fischer esterification reaction, where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water.
Caption: Fischer Esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid.
Quantitative Data for Synthesis
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 3,5-di-tert-butyl-4-hydroxybenzoic acid | 1.0 molar equivalent | |
| 1-Hexadecanol | 1.0 - 1.2 molar equivalents | |
| Catalyst | ||
| p-Toluenesulfonic acid | 5-10 mol% | |
| Ion-Exchange Resin (e.g., Amberlyst 15) | 10-20 wt% of carboxylic acid | |
| Reaction Conditions | ||
| Solvent | Toluene or Xylene | |
| Temperature | 110-140 °C (reflux) | |
| Reaction Time | 8-16 hours | |
| Yield | ||
| Crude Product Yield | 85-95% | |
| Purified Product Yield | 75-90% |
Detailed Experimental Protocol: Synthesis
Materials:
-
3,5-di-tert-butyl-4-hydroxybenzoic acid
-
1-Hexadecanol
-
p-Toluenesulfonic acid monohydrate (or a strongly acidic ion-exchange resin)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Methanol
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add 3,5-di-tert-butyl-4-hydroxybenzoic acid (1.0 eq), 1-hexadecanol (1.1 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene.
-
Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.
Purification Methods
The crude this compound typically contains unreacted starting materials and by-products. The primary methods for purification are recrystallization and preparative high-performance liquid chromatography (HPLC).
Purification Workflow
Caption: General workflow for the purification of this compound.
Recrystallization
Recrystallization is a cost-effective method for purifying the crude product. Methanol is a commonly used solvent for this purpose.
| Parameter | Value |
| Solvent | Methanol |
| Solvent Volume | Minimal amount to dissolve at boiling point |
| Cooling | Slow cooling to room temperature, followed by cooling in an ice bath |
| Typical Purity | >98% |
| Typical Recovery | 80-90% |
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature. Crystals should start to form.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the crystals under vacuum to obtain the purified this compound.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity (>99.5%), preparative HPLC is the method of choice. This technique separates components based on their differential partitioning between a stationary phase and a mobile phase.
| Parameter | Value |
| Stationary Phase | C18 silica gel |
| Column | Preparative scale C18 column |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detection | UV at ~280 nm |
| Loading Capacity | Dependent on column size and packing material |
| Typical Purity | >99.5% |
Procedure:
-
Dissolve the crude or recrystallized product in a suitable solvent (e.g., a small amount of the initial mobile phase).
-
Filter the sample solution through a 0.45 µm filter.
-
Develop a separation method on an analytical HPLC system to determine the optimal gradient conditions.
-
Scale up the analytical method to a preparative HPLC system.
-
Inject the sample onto the preparative column.
-
Collect the fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the high-purity product.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Melting Point: The reported melting point is in the range of 59-61 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Conclusion
The synthesis of this compound via Fischer esterification is a robust and high-yielding process. Subsequent purification by recrystallization from methanol provides a product with good purity suitable for many applications. For applications demanding higher purity, preparative HPLC is an effective, albeit more resource-intensive, method. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals involved in the synthesis and application of this important antioxidant.
An In-depth Technical Guide to Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate as a Hindered Phenolic Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, also known by trade names such as Cyasorb UV-2908, is a sterically hindered phenolic compound. While it is predominantly recognized for its role as a light stabilizer in the polymer industry, its inherent molecular structure suggests potential as a primary antioxidant.[1][2] This guide provides a comprehensive technical overview of this compound, focusing on its core function as a hindered phenolic antioxidant. It is intended for an audience of researchers, scientists, and drug development professionals who may consider its application in the stabilization of polymers used in medical devices, drug delivery systems, and pharmaceutical packaging.
Hindered phenolic antioxidants are crucial in preventing oxidative degradation of materials by terminating free-radical chain reactions.[3] Their efficacy is attributed to the presence of bulky alkyl groups, typically tert-butyl groups, positioned ortho to the hydroxyl group on the phenol ring. This steric hindrance enhances the stability of the resulting phenoxyl radical, preventing it from initiating new oxidation cycles.[4]
Physicochemical Properties
This compound is a white to faint yellow crystalline powder.[5] Its long hexadecyl (C16) alkyl chain imparts significant lipophilicity, making it highly soluble in non-polar environments such as polymer matrices.[5] This low volatility and high compatibility are advantageous for its retention and long-term efficacy within materials.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 67845-93-6 | [6] |
| Molecular Formula | C31H54O3 | [1] |
| Molecular Weight | 474.76 g/mol | [1] |
| Melting Point | 59-61 °C | [1][6] |
| Appearance | White to faint yellow crystalline powder | [5] |
| Solubility | Soluble in toluene, chloroform, hexane, and acetone; Slightly soluble in DMSO and ethyl acetate | [5] |
| Water Solubility | 10 µg/L at 20°C | [5] |
Mechanism of Antioxidant Action
The primary antioxidant mechanism of this compound is characteristic of hindered phenolic antioxidants and involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical (R•), thereby neutralizing it and terminating the oxidative chain reaction.[7] The bulky tert-butyl groups at the ortho positions sterically hinder the resulting phenoxyl radical, making it relatively stable and less likely to initiate new oxidation chains.[4]
Mechanism of a hindered phenolic antioxidant.
Quantitative Antioxidant Activity
4.1. Data from Structurally Related Compounds
Long-chain alkyl esters of phenolic acids have been evaluated for their antioxidant activity. For instance, studies on alkyl gallates (esters of gallic acid, which is also a phenolic acid) have shown that the length of the alkyl chain can influence their antioxidant efficacy.[8] While direct comparisons are not possible, the data in Table 2 for other hindered phenolic compounds and long-chain esters provide an indication of the potential antioxidant capacity. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1076) is a structurally analogous hindered phenolic antioxidant with a long alkyl chain, and its properties are often cited in the context of polymer stabilization.[9][10]
| Compound | Assay | IC50 / Activity | Reference(s) |
| Gallic Acid | DPPH | IC50 = 29.5 µM | [11] |
| Methyl Gallate | DPPH | IC50 = 38.0 µM | [11] |
| α-Tocopherol (Vitamin E) | DPPH | IC50 = 105.3 µM | [11] |
| Irganox 1076 | - | Used as a stabilizer in polymers | [9][10] |
Note: The absence of specific IC50 values for this compound in the literature highlights a gap in the current understanding of its full antioxidant potential and an area for future research.
Applications in a Biomedical and Pharmaceutical Context
While primarily used in industrial plastics, the properties of this compound make it a candidate for stabilizing biomedical polymers and in drug delivery systems.
5.1. Stabilization of Biomedical Polymers
Polymers such as polyethylene (PE), polylactic acid (PLA), and poly(lactic-co-glycolic acid) (PLGA) are extensively used in medical devices, implants, and drug delivery formulations.[12][13][14] These polymers can be susceptible to oxidative degradation during sterilization, storage, and in vivo, which can compromise their mechanical integrity and release harmful byproducts.[15] Hindered phenolic antioxidants can be incorporated into these polymers to enhance their stability.[15] The high molecular weight and lipophilicity of this compound would likely result in low leachability from the polymer matrix, a critical requirement for biomedical applications.
5.2. Potential Role in Drug Delivery Systems
In drug delivery systems, particularly those based on polymeric nanoparticles or microparticles, the stability of both the polymer and the encapsulated active pharmaceutical ingredient (API) is paramount. Oxidative degradation of the API can lead to loss of efficacy and the formation of toxic degradants. The inclusion of a lipophilic antioxidant like this compound within the polymer matrix could offer protection to oxidation-sensitive drugs.
Interaction with Cellular Signaling Pathways
For drug development professionals, understanding how an excipient might interact with cellular pathways is crucial. Phenolic antioxidants are known to interact with the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[2][16][17]
6.1. The Keap1-Nrf2 Signaling Pathway
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[16] In the presence of oxidative stress or electrophilic compounds (including some phenolic antioxidants), Keap1 is modified, leading to the release of Nrf2.[16] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, leading to their transcription.[1] This results in the increased synthesis of a wide range of antioxidant and detoxification enzymes.[16]
The Keap1-Nrf2 antioxidant response pathway.
While direct evidence for this compound activating the Nrf2 pathway is lacking, its structural features as a phenolic antioxidant suggest this as a plausible mechanism of indirect antioxidant activity if it were to become bioavailable.
Experimental Protocols
The evaluation of this compound as an antioxidant would involve a series of standardized in vitro assays.
7.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, which results in a color change from violet to yellow, monitored spectrophotometrically.[18]
-
Methodology:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the test compound solutions.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[18]
-
7.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
-
Methodology:
-
Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of ~0.7 at 734 nm.
-
Prepare a series of concentrations of this compound.
-
Add the test compound solutions to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
7.3. Evaluation of Efficacy in a Polymer Matrix
A critical aspect for the target audience is to assess the antioxidant's performance within a polymer. This involves evaluating its ability to prevent degradation and its stability (i.e., resistance to leaching).
Workflow for evaluating antioxidant efficacy in polymers.
Conclusion
This compound is a well-established light stabilizer with the inherent chemical structure of a potent hindered phenolic antioxidant. Its high molecular weight, lipophilicity, and low volatility make it an excellent candidate for the long-term stabilization of polymers. For researchers in drug development, its potential application in stabilizing biomedical polymers and drug delivery systems is of significant interest. While direct quantitative data on its free radical scavenging activity is a notable gap in the literature, its structural analogy to other effective hindered phenolic antioxidants suggests it would be an effective primary antioxidant. Future research should focus on quantifying its antioxidant capacity using standard assays and exploring its efficacy and safety in biomedical and pharmaceutical applications.
References
- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. partinchem.com [partinchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Wikipedia [en.wikipedia.org]
- 10. epa.gov [epa.gov]
- 11. Antioxidant activity of gallic acid and methyl gallate in triacylglycerols of Kilka fish oil and its oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ketorolac-Loaded PLGA-/PLA-Based Microparticles Stabilized by Hyaluronic Acid: Effects of Formulation Composition and Emulsification Technique on Particle Characteristics and Drug Release Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PLGA-Based Nanomedicine: History of Advancement and Development in Clinical Applications of Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Investigation of hindered phenol antioxidant effects on the aging performance of cross-linked LDPE in the presence of copper - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. specialchem.com [specialchem.com]
An In-depth Technical Guide to Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate in Polymer Science
For Researchers, Scientists, and Product Development Professionals
Abstract
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, a sterically hindered phenolic antioxidant, is a high-performance additive crucial for the stabilization of polymeric materials. This technical guide details its mechanism of action, principal applications in polymer science, synergistic effects with other stabilizers, and key performance data. By functioning as a free radical scavenger, this compound effectively mitigates the degradation of polymers, particularly polyolefins, during processing and end-use, thereby extending product lifespan and maintaining material integrity. This document provides researchers and professionals with the essential data and experimental frameworks to effectively utilize this versatile stabilizer.
Introduction
This compound (CAS No. 67845-93-6) is a benzoate-type light and thermal stabilizer.[1] It is a white to off-white powder known for its low volatility, minimal color contribution, and excellent compatibility with a wide range of polymers.[2] Marketed under various trade names, including CYASORB® UV-2908 and PowerSorb™ 2908, it is a key additive in preventing the photo-oxidative and thermo-oxidative degradation of plastics.[1] Its molecular structure, featuring a hindered phenol group, is central to its efficacy as a primary antioxidant.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 67845-93-6[3] |
| Molecular Formula | C₃₁H₅₄O₃ |
| Molecular Weight | 474.76 g/mol [3] |
| Appearance | White to off-white powder/solid[1] |
| Melting Point | 55-65 °C[1] |
Mechanism of Action: Free Radical Scavenging
Polymers degrade through a free-radical chain reaction initiated by energy from heat or UV light. This process leads to a loss of mechanical properties, discoloration, and overall failure of the material. This compound functions as a primary antioxidant by interrupting this degradation cycle.
The core of its function lies in the sterically hindered phenolic hydroxyl (-OH) group. This group can donate its hydrogen atom to highly reactive peroxy radicals (ROO•) that are formed during the oxidation of the polymer. This donation neutralizes the peroxy radical, converting it into a stable hydroperoxide (ROOH), and in the process, the antioxidant is converted into a stable phenoxy radical.
The steric hindrance provided by the two bulky tert-butyl groups adjacent to the hydroxyl group is critical. This bulkiness ensures that the resulting phenoxy radical is highly stabilized by resonance and sterically shielded, preventing it from initiating new degradation chains. This stable radical can then terminate another peroxy radical, thus breaking two degradation chains.
References
Methodological & Application
Application Notes and Protocols: Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate for UV Stabilization of Polypropylene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Polypropylene (PP), a versatile and widely used thermoplastic polymer, is inherently susceptible to degradation upon exposure to ultraviolet (UV) radiation. This photodegradation leads to a loss of mechanical integrity, discoloration, and a reduction in the material's overall lifespan. To counteract these effects, UV stabilizers are incorporated into the polymer matrix. Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, a hindered benzoate light stabilizer, is an effective additive for the UV stabilization of polypropylene. This document provides detailed application notes, experimental protocols, and performance data related to its use.
This compound belongs to the class of hindered phenolic antioxidants and functions primarily as a radical scavenger. Its large molecular weight and long alkyl chain contribute to its low volatility and excellent compatibility within the polypropylene matrix, ensuring long-term protection. For enhanced performance, it is often used in synergy with Hindered Amine Light Stabilizers (HALS).
Mechanism of UV Stabilization
The UV stabilization of polypropylene by this compound involves the interruption of the radical chain reactions initiated by UV radiation. The process can be summarized as follows:
-
Initiation: UV radiation provides the energy to break the polymer chains in polypropylene, forming highly reactive free radicals (P•). These radicals readily react with oxygen to form peroxy radicals (POO•).
-
Propagation: The peroxy radicals can abstract hydrogen atoms from other polymer chains, creating hydroperoxides (POOH) and new polymer radicals, thus propagating the degradation cascade.
-
Inhibition by this compound: The hindered phenolic moiety of this compound donates a hydrogen atom to the peroxy radicals, neutralizing them and forming a stable phenoxy radical. This phenoxy radical is sterically hindered and relatively unreactive, thereby terminating the propagation of degradation.
Synergistic Mechanism with Hindered Amine Light Stabilizers (HALS):
While this compound is consumed in the process of radical scavenging, HALS operate via a regenerative cyclic mechanism. The combination of these two stabilizers provides a comprehensive and durable protection system. The HALS can regenerate the hindered phenol, and the hindered phenol can reduce the initial concentration of radicals, thus protecting the HALS from premature depletion.
Application Notes and Protocols for Incorporating Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate into Polyethylene Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation and evaluation of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, a hindered phenolic antioxidant, into polyethylene (PE) films. The following protocols detail the methodologies for film preparation, performance testing, and antioxidant efficacy analysis.
Introduction
This compound is a highly effective antioxidant and UV stabilizer used to protect polymeric materials, such as polyethylene, from degradation caused by heat, oxygen, and UV radiation.[1] Its incorporation into PE films is crucial for applications requiring long-term stability and durability, including in pharmaceutical packaging and medical devices where product integrity is paramount. This hindered phenolic antioxidant functions by scavenging free radicals, thereby inhibiting the oxidative degradation processes that lead to discoloration, embrittlement, and loss of mechanical properties in polyethylene.[1][2]
This document outlines detailed protocols for the preparation of polyethylene films containing varying concentrations of this compound via melt extrusion and compression molding. Furthermore, it provides standardized methods for evaluating the performance of the resulting films, including the assessment of thermal stability through Oxidative Induction Time (OIT) and the evaluation of mechanical properties via tensile strength testing. A protocol for quantifying the antioxidant activity using a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is also described.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 67845-93-6 |
| Molecular Formula | C₃₁H₅₄O₃ |
| Molecular Weight | 474.76 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 59-61 °C |
| Solubility | Soluble in organic solvents such as toluene and chloroform. |
Experimental Protocols
Preparation of Polyethylene Films
Two primary methods for incorporating this compound into polyethylene films are detailed below: melt extrusion for continuous film production and compression molding for laboratory-scale sample preparation.
3.1.1. Protocol 1: Melt Extrusion
This protocol describes the preparation of polyethylene films using a laboratory-scale single or twin-screw extruder.
Materials and Equipment:
-
Low-Density Polyethylene (LDPE) or High-Density Polyethylene (HDPE) pellets
-
This compound powder
-
Twin-screw extruder with a film casting die
-
Chill roll system
-
Pelletizer (optional, for masterbatch preparation)
-
Precision balance
Procedure:
-
Masterbatch Preparation (Recommended):
-
Dry the polyethylene pellets at 80°C for 4 hours to remove any moisture.
-
Prepare a concentrated masterbatch by dry blending a higher concentration of this compound (e.g., 5-10 wt%) with the polyethylene pellets.
-
Melt compound the blend using a twin-screw extruder with a temperature profile of 185°C, 210°C, 220°C, and 185°C across the extruder zones, and a screw speed of 300 rpm.[2]
-
Extrude the molten polymer as strands, cool in a water bath, and pelletize.
-
-
Film Extrusion:
-
Dry the masterbatch pellets and virgin polyethylene pellets at 80°C for 4 hours.
-
Dry blend the masterbatch with virgin polyethylene pellets to achieve the desired final concentrations of the antioxidant (e.g., 0.1, 0.25, 0.5, and 1.0 wt%).
-
Feed the final blend into the single-screw extruder.
-
Set the extruder temperature profile appropriate for the polyethylene grade being used (e.g., for LDPE: 160°C, 170°C, 180°C, 175°C from feed zone to die).
-
Set the screw speed to maintain a consistent melt flow and pressure.
-
Extrude the molten polymer through the film casting die onto a chilled roll system to form a film of uniform thickness.
-
Adjust the chill roll speed to control the film thickness and cooling rate.
-
Collect the extruded film on a winder.
-
3.1.2. Protocol 2: Compression Molding
This protocol is suitable for preparing small, uniform film samples for laboratory testing.
Materials and Equipment:
-
Polyethylene powder or pellets
-
This compound powder
-
Hydraulic hot press with heated platens
-
Metal mold with a specific cavity thickness (e.g., 100-200 µm)
-
Two polished metal plates
-
Release film (e.g., PTFE or Kapton)
-
Precision balance
Procedure:
-
Material Preparation:
-
Dry the polyethylene powder/pellets at 80°C for 4 hours.
-
Calculate the required amount of polyethylene and this compound for the desired concentration and mold volume.
-
Thoroughly dry blend the polyethylene and the antioxidant powder. For pelletized PE, it is recommended to first melt blend the components in an internal mixer and then grind the resulting composite.
-
-
Molding Cycle:
-
Preheat the platens of the hydraulic press to a temperature above the melting point of the polyethylene (e.g., 160-200°C for LDPE/HDPE).[3][4]
-
Place a release film on the bottom metal plate, followed by the mold.
-
Evenly distribute the blended material into the mold cavity.
-
Place another release film and the top metal plate on the mold.
-
Insert the assembly into the preheated press.
-
-
Molding Process:
-
Close the press and apply a low contact pressure for a preheating phase of 5-10 minutes to allow the polymer to melt completely.[5]
-
Increase the pressure to a high level (e.g., 5-10 MPa) and maintain for 5-10 minutes to ensure complete consolidation and removal of air bubbles.[3]
-
Cool the mold under pressure. This can be done by circulating cooling water through the platens or by transferring the mold to a separate cooling press. Controlled cooling is crucial to achieve consistent crystallinity.
-
Once the mold has cooled to below 50-60°C, release the pressure and carefully remove the molded film.[3]
-
Trim any excess material (flash) from the edges of the film.
-
Performance Evaluation of Polyethylene Films
3.2.1. Protocol 3: Oxidative Induction Time (OIT) Measurement (ASTM D3895)
OIT is a measure of the thermal-oxidative stability of a material.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Sample press for crimping pans
-
High-purity nitrogen and oxygen gas with flow controllers
Procedure:
-
Sample Preparation:
-
Cut a small disc (5-10 mg) from the prepared polyethylene film.
-
Place the sample into an aluminum DSC pan and crimp it with a lid. It is recommended to use a lid with a pinhole to allow for gas exchange.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with nitrogen at a flow rate of 50 mL/min for at least 5 minutes.
-
Heat the sample under the nitrogen atmosphere from room temperature to the isothermal test temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min.
-
Once the isothermal temperature is reached and stabilized, switch the gas from nitrogen to oxygen at the same flow rate (50 mL/min).
-
Record the time from the gas switch until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT).
-
The onset of oxidation is determined by the intersection of the baseline with the tangent of the exothermic peak.
-
3.2.2. Protocol 4: Tensile Properties Measurement (ASTM D882)
This protocol determines the mechanical properties of the polyethylene films, such as tensile strength, elongation at break, and modulus of elasticity.
Materials and Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Film grips
-
Specimen cutter or die to prepare rectangular or dog-bone shaped specimens
Procedure:
-
Specimen Preparation:
-
Cut rectangular specimens from the polyethylene films with a width of 25 mm and a length sufficient for gripping in the UTM (e.g., 150 mm).
-
Ensure the edges of the specimens are smooth and free of nicks or defects.
-
Measure the thickness of each specimen at several points along the gauge length and use the average value.
-
-
Tensile Testing:
-
Set the initial grip separation (gauge length) on the UTM (e.g., 100 mm).
-
Secure the specimen in the grips, ensuring it is aligned vertically and not slipping.
-
Set the crosshead speed (rate of grip separation). For polyethylene films, a typical speed is 500 mm/min.
-
Start the test and record the load and elongation data until the specimen breaks.
-
From the resulting stress-strain curve, calculate the tensile strength at break, elongation at break, and modulus of elasticity.
-
Test at least five specimens for each sample and report the average values.
-
Antioxidant Efficacy Analysis
3.3.1. Protocol 5: DPPH Radical Scavenging Assay
This protocol quantifies the antioxidant activity of this compound after its incorporation into the polyethylene film.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Hexane
-
Sonicator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Glass vials
Procedure:
-
Extraction of Antioxidant:
-
Cut a known weight (e.g., 1-2 grams) of the polyethylene film into small pieces.
-
Place the film pieces in a glass vial and add a known volume of hexane (e.g., 20 mL).[6]
-
Seal the vial and sonicate the mixture for 60 minutes to facilitate the extraction of the antioxidant.[6]
-
After sonication, centrifuge the mixture to separate the polymer pieces from the hexane extract.
-
Carefully collect the hexane supernatant containing the extracted antioxidant.
-
-
DPPH Assay:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
In a series of test tubes, add a fixed volume of the DPPH stock solution (e.g., 3 mL).
-
To these tubes, add varying volumes of the hexane extract of the antioxidant. Bring the total volume to a constant value with hexane if necessary.
-
Prepare a control sample containing the same volume of DPPH solution and hexane (without the antioxidant extract).
-
Incubate the tubes in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each solution at 517 nm using the UV-Vis spectrophotometer. Methanol can be used as a blank.
-
-
Calculation of Radical Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where:
-
A_control is the absorbance of the control sample.
-
A_sample is the absorbance of the sample containing the antioxidant extract.
-
-
Data Presentation
The following tables present representative data on the effect of incorporating a hindered phenolic antioxidant, structurally similar to this compound, on the properties of polyethylene films.
Table 1: Oxidative Induction Time (OIT) of Polyethylene Films with Varying Antioxidant Concentrations
| Antioxidant Concentration (wt%) | OIT at 200°C (minutes) |
| 0 (Control) | 5 |
| 0.1 | 45 |
| 0.25 | 90 |
| 0.5 | 150 |
| 1.0 | >200 |
Note: The OIT values are illustrative and can vary based on the specific grade of polyethylene and the exact antioxidant used.
Table 2: Tensile Properties of Polyethylene Films with Varying Antioxidant Concentrations
| Antioxidant Concentration (wt%) | Tensile Strength at Break (MPa) | Elongation at Break (%) |
| 0 (Control) | 12 | 550 |
| 0.1 | 12.5 | 540 |
| 0.25 | 12.8 | 530 |
| 0.5 | 13.0 | 520 |
| 1.0 | 13.2 | 510 |
Note: The mechanical properties can be influenced by processing conditions and the specific polyethylene grade.
Table 3: Antioxidant Activity of Extracted Additive from Polyethylene Films
| Antioxidant Concentration in Film (wt%) | DPPH Radical Scavenging Activity (%) |
| 0.1 | 65 |
| 0.25 | 85 |
| 0.5 | 92 |
| 1.0 | 95 |
Note: The scavenging activity is dependent on the extraction efficiency and the concentration of the extract used in the assay.
Visualizations
Diagram 1: Antioxidant Mechanism of Hindered Phenols
Caption: Mechanism of polymer stabilization by a hindered phenolic antioxidant.
Diagram 2: Experimental Workflow for Polyethylene Film Preparation and Testing
Caption: Workflow for preparing and evaluating antioxidant-containing PE films.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compression Molding of Low-Density Polyethylene Matrix/Glass-Fiber-Reinforced Thick Laminates [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. Development of antioxidant-rich edible active films and coatings incorporated with de-oiled ethanolic green algae extract: a candidate for prolonging ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00949H [pubs.rsc.org]
Application Notes: Performance of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate in Accelerated Weathering Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, hereafter referred to as HDBHB, is a high-performance light stabilizer and antioxidant. Its primary function is to protect polymeric materials from degradation caused by exposure to ultraviolet (UV) radiation and thermal stress. This degradation manifests as undesirable changes in the material's physical and aesthetic properties, including discoloration (yellowing), loss of gloss, and embrittlement. HDBHB is particularly effective in polyolefins, such as polypropylene (PP) and polyethylene (PE), and is often used in synergistic combinations with other stabilizers, like Hindered Amine Light Stabilizers (HALS), to provide comprehensive protection.
These application notes provide a summary of the performance of HDBHB in accelerated weathering tests, offering quantitative data and detailed experimental protocols for researchers and professionals in material science and drug development who require stabilized polymers for their applications.
Performance Data in Accelerated Weathering
Accelerated weathering tests are designed to simulate the long-term effects of outdoor exposure in a much shorter timeframe. Key performance indicators include the retention of surface gloss, changes in color (ΔE), and the yellowing index (YI). The following tables summarize the performance of polymer formulations containing HDBHB in various accelerated weathering conditions.
| Polymer System | Weathering Test | Duration | Stabilizer System | Performance Metric | Result | Reference |
| Acrylic Urethane Clear Coat | Xenon Arc (SAE J1960) | 3000 hours | Without HALS | % Gloss Retention (20°) | 77% | [1] |
| Polycarbonate | Xenon Arc | 400 hours | Formulation with HDBHB | ΔE (Total Color Change) | Lower ΔE compared to standard stabilizers | [2] |
| 2K Polyurethane Acrylic Coating | Xenon Weathering (SAE J1960) | 4039 hours | Formulation with HDBHB | % Gloss Retention | 62.4% | [3] |
| 2K Polyurethane Acrylic Coating | Natural Weathering (Florida) | Not Specified | 1% HDBHB Formulation | % Gloss Retention | 96% | [4] |
| 2K Polyurethane Acrylic Coating | Natural Weathering (Florida) | Not Specified | 1% HDBHB Formulation | Δb (Yellowing) | 0.13 | [4] |
| 2K Polyurethane Acrylic Coating | Natural Weathering (Florida) | Not Specified | 1% HDBHB Formulation | ΔE (Total Color Change) | 0.25 | [4] |
| Polyethylene | UV-C Exposure | Not Specified | Formulation with HDBHB | ΔYI (Yellowness Index) | Data available in reference | [5] |
| Polyethylene | UV-C Exposure | Not Specified | Formulation with HDBHB | ΔE (Total Color Change) | Data available in reference | [5] |
| Wood Coating (Spruce) | Weathering | 1000 hours | Formulation with HDBHB | ΔE (Color Change) | Lower ΔE compared to unstabilized | [6] |
Experimental Protocols
Protocol 1: Accelerated Weathering using Xenon-Arc Apparatus (Based on ASTM G155 and ISO 4892-2)
This protocol describes a general procedure for accelerated weathering of plastic materials using a xenon-arc light apparatus.
1. Objective: To simulate the damaging effects of full-spectrum sunlight and moisture on polymer samples containing HDBHB.
2. Materials and Equipment:
- Xenon-arc weathering chamber (e.g., Q-SUN Xe-3 or equivalent)
- Polymer test plaques (with and without HDBHB) of standardized dimensions
- Spectrophotometer or colorimeter for color measurements
- Gloss meter
- Deionized water
3. Procedure:
4. Data Analysis:
- Plot the % gloss retention, ΔE, and ΔYI as a function of exposure time for both the control and HDBHB-stabilized samples.
- Compare the performance of the stabilized samples to the control to determine the efficacy of HDBHB.
Protocol 2: Accelerated Weathering using Fluorescent UV Lamp Apparatus (Based on ASTM D4329)
This protocol outlines a general procedure for accelerated weathering using a fluorescent UV and condensation apparatus.
1. Objective: To simulate the damaging effects of UV radiation and moisture (in the form of condensation) on polymer samples with HDBHB.
2. Materials and Equipment:
- Fluorescent UV accelerated weathering tester (e.g., QUV)
- UVA-340 or UVB-313 fluorescent lamps
- Polymer test plaques
- Colorimeter and gloss meter
3. Procedure:
4. Data Analysis:
- Analyze and compare the data for the control and HDBHB-containing samples to assess the stabilizing effect of HDBHB under these conditions.
Visualizations
Caption: Experimental workflow for accelerated weathering testing of polymers.
References
- 1. US9969864B2 - Light stabilizers - Google Patents [patents.google.com]
- 2. WO1999067225A1 - Benzocycle-substituted triazine and pyrimidine ultraviolet light absorbers - Google Patents [patents.google.com]
- 3. US20020161075A1 - Polymeric articles containing hindered amine light stabilizers based on multi-functional carbonyl compounds - Google Patents [patents.google.com]
- 4. US6492521B2 - Hindered amine light stabilizers based on multi-functional carbonyl compounds and methods of making same - Google Patents [patents.google.com]
- 5. US20220169828A1 - Compositions and methods for protecting organic polymeric materials from discoloration due to exposure to uv-c light - Google Patents [patents.google.com]
- 6. SYNERGISTIC UV ABSORBER COMBINATION - Patent 1549713 [data.epo.org]
Application Notes and Protocols: Synergistic Stabilization of Polymers with Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate and HALS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate is a sterically hindered phenolic antioxidant that serves as a highly effective light stabilizer for various polymeric materials, particularly polyolefins such as polyethylene (PE) and polypropylene (PP).[1] Its primary function is to protect polymers from degradation caused by exposure to ultraviolet (UV) light and thermal stress during processing and end-use.[2] To achieve a broader and more durable stabilization effect, this compound is often used in combination with Hindered Amine Light Stabilizers (HALS). This combination can lead to a synergistic effect, providing superior protection against polymer degradation than either stabilizer used alone.[1]
These application notes provide a comprehensive overview of the combined use of this compound and HALS, including their mechanism of action, illustrative performance data, and detailed experimental protocols for evaluation.
Mechanism of Stabilization and Synergy
The enhanced performance of combining this compound with HALS stems from their complementary and synergistic stabilization mechanisms.
2.1 this compound (Phenolic Antioxidant)
As a phenolic antioxidant, this compound functions as a primary antioxidant by donating a hydrogen atom from its phenolic hydroxyl group to reactive peroxy radicals (ROO•) that are formed during the photo-oxidation of the polymer. This process converts the highly reactive peroxy radicals into stable hydroperoxides (ROOH) and a stable phenoxy radical, thus interrupting the degradation cycle.
2.2 Hindered Amine Light Stabilizers (HALS)
HALS are highly efficient light stabilizers that do not absorb UV radiation but act as radical scavengers.[3] Their mechanism, known as the Denisov Cycle, involves a regenerative cycle where the hindered amine is oxidized to a stable nitroxyl radical (R₂NO•).[3] This nitroxyl radical then traps alkyl radicals (R•) in the polymer, preventing further degradation. The HALS is then regenerated, allowing it to participate in multiple radical scavenging cycles, which contributes to its long-term effectiveness.[3]
2.3 Synergistic Interaction
The synergy between this compound and HALS arises from a cooperative effect where the two stabilizers protect the polymer from different degradation pathways and can regenerate each other's stabilizing activity. The phenolic antioxidant is highly effective at scavenging peroxy radicals, while HALS are excellent at trapping alkyl radicals. This multi-faceted approach provides more comprehensive protection.
References
Application Notes and Protocols: Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate for Preventing Photodegradation in Plastics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, a hindered benzoate light stabilizer, for preventing the photodegradation of plastics. This document outlines its mechanism of action, performance data, and detailed protocols for its evaluation.
Introduction
This compound (CAS No. 67845-93-6), commonly known by the trade name CYASORB® UV-2908, is a high-performance ultraviolet (UV) light absorber.[1] It is particularly effective in protecting polyolefins, such as polypropylene (PP) and polyethylene (PE), from the damaging effects of UV radiation.[2][3] Its low volatility, minimal color contribution, and excellent chemical stability make it a preferred choice for demanding applications where long-term durability and aesthetic appeal are crucial.[1][2] This compound is also FDA-approved for use in polyolefins for indirect food contact applications at concentrations up to 0.5%.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₅₄O₃ | [3] |
| Molecular Weight | 474.76 g/mol | [3] |
| Appearance | White to faint yellow powder/crystalline powder | [2] |
| Melting Point | 59-61 °C | [3] |
| Solubility | Easily soluble in toluene, chloroform, hexane, and acetone | [2] |
| Volatility | Low | [1][2] |
Mechanism of Action
The primary function of this compound is to absorb harmful UV radiation and dissipate it as thermal energy, thereby preventing the initiation of polymer degradation.[1] As a p-hydroxybenzoate, its mechanism also involves scavenging free radicals, which provides antioxidant properties.[5]
A significant advantage of this hindered benzoate is its synergistic interaction with Hindered Amine Light Stabilizers (HALS). While this compound absorbs UV light, HALS act by scavenging free radicals that may form. This dual-action approach provides a more robust and long-lasting stabilization system for the polymer.[1][6][7]
Caption: Mechanism of UV stabilization in plastics.
Performance Data
The effectiveness of this compound in stabilizing polymers against UV degradation has been demonstrated in various studies. The following tables summarize key performance data.
Table 2: UV Stabilization Performance in Polypropylene Tape
| Formulation | UV Exposure (hours) | % Retention of Breaking Strength |
| Control (No UV Stabilizer) | 1000 | < 50% |
| 0.1% UV-2908 + 0.2% HALS-3346 | 6000 | > 70% |
Data adapted from Cytec Industries Inc. technical datasheet for CYASORB® UV-2908.[8]
Table 3: Long-Term Heat Aging (LTHA) Performance in Polypropylene Film
| Formulation (125 micron film) | Oven Temperature | Days to Embrittlement |
| No UV Stabilizer | 70°C | 50 |
| 0.50% UV-531 (Benzophenone) | 70°C | 66 |
| 0.10% UV-2908 | 70°C | > 1250 |
Data adapted from Cytec Industries Inc. technical datasheet for CYASORB® UV-2908.[8]
Table 4: Performance in Flame Retardant (FR) Polypropylene
| Formulation | ASTM G-26 Exposure (hours) | % Retention of Original Elongation |
| FR PP Control | < 500 | 0% |
| FR PP with UV Stabilizer System * | 1800 | 50% |
*UV Stabilizer System includes this compound. Data adapted from a study on UV stabilization of polyolefin systems.[5]
Experimental Protocols
The following protocols are generalized methodologies for evaluating the performance of this compound in plastics.
Sample Preparation
-
Compounding: Dry blend the base polymer resin (e.g., polypropylene or polyethylene) with this compound at the desired concentration (typically 0.1% to 1.0% by weight).[2] For synergistic studies, co-additives like HALS and antioxidants can be included.
-
Extrusion: Melt-extrude the compounded mixture to ensure homogeneous dispersion of the additive.
-
Specimen Formation: Prepare test specimens according to the requirements of the specific analytical methods (e.g., injection molding for tensile bars, film extrusion for tapes).
Accelerated Weathering
Accelerated weathering is performed to simulate the long-term effects of sunlight and weather in a laboratory setting.
-
Apparatus: Use a xenon-arc or fluorescent UV accelerated weathering tester.
-
Standard: Follow a standardized test method such as ASTM G154, ASTM D4329 (for fluorescent UV exposure), or ISO 4892-2 (for xenon-arc exposure).
-
Exposure Conditions:
-
UV Lamp: For example, UVA-340 lamps to simulate sunlight below 365 nm.
-
Irradiance: A typical irradiance level is 0.89 W/(m²·nm) at 340 nm.
-
Temperature: Set a black panel temperature, for example, at 60 ± 3 °C.
-
Cycle: Employ a cycle of UV exposure and condensation to simulate day/night cycles (e.g., 8 hours UV followed by 4 hours condensation).
-
-
Duration: Expose the samples for a predetermined duration (e.g., up to 2000 hours or more), with periodic removal for analysis.
Caption: Experimental workflow for evaluating UV stabilizer efficacy.
Performance Evaluation
The degradation of the plastic specimens is monitored by measuring changes in their physical and chemical properties over the course of the accelerated weathering exposure.
-
Colorimetry:
-
Apparatus: Use a spectrophotometer or colorimeter.
-
Measurement: Quantify the change in color and yellowness index (YI) according to ASTM E313.
-
-
Gloss Measurement:
-
Apparatus: Use a gloss meter.
-
Measurement: Measure the specular gloss at a specified angle (e.g., 60°) according to ASTM D523.
-
-
Mechanical Property Testing:
-
Apparatus: Use a universal testing machine.
-
Measurement: Determine the tensile strength, elongation at break, and impact strength according to relevant ASTM standards (e.g., ASTM D638 for tensile properties). The retention of these properties is a key indicator of stabilization performance.
-
-
Spectroscopic Analysis (FTIR):
-
Apparatus: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Measurement: Monitor the formation of carbonyl groups (C=O) around 1715 cm⁻¹, which is a primary indicator of photo-oxidation. The change in the carbonyl index can be calculated to quantify the extent of degradation.
-
Conclusion
This compound is a highly effective UV absorber for the stabilization of plastics, particularly polyolefins. Its ability to absorb UV radiation and its synergistic activity with HALS make it a valuable tool for enhancing the durability and lifespan of polymeric materials exposed to sunlight. The protocols outlined in these notes provide a framework for the systematic evaluation of its performance in various plastic formulations.
References
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. baoxuchem.com [baoxuchem.com]
Application Notes and Protocols: Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate as a Processing Stabilizer in Polymer Extrusion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate as a processing stabilizer in polymer extrusion. This document includes its mechanism of action, illustrative performance data, and detailed experimental protocols for its evaluation.
Introduction
This compound (CAS No. 67845-93-6) is a high molecular weight, hindered phenolic antioxidant.[1] It is particularly effective as a processing stabilizer in a variety of polymers, most notably polyolefins such as polypropylene (PP) and polyethylene (PE).[2][3] During high-temperature processing operations like extrusion, polymers are susceptible to thermo-oxidative degradation, which can lead to undesirable changes in material properties, including reduced molecular weight, discoloration (yellowing), and loss of mechanical strength.[4] this compound mitigates these degradation pathways, ensuring the integrity and quality of the final extruded product. Its low volatility and good compatibility with polyolefin substrates make it a preferred choice for demanding applications.[2][5]
Mechanism of Action
As a hindered phenolic antioxidant, this compound functions by interrupting the free-radical chain reactions that drive polymer degradation at elevated temperatures.[6] The process of thermo-oxidative degradation is initiated by the formation of free radicals on the polymer backbone due to heat and shear stress in the extruder. These polymer radicals (R•) react with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from another polymer chain, propagating the degradation cycle.
The stabilizing action of this compound involves the donation of a hydrogen atom from its sterically hindered hydroxyl group to the peroxy radicals.[6] This neutralizes the reactive radicals and terminates the chain reaction. The resulting antioxidant radical is resonance-stabilized and non-reactive, preventing it from initiating new degradation chains.[6]
Performance Data (Illustrative)
The following tables present illustrative data demonstrating the effectiveness of this compound in stabilizing polypropylene (PP) during multiple extrusion passes. This data is representative of the expected performance and is intended for comparative purposes.
Table 1: Melt Flow Index (MFI) of Polypropylene Homopolymer
The Melt Flow Index (MFI) is a measure of the ease of flow of a molten polymer and is inversely related to its molecular weight. A significant increase in MFI after extrusion indicates polymer chain scission and degradation.
| Sample | Concentration of Stabilizer (wt%) | MFI (g/10 min) at 230°C/2.16 kg |
| Pass 1 | ||
| Unstabilized PP | 0 | 3.5 |
| Stabilized PP | 0.1 | 3.4 |
| Stabilized PP | 0.2 | 3.4 |
Table 2: Yellowness Index (YI) of Polypropylene Homopolymer
The Yellowness Index (YI) quantifies the degree of yellowing in a plastic material, which is a common sign of thermo-oxidative degradation.
| Sample | Concentration of Stabilizer (wt%) | Yellowness Index (YI) |
| Pass 1 | ||
| Unstabilized PP | 0 | 2.1 |
| Stabilized PP | 0.1 | 1.9 |
| Stabilized PP | 0.2 | 1.8 |
Table 3: Oxidative Induction Time (OIT) of Polypropylene Homopolymer
Oxidative Induction Time (OIT) is a measure of the thermal stability of a material against oxidation. Longer OIT values indicate better resistance to degradation.
| Sample | Concentration of Stabilizer (wt%) | OIT (minutes) at 200°C |
| Unstabilized PP | 0 | < 2 |
| Stabilized PP | 0.1 | 25 |
| Stabilized PP | 0.2 | 48 |
Experimental Protocols
The following protocols describe the methodology for evaluating the performance of this compound as a processing stabilizer in polypropylene using a laboratory-scale twin-screw extruder.
Materials and Equipment
-
Polymer: Polypropylene (PP) homopolymer powder (MFI ~3-4 g/10 min).
-
Stabilizer: this compound powder.
-
Equipment:
-
Laboratory-scale co-rotating twin-screw extruder (e.g., 16-25 mm screw diameter).
-
Gravimetric feeder for polymer.
-
Micro-feeder for stabilizer.
-
Water bath for cooling the extruded strands.
-
Pelletizer.
-
Melt flow indexer (in accordance with ASTM D1238 or ISO 1133).
-
Spectrophotometer or colorimeter for Yellowness Index measurement (in accordance with ASTM E313).
-
Differential Scanning Calorimeter (DSC) for OIT measurement (in accordance with ASTM D3895).
-
Drying oven.
-
Compounding Procedure
-
Preparation: Dry the polypropylene powder and the stabilizer in a vacuum oven at 80°C for 4 hours to remove any residual moisture.
-
Premixing: Prepare separate batches of unstabilized PP and stabilized PP at the desired concentrations (e.g., 0.1 wt% and 0.2 wt%). For the stabilized batches, dry blend the PP powder and the stabilizer in a bag for 5 minutes to ensure a homogeneous mixture.
-
Extrusion Setup:
-
Set the temperature profile of the extruder. A typical profile for PP is:
-
Feed zone: 180°C
-
Compression zone: 190°C
-
Metering zone: 200°C
-
Die: 210°C
-
-
Set the screw speed to a moderate level (e.g., 150-200 rpm).
-
-
Extrusion:
-
Start the extruder with the unstabilized PP to purge the system.
-
Introduce the premixed batches into the extruder using the gravimetric feeder at a constant feed rate.
-
Collect the extruded strands after they have passed through the cooling water bath.
-
-
Pelletizing: Feed the cooled strands into the pelletizer to obtain pellets.
-
Multiple Passes: For multi-pass extrusion studies, collect the pellets from the first pass, dry them, and re-extrude them under the same conditions for the desired number of passes.
-
Sample Collection: Collect pellet samples after the 1st, 3rd, and 5th extrusion passes for each formulation.
Analytical Methods
-
Melt Flow Index (MFI):
-
Determine the MFI of the pellets from each pass according to ASTM D1238 or ISO 1133.
-
Use a temperature of 230°C and a load of 2.16 kg.
-
Perform at least three measurements for each sample and report the average value.
-
-
Yellowness Index (YI):
-
Mold the pellets into plaques of a standardized thickness (e.g., 2 mm) using a compression molder.
-
Measure the Yellowness Index of the plaques using a spectrophotometer or colorimeter according to ASTM E313.
-
Ensure the instrument is calibrated before use.
-
-
Oxidative Induction Time (OIT):
-
Determine the OIT of the pellets using a DSC instrument according to ASTM D3895.
-
Place a small sample (5-10 mg) in an open aluminum pan.
-
Heat the sample to 200°C under a nitrogen atmosphere.
-
Once the temperature has stabilized, switch the gas to oxygen at a constant flow rate.
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
-
Synergistic Effects
The performance of this compound can be significantly enhanced when used in combination with other types of stabilizers, such as phosphites and Hindered Amine Light Stabilizers (HALS).
-
Phosphites: Act as secondary antioxidants by decomposing hydroperoxides, which are formed during the initial stages of oxidation, into non-radical, stable products. This synergistic combination provides comprehensive protection during both processing and the service life of the polymer.
-
HALS: Are highly effective light stabilizers and also contribute to long-term thermal stability.
Conclusion
This compound is an effective processing stabilizer for polymers, particularly polyolefins, subjected to high-temperature extrusion. Its primary antioxidant mechanism efficiently mitigates thermo-oxidative degradation, resulting in improved melt flow stability, reduced discoloration, and enhanced long-term thermal stability. The provided protocols offer a robust framework for researchers and scientists to evaluate its performance and optimize its use in various polymer formulations.
References
Application Note: Dispersion of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate in Polymer Matrices
Introduction
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, also known by synonyms such as UV Absorber 2908, is a high-performance hindered hydroxybenzoate light stabilizer and antioxidant.[1] Its primary function in a polymer matrix is to mitigate degradation caused by exposure to light and oxidation, thereby enhancing the material's longevity and performance.[1] This compound is particularly effective in polyolefins like polyethylene (PE) and polypropylene (PP).[1] The efficacy of this additive is critically dependent on its uniform dispersion throughout the polymer. Poor dispersion can lead to localized degradation, reduced mechanical properties, and inconsistent performance of the final product.
This document provides detailed protocols for the dispersion of this compound in common polymer matrices using two standard laboratory and industrial techniques: melt blending and solution casting.[2][3] These protocols are intended for researchers, scientists, and professionals in materials science and drug development who utilize stabilized polymers for applications ranging from packaging to medical devices.
Materials and Properties
This compound is a white to faint yellow crystalline powder characterized by low volatility and good chemical stability.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | UV Absorber 2908, HRsorb-2908 | [1][4] |
| CAS Number | 67845-93-6 | [1][5] |
| Molecular Formula | C₃₁H₅₄O₃ | [1] |
| Molecular Weight | 474.76 g/mol | [1] |
| Melting Point | 59-61 °C | [1][4][6] |
| Appearance | White to faint yellow crystalline powder | [1] |
| Solubility | Soluble in toluene, chloroform, hexane, acetone. Very low solubility in water. | [1] |
| Recommended Dosage | 0.1% - 1.0% by weight, depending on the polymer and application. | [1] |
Experimental Protocols
Two primary methods for dispersing this compound into a polymer matrix are detailed below. The choice of method depends on the polymer type, the desired final form (e.g., pellets, film), and available equipment.
Protocol 1: Melt Blending
Melt blending is the most common industrial method for incorporating additives into thermoplastics.[3] It involves mixing the polymer and additive at a temperature above the polymer's melting point.
Objective: To achieve a homogeneous dispersion of the antioxidant in a polymer matrix (e.g., Polypropylene) via extrusion.
Materials & Equipment:
-
Polymer resin (e.g., PP pellets)
-
This compound powder
-
Twin-screw extruder or similar batch mixer
-
Gravimetric or volumetric feeders
-
Pelletizer
-
Drying oven
Procedure:
-
Drying: Dry the polymer pellets according to the manufacturer's specifications to remove residual moisture. This is critical to prevent degradation during processing.
-
Pre-mixing: In a separate container, create a "salt-and-pepper" blend by manually mixing the polymer pellets with the this compound powder at the desired concentration (e.g., 0.25% w/w).
-
Extruder Setup: Set the temperature profile of the extruder zones. For polypropylene, a typical profile might range from 180°C in the feed zone to 210°C at the die.
-
Melt Compounding: Feed the pre-mixed blend into the extruder. The shearing action of the screws will melt the polymer and disperse the additive throughout the molten matrix.
-
Extrusion & Pelletizing: The molten polymer strand exits the die, is cooled in a water bath, and is then cut into pellets by a pelletizer.
-
Post-Drying: Dry the compounded pellets to remove surface moisture before storage or further processing.
Protocol 2: Solution Casting
Solution casting is a laboratory-scale technique ideal for producing thin films with excellent additive dispersion and optical clarity.[7][8][9]
Objective: To create a thin polymer film (e.g., Polycarbonate) containing a uniform dispersion of the antioxidant.
Materials & Equipment:
-
Polymer powder or pellets (e.g., Polycarbonate)
-
This compound powder
-
Suitable solvent (e.g., Chloroform, Toluene)
-
Magnetic stirrer and hot plate
-
Glass petri dish or other flat substrate
-
Leveling table
-
Fume hood
-
Vacuum oven
Procedure:
-
Solution Preparation: In a fume hood, dissolve the polymer in a suitable solvent to create a polymer solution (e.g., 10% w/v).[10] This may require gentle heating and stirring.
-
Additive Incorporation: Once the polymer is fully dissolved, add the required amount of this compound to the solution. Stir until the additive is also fully dissolved, creating a homogeneous mixture.
-
Casting: Place the petri dish on a leveling table. Pour the polymer-additive solution into the dish, ensuring the solution spreads evenly.
-
Solvent Evaporation: Cover the dish loosely to allow for slow, controlled evaporation of the solvent inside the fume hood. This prevents the formation of bubbles or surface defects.
-
Final Drying: Once the film appears solid, transfer the dish to a vacuum oven. Dry at a moderate temperature (e.g., 60°C) under vacuum for 24 hours to remove any residual solvent.
-
Film Removal: Carefully peel the resulting polymer film from the glass substrate.
Characterization of Dispersion
Verifying the quality of dispersion is a critical final step. Several analytical techniques can be employed:
-
Differential Scanning Calorimetry (DSC): To determine if the additive affects the polymer's glass transition temperature (Tg) or melting temperature (Tm). Significant changes can indicate interactions or plasticization.[11]
-
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): SEM can visualize the morphology of cryo-fractured surfaces. EDS can map the elemental distribution to confirm the spatial uniformity of the additive, though this is challenging if elements are common to both polymer and additive.[12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the antioxidant's characteristic functional groups within the polymer matrix.[11]
-
UV-Vis Spectroscopy: To quantify the amount of UV absorber present and assess its functional performance.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the melt blending protocol.
References
- 1. Cas 67845-93-6,Hexadecyl 3,5-bis-tert-butyl-4-hydroxybenzoate | lookchem [lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | 67845-93-6 [sigmaaldrich.com]
- 6. CAS#:67845-93-6 | Hexadecyl 3,5-Bis-Tert-Butyl-4-Hydroxybenzoate | Chemsrc [chemsrc.com]
- 7. Using Polymer Solution Casting to Deliver High-Quality Films - Tollcoating by Carestream [carestream.com]
- 8. fiveable.me [fiveable.me]
- 9. plasticsengineering.org [plasticsengineering.org]
- 10. svc.org [svc.org]
- 11. Characterization of polymer properties and identification of additives in commercially available research plastics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Determining the Distribution of Additives in Polymers - Nanoanalysis - Oxford Instruments [nano.oxinst.com]
Application Notes and Protocols for Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate in Food Contact Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, also known as Cyasorb UV-2908, is a hindered phenolic antioxidant and light stabilizer. It is utilized in various polymers, particularly polyolefins such as polyethylene (PE) and polypropylene (PP), to protect them from degradation during processing and service life. In food contact materials (FCMs), its primary role is to prevent the loss of mechanical and physical properties of the polymer, thereby ensuring the integrity of the packaging and the safety of the contained food. This document provides an overview of its application, regulatory status, and analytical protocols for its assessment in food contact applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 67845-93-6 | [1][2] |
| Molecular Formula | C₃₁H₅₄O₃ | [1][2] |
| Molecular Weight | 474.76 g/mol | [1][2] |
| Melting Point | 59-61 °C | [1] |
| Water Solubility | Very low | [1] |
| Log P (octanol/water) | > 8 (estimated) | [1] |
| Appearance | White to off-white powder or crystalline solid | [1] |
Regulatory Status and Migration Limits
The use of this compound in food contact materials is subject to regulatory oversight.
United States (FDA)
In the United States, this compound is listed as an authorized antioxidant and/or stabilizer for polymers used in food contact applications under 21 CFR 178.2010 . The regulation specifies the types of polymers and the maximum permissible concentration.
Table 2: FDA Regulations for this compound in Food Contact Polymers
| Polymer Type | Maximum Usage Level (% by weight) |
| Olefin polymers complying with § 177.1520(c) of this chapter | 0.5 |
| Poly-1-butene resins and butene/ethylene copolymers | 0.2 (for use in contact with food of Types I, II, IV-B, VI-A, VI-B, VII-B, and VIII) |
European Union (EU)
As of the latest consolidated version of Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food, a specific migration limit (SML) for this compound is not explicitly listed. However, a structurally similar hindered phenolic antioxidant, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1076, FCM No. 433), has a specific migration limit of 6 mg/kg of food . In the absence of a specific limit for this compound, risk assessments may consider the SML of this related substance as a conservative proxy, though this should be scientifically justified on a case-by-case basis.
Toxicological Data
Comprehensive toxicological data specifically for this compound is limited in the public domain. The data presented below is for the structurally related antioxidant, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1076), which is often used as a surrogate for toxicological evaluation of similar hindered phenolic antioxidants.
Table 3: Toxicological Data for a Structurally Related Antioxidant (Irganox 1076)
| Endpoint | Value | Species | Reference |
| Acute Oral LD₅₀ | > 5000 mg/kg bw | Rat | [3] |
| Acute Dermal LD₅₀ | > 2000 mg/kg bw | Rat | [3] |
| No-Observed-Adverse-Effect Level (NOAEL) (Chronic Oral Toxicity) | 30 mg/kg bw/day | Rat | [3] |
Note: This data is for a related substance and should be used with caution for the risk assessment of this compound.
Experimental Protocols
Protocol 1: Determination of Specific Migration into Food Simulants
This protocol outlines a general procedure for determining the specific migration of this compound from a polyolefin matrix into food simulants.
1. Materials and Reagents
-
Polyolefin test specimens (e.g., film, plaques) containing a known concentration of this compound.
-
Food simulants as per Regulation (EU) No 10/2011:
-
Simulant A: 10% ethanol (v/v)
-
Simulant B: 3% acetic acid (w/v)
-
Simulant D2: Vegetable oil (or alternative fatty food simulants like 95% ethanol or isooctane)
-
-
This compound analytical standard (≥98% purity).
-
Solvents for extraction and chromatography (e.g., n-hexane, acetonitrile, isopropanol), HPLC or GC grade.
-
Internal standard (e.g., a structurally similar compound not present in the polymer).
2. Migration Test Conditions
-
Select test conditions (time and temperature) based on the intended use of the food contact material as specified in Regulation (EU) No 10/2011, Annex V. For example, for long-term storage at room temperature, a typical condition is 10 days at 40°C.
-
The surface area to volume ratio should be standardized, typically 6 dm² of the test specimen per 1 L of food simulant.
3. Migration Procedure
-
Cut the polyolefin test specimens to a known surface area.
-
Clean the surface of the specimens with a lint-free cloth and ethanol to remove any surface contamination, then allow to dry.
-
Place the specimens in migration cells or glass containers.
-
Add the pre-conditioned food simulant at the specified ratio.
-
Seal the migration cells/containers and place them in an incubator at the selected temperature for the specified duration.
-
After the migration period, remove the specimens and allow the simulant to cool to room temperature.
4. Sample Preparation for Analysis
-
Aqueous Simulants (A and B):
-
Take a known aliquot of the simulant.
-
Add the internal standard.
-
Perform liquid-liquid extraction (LLE) with a suitable solvent like n-hexane or a solid-phase extraction (SPE) to concentrate the analyte and remove it from the aqueous matrix.
-
Evaporate the solvent to a small volume and reconstitute in a solvent suitable for the analytical instrument.
-
-
Fatty Food Simulant (D2 - Vegetable Oil):
-
Take a known aliquot of the oil.
-
Add the internal standard.
-
Perform solvent extraction and a clean-up step (e.g., gel permeation chromatography - GPC) to remove the fat matrix.
-
Concentrate the extract and reconstitute as above.
-
-
Alternative Fatty Food Simulants (95% Ethanol, Isooctane):
-
Take a known aliquot of the simulant.
-
Add the internal standard.
-
These simulants may be directly injected after filtration, or a concentration step may be applied if necessary.
-
5. Analytical Determination (GC-MS or HPLC-UV/MS)
Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Instrumentation
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Capillary column suitable for the analysis of semi-volatile compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
2. GC-MS Conditions
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 320°C.
-
Hold: 10 minutes at 320°C.
-
-
MS Transfer Line Temperature: 300°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound and the internal standard. A full scan can be used for confirmation.
3. Calibration
-
Prepare a series of calibration standards of this compound in the final reconstitution solvent, each containing a fixed concentration of the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
4. Calculation
-
Calculate the concentration of this compound in the food simulant using the calibration curve.
-
Express the specific migration in mg/kg of food simulant, considering the surface area of the test specimen and the volume of the simulant used.
Visualizations
Caption: Experimental workflow for migration testing.
References
Application Notes and Protocols for Long-Term Stability Studies of Polymers Containing Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term stability of polymers incorporating Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, a hindered benzoate light stabilizer. The information compiled herein, supported by detailed experimental protocols, is intended to guide researchers in evaluating the performance and durability of polymer formulations for various applications, including those in the pharmaceutical and medical device industries.
This compound, also known by trade names such as Cyasorb UV-2908, is a high-performance ultraviolet (UV) light stabilizer.[1][2] It functions by scavenging free radicals generated during the photodegradation of plastic materials, thereby protecting the polymer from the damaging effects of UV radiation.[3] This additive is characterized by its low volatility, minimal color contribution, and good chemical stability, making it suitable for a wide range of polymers including polyolefins, polycarbonate, polyesters, and PVC.[1][4][5] It is often used in combination with other stabilizers like Hindered Amine Light Stabilizers (HALS) and antioxidants to achieve synergistic effects and optimize performance in outdoor applications.[3][4]
Data Presentation
The following tables summarize the quantitative data on the performance of polymers containing this compound under various aging conditions.
Table 1: Performance in Polyolefins under Accelerated UV and Thermal Aging
| Polymer Type | Additive Concentration | Test Method | Exposure Conditions | Performance Metric | Result |
| Polypropylene (PP) Tape (2 x 100 micron) | 0.50% Cyasorb UV-2908 + 0.50% UV-531 | UV Exposure | 70°C Oven Temperature | Days to Embrittlement | > 13 days (93% retention) |
| Polypropylene (PP) Film (125 micron) | 0.10% Cyasorb UV-2908 | Long-Term Heat Aging (LTHA) | 150°C | Hours to Embrittlement | > 1250 hours |
| High-Density Polyethylene (HDPE) | Not Specified | Xenon Arc Weather-Ometer (WOM) | Not Specified | Kilolangleys to 50% Elongation Retention | ~300 kLy |
| Polypropylene (PP) | Not Specified | Xenon Arc Weather-Ometer (WOM) | Not Specified | Kilolangleys to 50% Elongation Retention | ~160 kLy |
Data sourced from product datasheets and research publications.
Table 2: Synergistic Effects with Other Stabilizers in Polypropylene
| Primary Stabilizer (0.2%) | Co-stabilizer (0.1%) | Test Method | Performance Metric | Result (Hours to Failure) |
| HALS-3346 | None | Xenon Arc WOM | % Breaking Strength | ~2000 |
| HALS-3346 | Cyasorb UV-2908 | Xenon Arc WOM | % Breaking Strength | ~3000 |
This table illustrates the enhanced performance achieved by combining Cyasorb UV-2908 with a Hindered Amine Light Stabilizer (HALS). Data adapted from a study on UV stabilization of polyolefin systems.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication of stability studies.
Protocol 1: Accelerated Weathering
Objective: To simulate the long-term effects of outdoor exposure on polymers using a controlled laboratory environment.
Apparatus: Xenon Arc Weather-Ometer.
Standard: Based on ASTM G155 - Standard Practice for Operating Xenon Arc Lamp Apparatus for Exposure of Non-Metallic Materials.[7][8]
Procedure:
-
Specimen Preparation: Prepare polymer samples containing this compound and a control group without the additive. Specimens should be of a standard size and shape as specified by the relevant material testing standard (e.g., ASTM D638 for tensile testing).
-
Cycle Parameters:
-
Light Source: Filtered Xenon Arc lamp to simulate the solar spectrum.[9]
-
Irradiance: Typically controlled at a specific wavelength, e.g., 0.55 W/m² at 340 nm.
-
Temperature: Black panel temperature is usually maintained around 63°C.
-
Moisture: A cycle of light and water spray is employed. A common cycle is 102 minutes of light followed by 18 minutes of light and water spray.
-
Duration: The total exposure time is determined by the specific application and material, often ranging from hundreds to thousands of hours.
-
-
Evaluation: At predetermined intervals, remove specimens and evaluate changes in mechanical properties (tensile strength, elongation), color (Yellowness Index), and surface appearance.
Protocol 2: Long-Term Heat Aging
Objective: To assess the thermal stability of polymers at elevated temperatures over an extended period.
Apparatus: Forced-air convection oven.
Standard: Based on ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load.[10]
Procedure:
-
Specimen Preparation: Prepare polymer specimens with and without the stabilizer.
-
Exposure:
-
Place the specimens in the oven, ensuring adequate air circulation around each sample.
-
Set the oven to the desired aging temperature (e.g., 150°C). At least four exposure temperatures are recommended to establish a relationship between temperature and degradation rate.[10]
-
The duration of the test can range from hours to months, depending on the material's stability and the test temperature.
-
-
Evaluation: Periodically remove specimens and, after conditioning to room temperature, assess changes in mechanical properties, weight, and dimensions.
Protocol 3: Mechanical Properties Testing
Objective: To quantify the changes in the mechanical integrity of the polymer after aging.
Apparatus: Universal Testing Machine.
Standard: Based on ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[11][12]
Procedure:
-
Specimen Conditioning: Condition the aged and unaged specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified period.
-
Testing:
-
Mount the "dog-bone" shaped specimen into the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data.
-
-
Data Analysis: Calculate tensile strength, elongation at break, and modulus of elasticity. Compare the results of the aged specimens to the unaged controls to determine the retention of mechanical properties.
Protocol 4: Color Stability Assessment
Objective: To measure the change in color of the polymer as a result of aging.
Apparatus: Spectrophotometer or Colorimeter.
Standard: Based on ASTM E313 - Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates.[11][13]
Procedure:
-
Calibration: Calibrate the instrument using a standard white reference tile.
-
Measurement:
-
Measure the color coordinates (e.g., CIE Lab*) of the unaged specimen.
-
After aging, clean the surface of the specimen and measure the color coordinates again.
-
-
Calculation: Calculate the Yellowness Index (YI) and the total color difference (ΔE*) to quantify the change in color.[14]
Protocol 5: Thermal Analysis
Objective: To evaluate the effect of the stabilizer on the thermal stability and degradation profile of the polymer.
Apparatus: Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).
Procedure:
-
TGA Analysis:
-
Place a small, precisely weighed sample of the polymer into the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature. The onset of decomposition provides an indication of thermal stability.[15]
-
-
DSC Analysis:
-
Place a small sample of the polymer in a DSC pan.
-
Heat the sample at a controlled rate to observe thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).
-
Oxidative Induction Time (OIT) can also be measured by holding the sample at an elevated temperature in an oxygen atmosphere and measuring the time until the onset of oxidation.[16]
-
Visualizations
The following diagrams illustrate the experimental workflow for stability testing and the proposed antioxidant mechanism.
References
- 1. baoxuchem.com [baoxuchem.com]
- 2. This compound | 67845-93-6 | TCI EUROPE N.V. [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. ASTM G155 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 8. micomlab.com [micomlab.com]
- 9. ASTM G155 | Q-Lab [q-lab.com]
- 10. micomlab.com [micomlab.com]
- 11. infinitalab.com [infinitalab.com]
- 12. Yellowness index measurement method - 3nh [3nh.com]
- 13. Yellowness Index (YI) ASTM E313 [intertek.com]
- 14. contractlaboratory.com [contractlaboratory.com]
- 15. fiveable.me [fiveable.me]
- 16. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
Troubleshooting & Optimization
Improving the dispersion of "Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate" in polyolefins
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and polymer processing professionals to address challenges related to the dispersion of "Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate" (CAS: 67845-93-6) in polyolefin systems such as polyethylene (PE) and polypropylene (PP).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known by trade names such as CYASORB® UV-2908, is a hindered benzoate light stabilizer.[1] It functions as a radical scavenger to protect polymers from degradation caused by UV light exposure.[2] It is often used in polyolefins for applications requiring long-term stability.[2][3]
Q2: What are the common signs of poor dispersion of this additive?
A2: Poor dispersion can manifest as visual defects like streaks, gels, or specks in the final product. It can also lead to inconsistent product performance, such as variable UV stability and reduced mechanical properties, and can cause processing issues like die build-up.
Q3: What is "blooming" and how does it relate to dispersion?
A3: Blooming is the migration of an additive from the bulk of the polymer to its surface, often appearing as a white powder, waxy residue, or an oily film.[4] This occurs when the concentration of the additive exceeds its solubility limit in the polymer matrix at a given temperature.[4] While related to solubility, not dispersion, poor dispersion can create localized areas of high concentration, which can exacerbate blooming.
Q4: Why is using a masterbatch recommended for this additive?
A4: A masterbatch is a concentrated mixture of the additive in a carrier resin.[5] Using a masterbatch significantly improves the final dispersion of the additive in the bulk polymer compared to adding the pure powder directly.[5] It allows for more accurate dosing of the expensive additive and mitigates issues with handling fine powders.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the incorporation of this compound into polyolefins.
Issue 1: Visible Specks or Agglomerates in the Final Product
-
Question: My extruded film/molded part shows small, visible specks. How can I improve the dispersion of the additive?
-
Answer: This is a classic sign of poor dispersion. The additive has not been adequately distributed and broken down into fine particles within the polymer melt.
Solutions:
| Solution Category | Specific Action | Rationale |
| Method of Incorporation | Switch from direct powder addition to a masterbatch. | A masterbatch pre-disperses the additive at a high concentration in a compatible carrier resin, facilitating more uniform distribution during final processing.[5] |
| Processing Parameters (Extrusion) | Increase screw speed and/or use a more aggressive screw design with more kneading and mixing elements.[6][7] | Higher shear forces generated by increased screw speed and specialized mixing elements are necessary to break down additive agglomerates.[7] |
| Optimize the temperature profile in the extruder. | Increasing the melt temperature can improve the solubility of the additive, but care must be taken not to exceed the degradation temperature of the polymer or the additive. | |
| Material Compatibility | Ensure the masterbatch carrier resin is compatible with the bulk polyolefin. | A significant difference in the Melt Flow Index (MFI) between the carrier and the bulk resin can hinder effective mixing and dispersion.[5] |
Issue 2: Product Surface Exhibits a Powdery or Waxy Residue (Blooming)
-
Question: After a short period of storage, a white powder has formed on the surface of my product. What is causing this and how can it be prevented?
-
Answer: This phenomenon is known as "blooming." It occurs when the concentration of the additive surpasses its solubility limit in the polymer, causing the excess to migrate to the surface.[3][4]
Solutions:
| Solution Category | Specific Action | Rationale |
| Formulation | Reduce the overall loading concentration of the additive. | This is the most direct way to ensure the additive concentration remains below the solubility threshold in the polymer.[4] The FDA limits this specific additive to 0.5% by weight in olefin polymers for food contact applications.[8][9] |
| Select a polymer grade with higher compatibility/solubility for the additive. | The solubility of an additive can vary between different grades and types of polyolefins. | |
| Use a higher molecular weight antioxidant. | Higher molecular weight additives generally have lower mobility within the polymer matrix and are less prone to migration.[4] | |
| Processing & Storage | Optimize cooling conditions after processing. | Rapid cooling can sometimes trap additives in a supersaturated state. Slower cooling may allow for a more stable morphology, but this is highly dependent on the specific polymer system. |
| Control storage temperature. | Elevated storage temperatures increase the mobility of the additive molecules within the polymer, accelerating migration to the surface.[10] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 67845-93-6 | [2] |
| Molecular Formula | C₃₁H₅₄O₃ | [11] |
| Molecular Weight | 474.76 g/mol | [11] |
| Appearance | White to faint yellow crystalline powder | [3][11] |
| Melting Point | 59-65 °C | [2][11] |
| Solubility | Easily soluble in toluene, chloroform, hexane; slightly soluble in DMSO, ethyl acetate. Water solubility: 10μg/L at 20℃. | [11] |
| Recommended Dosage (in Polyolefins) | 0.1% to 1.0% (Typical); 0.1% to 0.5% (Recommended) | [2][11][12] |
Table 2: General Troubleshooting Parameters for Twin-Screw Extrusion
| Parameter | Potential Problem | Recommended Adjustment | Expected Outcome |
| Screw Speed (RPM) | Poor Dispersion (Agglomerates) | Increase RPM | Increases shear and improves distributive and dispersive mixing.[13] |
| Feed Rate | High Melt Temperature, Low Residence Time | Adjust feed rate to balance throughput and residence time. | Optimizes the time available for melting and mixing.[14] |
| Temperature Profile | Additive not dissolving; Polymer degradation | Gradually increase temperature in melting/mixing zones. Avoid exceeding degradation temp. | Enhances additive solubility without damaging the polymer.[15] |
| Screw Configuration | Insufficient Mixing | Incorporate more kneading blocks or mixing elements. | Increases shear intensity and residence time in mixing zones for better dispersion.[6][7] |
Experimental Protocols
Protocol 1: Quantitative Evaluation of Dispersion via Microscopy
Objective: To visually assess and quantify the dispersion of this compound agglomerates in a polyolefin matrix.
Methodology:
-
Sample Preparation:
-
Cryogenically fracture or microtome a section of the polymer sample to expose a fresh, representative cross-section. A typical thickness for microtoming is 10-20 µm.
-
Mount the prepared section onto a glass microscope slide.
-
-
Microscopic Analysis:
-
Use an optical microscope equipped with a digital camera and image analysis software.
-
Employ dark-field or polarized light microscopy to enhance the contrast between the additive particles and the polymer matrix.
-
Capture at least 10 high-resolution images from different, randomly selected areas of the sample.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ) to convert images to binary format, where particles are black and the matrix is white.
-
Set a particle size threshold to identify and count agglomerates above a critical size (e.g., > 5 µm).
-
Calculate the number, size distribution, and area fraction of agglomerates.
-
-
Data Interpretation:
-
Compare the results between different samples (e.g., direct addition vs. masterbatch). A lower number and smaller average size of agglomerates indicate better dispersion.
-
Protocol 2: Assessment of Blooming via Surface Analysis (ATR-FTIR)
Objective: To detect the presence of this compound on the surface of a polyolefin product.
Methodology:
-
Apparatus:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
-
Procedure:
-
Carefully place the polymer sample onto the ATR crystal, ensuring the surface of interest is in direct and firm contact.
-
Collect the surface FTIR spectrum over a wavenumber range of 4000-600 cm⁻¹.
-
As a control, collect a bulk spectrum by analyzing a freshly exposed cross-section of the same sample.
-
Obtain a reference spectrum of pure this compound powder.
-
-
Data Analysis:
-
Identify characteristic absorption peaks for the additive. Key peaks for this hindered benzoate are typically found in the O-H stretching region (~3640 cm⁻¹), C=O (ester) stretching region (~1700-1730 cm⁻¹), and aromatic C=C stretching region (~1600-1450 cm⁻¹).
-
Compare the intensity of these characteristic peaks in the surface spectrum to the bulk spectrum. A significantly higher intensity on the surface spectrum indicates blooming.
-
Visualizations
Caption: Troubleshooting workflow for dispersion issues.
Caption: Logic diagram for using a masterbatch.
References
- 1. US11884467B2 - Degradable materials and packaging made from same - Google Patents [patents.google.com]
- 2. pqri.org [pqri.org]
- 3. researchgate.net [researchgate.net]
- 4. specialchem.com [specialchem.com]
- 5. Twin Screw Extruder for Filler Masterbatch Making - Buy parallel co-rotating twin screw extruder, plastic extruder, filler masterbatch making machine Product on Haisi Extrusion Equipment [haisiextrusion.com]
- 6. gsextruder.com [gsextruder.com]
- 7. WO2014074596A1 - Stabilized high-density polyethylene composition with improved resistance to deterioration and stabilzer system - Google Patents [patents.google.com]
- 8. eCFR :: 21 CFR Part 178 -- Indirect Food Additives: Adjuvants, Production Aids, and Sanitizers [ecfr.gov]
- 9. scribd.com [scribd.com]
- 10. brighton-science.com [brighton-science.com]
- 11. particletechlabs.com [particletechlabs.com]
- 12. data.epo.org [data.epo.org]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Co-rotating twin screw extrusion for filler masterbatch granules production line - Buy Calcium Carbonate Compound, compounding pellet machine, masterbatch compound extruder Product on JORBIN MACHINERY CO.,LTD [jorbinmachinery.com]
- 15. What Is Twin Screw Compounding Extruder? - COWELL EXTRUSION [cowellextrusion.com]
Technical Support Center: Degradation Pathways of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate under UV Exposure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the photodegradation of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of UV degradation for this compound?
A1: As a hindered phenolic antioxidant, the primary degradation pathway of this compound under UV exposure involves the formation of a phenoxy radical. The bulky tert-butyl groups on the phenol ring provide steric hindrance, which stabilizes this radical.[1][2][3] This stabilized radical can then undergo further reactions, leading to the formation of various degradation products, including quinonoid structures, which can contribute to discoloration (e.g., yellowing) of the sample.[4]
Q2: What are the expected degradation products of this compound upon UV irradiation?
A2: Based on the general degradation pathways of hindered phenols and esters, the following degradation products can be anticipated:
-
Phenoxy radicals: The initial product formed by the homolytic cleavage of the hydroxyl group's hydrogen atom.
-
Quinone-methides and other quinonoid structures: Formed from the rearrangement and further oxidation of the phenoxy radical. These are often colored compounds.[4]
-
3,5-di-tert-butyl-4-hydroxybenzoic acid and 1-hexadecanol: Resulting from the hydrolysis of the ester bond, which can be facilitated by UV radiation.
-
Further degradation products: Smaller molecules may be formed through the breakdown of the aromatic ring and the hexadecyl chain under prolonged or high-energy UV exposure.
Q3: My sample solution of this compound is turning yellow during my UV degradation experiment. What is causing this?
A3: The yellowing of your sample is a common indicator of the degradation of phenolic antioxidants.[4] It is likely due to the formation of colored degradation products, particularly quinonoid structures, which are generated from the initial phenoxy radical.[4] To confirm this, you can use UV-Vis spectroscopy to monitor changes in the absorption spectrum of your sample over the course of the experiment. The appearance of new absorption bands in the visible region would support the formation of colored byproducts.
Q4: How can I monitor the degradation of this compound and the formation of its byproducts?
A4: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection: This is a powerful method for separating the parent compound from its degradation products and quantifying their concentrations over time.[5][6]
-
UV-Visible (UV-Vis) Spectroscopy: This technique can be used to monitor the disappearance of the parent compound by observing the decrease in its characteristic absorbance peaks and the appearance of new peaks corresponding to degradation products.[7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to track changes in the functional groups of the molecule, such as the disappearance of the hydroxyl group and the formation of carbonyl groups in degradation products.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information for the identification of unknown degradation products.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during UV degradation studies of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent degradation rates between replicate experiments. | - Fluctuations in UV lamp intensity.- Variations in sample temperature.- Inconsistent sample preparation (e.g., concentration, solvent purity). | - Allow the UV lamp to warm up and stabilize before starting the experiment.- Use a temperature-controlled sample chamber.- Ensure accurate and consistent preparation of all sample solutions. Use high-purity solvents. |
| Difficulty in separating the parent compound from degradation products in HPLC. | - Inappropriate mobile phase composition.- Unsuitable column chemistry.- Gradient elution not optimized. | - Adjust the mobile phase polarity. A gradient elution from a less polar to a more polar solvent is often effective.- Use a C18 or other suitable reversed-phase column.- Optimize the gradient profile (slope and duration) to achieve better separation. |
| Broad or tailing peaks in HPLC chromatograms. | - Column overload.- Presence of highly polar or highly non-polar compounds.- Column degradation. | - Reduce the injection volume or sample concentration.- Adjust the mobile phase pH or use ion-pairing reagents if acidic or basic compounds are present.- Flush the column with a strong solvent or replace it if necessary. |
| Low sensitivity or no detection of expected degradation products. | - Degradation products are present at very low concentrations.- Degradation products do not have a strong UV chromophore.- Inappropriate detector settings. | - Use a more sensitive detector, such as a mass spectrometer (LC-MS).- Concentrate the sample before analysis.- If using a UV detector, ensure the wavelength is set appropriately to detect the expected products. A diode array detector (DAD) can be useful for scanning a range of wavelengths. |
| Baseline drift or noise in HPLC chromatogram. | - Contaminated mobile phase.- Air bubbles in the system.- Detector lamp aging. | - Prepare fresh mobile phase with HPLC-grade solvents and degas thoroughly.- Purge the HPLC system to remove any air bubbles.- Replace the detector lamp if it has exceeded its lifetime. |
Quantitative Data Summary
The following tables provide illustrative quantitative data that might be obtained from a UV degradation study of this compound.
Table 1: Degradation of this compound under UV Irradiation (315 nm)
| Irradiation Time (hours) | Concentration of Parent Compound (µg/mL) | % Degradation |
| 0 | 100.0 | 0.0 |
| 1 | 85.2 | 14.8 |
| 2 | 72.5 | 27.5 |
| 4 | 51.3 | 48.7 |
| 8 | 28.9 | 71.1 |
| 12 | 15.7 | 84.3 |
| 24 | 4.1 | 95.9 |
Table 2: Formation of a Major Degradation Product (e.g., Quinonoid Compound) over Time
| Irradiation Time (hours) | Peak Area of Degradation Product (arbitrary units) |
| 0 | 0 |
| 1 | 1250 |
| 2 | 2380 |
| 4 | 4150 |
| 8 | 5890 |
| 12 | 6520 |
| 24 | 6800 |
Experimental Protocols
UV Degradation Experimental Setup
A solution of this compound in a UV-transparent solvent (e.g., acetonitrile or isopropanol) is prepared at a known concentration. This solution is placed in a quartz cuvette with a stir bar. The cuvette is then placed in a temperature-controlled chamber and irradiated with a UV lamp of a specific wavelength (e.g., 315 nm).[10] Aliquots of the solution are withdrawn at predetermined time intervals for analysis.
HPLC-UV Analysis Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient program should be optimized for the best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: The UV detector can be set to the maximum absorbance wavelength of the parent compound (e.g., around 250-280 nm) and potentially other wavelengths to monitor the formation of degradation products.
-
Quantification: The concentration of the parent compound and its degradation products can be determined by creating calibration curves with standard solutions of known concentrations.
Visualizations
Caption: Proposed degradation pathway of this compound under UV exposure.
Caption: General experimental workflow for studying UV degradation.
Caption: Troubleshooting logic for common HPLC issues in degradation studies.
References
- 1. partinchem.com [partinchem.com]
- 2. vurup.sk [vurup.sk]
- 3. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. diva-portal.org [diva-portal.org]
- 7. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
Addressing solubility issues of "Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate" during processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate.
Troubleshooting Guide
Issue 1: Difficulty Dissolving the Compound
Symptoms:
-
The compound does not dissolve completely in the chosen solvent.
-
Visible solid particles remain after agitation.
-
The solution appears cloudy or hazy.
Possible Causes:
-
Inappropriate solvent selection: this compound is a lipophilic molecule with very low aqueous solubility.
-
Insufficient solvent volume: The concentration of the compound may exceed its solubility limit in the chosen solvent.
-
Low temperature: Solubility of most solids, including this one, generally increases with temperature.
-
Insufficient agitation/mixing: Inadequate mixing can slow down the dissolution process.
Troubleshooting Steps:
-
Solvent Selection:
-
Consult the solubility data table below. Prioritize non-polar organic solvents.
-
Consider using a co-solvent system. For instance, a small amount of a good solvent like toluene or chloroform can be added to a less effective solvent to improve overall solubility.
-
-
Increase Solvent Volume:
-
If the concentration is high, try reducing it by adding more solvent.
-
-
Apply Heat:
-
Enhance Agitation:
-
Use a magnetic stirrer or vortex mixer to ensure thorough mixing.
-
Increase the stirring speed or duration.
-
-
Particle Size Reduction:
-
If working with a solid form, grinding the compound to a finer powder can increase the surface area and accelerate dissolution.
-
Issue 2: Precipitation of the Compound After Dissolution
Symptoms:
-
The compound crystallizes or precipitates out of the solution over time.
-
The solution becomes cloudy or forms a solid deposit upon standing or cooling.
Possible Causes:
-
Supersaturation: The compound may have been dissolved at a higher temperature, and upon cooling, the solution becomes supersaturated, leading to precipitation.
-
Change in Solvent Composition: The addition of an anti-solvent (a solvent in which the compound is poorly soluble) can cause it to precipitate.
-
Evaporation of Solvent: Over time, solvent evaporation can increase the concentration of the compound beyond its solubility limit.
Troubleshooting Steps:
-
Maintain Temperature:
-
If the compound was dissolved at an elevated temperature, maintain that temperature during subsequent processing steps.
-
-
Avoid Anti-Solvents:
-
Be cautious when adding other components to the solution. Ensure they are miscible with the primary solvent and do not significantly reduce the solubility of this compound.
-
-
Use a Co-solvent:
-
A carefully selected co-solvent can help to stabilize the dissolved compound and prevent precipitation.
-
-
Minimize Evaporation:
-
Keep containers tightly sealed to prevent solvent loss.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: this compound has very low water solubility (10μg/L at 20℃).[1][3] It is readily soluble in non-polar organic solvents and slightly soluble in some polar aprotic solvents. For a summary of its solubility, please refer to the data table below.
Q2: How can I prepare an aqueous formulation with this compound?
A2: Due to its extremely low water solubility, preparing a simple aqueous solution is not feasible. To incorporate it into aqueous systems, consider the following approaches:
-
Emulsions: Formulate an oil-in-water emulsion where the compound is dissolved in the oil phase.
-
Nanosuspensions: Reduce the particle size of the compound to the nanometer range to improve its dispersion and dissolution rate in water.
-
Encapsulation: Use techniques like liposomes or polymeric nanoparticles to encapsulate the compound for delivery in an aqueous medium.
Q3: Is this compound stable to heat?
A3: The compound has a melting point of 59-61°C.[1][2][3][4] While moderate heating can be used to aid dissolution, prolonged exposure to high temperatures should be avoided to prevent potential degradation.
Q4: Are there any known incompatibilities with other excipients?
A4: As a phenolic antioxidant, it may interact with strong oxidizing agents. It is advisable to conduct compatibility studies with other excipients in your formulation, especially those that are highly polar or reactive.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solvent Type | Solubility | Reference |
| Water | Polar Protic | 10μg/L at 20℃ | [1][3] |
| Toluene | Non-polar | Easily Soluble | [1] |
| Chloroform | Non-polar | Easily Soluble | [1] |
| Hexane | Non-polar | Easily Soluble | [1] |
| Acetone | Polar Aprotic | Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | [1][5] |
| Ethyl Acetate | Polar Aprotic | Slightly Soluble | [1][5] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.
-
Calculate the solubility in units such as mg/mL or g/L.
Visualizations
Caption: Workflow for determining equilibrium solubility.
Caption: Logical steps for troubleshooting dissolution problems.
References
Optimizing the concentration of "Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate" for effective UV protection
Technical Support Center: Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate
Welcome to the technical resource center for this compound (CAS 67845-93-6). This guide is designed for researchers, scientists, and formulation professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to facilitate the optimization of this compound for effective UV protection in your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound (also known as a hindered hydroxybenzoate) is a high-performance light stabilizer and antioxidant.[1] Its primary function is to protect materials like polyolefins (e.g., polypropylene and polyethylene), polycarbonates, and other polymers from degradation caused by exposure to UV radiation.[1][2] It works by absorbing harmful UV light and converting it into heat, which is then safely dissipated.[3]
Q2: What are the key advantages of using this compound?
A2: This compound offers several key benefits:
-
Superior Photostability: It provides excellent protection against UV-induced degradation, helping materials retain their mechanical properties and appearance.[2]
-
Low Volatility & Minimal Coloration: Its low volatility ensures long-term stability within the substrate, and it contributes minimal initial color to the final product.[1][2]
-
Excellent Compatibility: It demonstrates good compatibility and can be used synergistically with other stabilizers, such as Hindered Amine Light Stabilizers (HALS) and phosphite antioxidants, to create a robust stabilization package.[1][2][4][5][6][7]
-
Chemical Stability: It is resistant to acids and alkalis, allowing it to perform reliably in diverse environmental conditions.[1][2][5][6][7]
Q3: What is a typical concentration range for this UV absorber?
A3: The recommended dosage typically ranges from 0.1% to 1.0% by weight, depending on the specific polymer or substrate, the expected level of UV exposure, and the performance requirements of the final application.[1][4][5][6][7] For many polyolefin applications, a dosage between 0.25% and 1% is common.[1][4]
Q4: In what solvents is this compound soluble?
A4: It is a white crystalline powder with very low water solubility (10μg/L at 20℃).[1] It is easily soluble in solvents like toluene, chloroform, and hexane, and soluble in acetone.[1][4] It shows slight solubility in DMSO and Ethyl Acetate.[1][4]
Troubleshooting Guide
Q5: My formulation shows significant yellowing after UV exposure. What is the cause?
A5: Yellowing can be a sign of polymer degradation or a transformation of the antioxidant itself.
-
Insufficient Concentration: The concentration of the UV absorber may be too low to provide adequate protection. Consider increasing the concentration within the recommended range.
-
Poor Dispersion: If the additive is not uniformly dispersed throughout the matrix, some areas may be unprotected and degrade faster. Ensure your processing method achieves homogeneous mixing.
-
Purity of the Additive: The purity of the hindered phenolic antioxidant can impact its tendency for discoloration.[8] Lower purity may lead to increased color formation over time.[8]
-
Synergist Imbalance: The ratio of primary antioxidant (like this hindered phenol) to secondary antioxidants (like phosphites) can affect color stability.[8] An imbalance may lead to discoloration. Consider optimizing this ratio.
Q6: The mechanical properties of my polymer (e.g., tensile strength, elasticity) are degrading despite using the UV absorber. What should I check?
A6: This issue points to insufficient stabilization.
-
Review Concentration: The most common cause is a concentration that is too low for the application's UV exposure level. See the performance data table below for guidance.
-
Consider Synergistic Additives: This compound works well with other stabilizers. Combining it with a HALS can provide a more comprehensive stabilization system, as they work through different mechanisms.
-
Processing Temperature: Excessive heat during processing can cause premature degradation of the polymer and the additive. Verify that your processing temperatures are within the recommended limits for your material and the additive's stability.
Q7: I'm having trouble dissolving the additive in my formulation. What can I do?
A7: Solubility is a critical factor for achieving a homogeneous mixture.
-
Solvent Selection: Ensure you are using a suitable solvent. As noted, it has good solubility in non-polar solvents like toluene and hexane.[1][4]
-
Temperature: Gently heating the solvent (while observing safety precautions and the additive's melting point of 59-61°C) can aid dissolution.[1][4][5][6][7][9]
-
Masterbatching: For polymer applications, incorporating the additive into a concentrated masterbatch can be an effective strategy. The masterbatch is then let down into the bulk polymer during final processing, which often improves dispersion.
Performance Data
The following table provides illustrative data on the performance of a polyolefin stabilized with varying concentrations of this compound after accelerated UV weathering.
| Concentration (% w/w) | UV Exposure (Hours) | Yellowness Index (YI) Change | Tensile Strength Retention (%) |
| 0.0 (Control) | 500 | +15.2 | 45% |
| 0.10 | 500 | +4.5 | 88% |
| 0.25 | 500 | +2.1 | 95% |
| 0.50 | 500 | +1.3 | 98% |
| 1.00 | 500 | +1.1 | 99% |
| Note: This data is representative and results may vary based on the specific substrate, formulation, and testing conditions. |
Experimental Protocols
Protocol: Determining Optimal Concentration via UV-Vis Spectrophotometry
This protocol outlines a method to determine the effectiveness of different concentrations of this compound in a liquid formulation by measuring changes in a UV-sensitive dye.
1. Materials & Equipment:
-
This compound
-
UV-sensitive indicator dye (e.g., a photochromic dye)
-
Optically transparent solvent (e.g., hexane or other suitable organic solvent)
-
Quartz cuvettes
-
Calibrated micropipettes and standard lab glassware
-
Controlled UV light source for degradation testing
2. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the UV-sensitive dye in the chosen solvent at a known concentration.
-
Prepare a stock solution of the UV absorber at a high concentration (e.g., 5% w/v) in the same solvent.
-
-
Sample Preparation:
-
Create a series of test solutions in volumetric flasks. To each flask, add a constant amount of the dye stock solution.
-
Add varying amounts of the UV absorber stock solution to create a range of final concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0% w/v).
-
Prepare a "control" sample containing only the dye and solvent.
-
Dilute all flasks to the final volume with the solvent.
-
-
Measurement:
-
UV Exposure:
-
Place all samples (in sealed quartz cuvettes) under the controlled UV light source for a defined period (e.g., 4 hours).
-
-
Final Measurement & Analysis:
-
After exposure, re-measure the absorbance spectrum of each sample.
-
Calculate the percentage of dye degradation for each sample using the formula: % Degradation = [(Abs_initial - Abs_final) / Abs_initial] * 100
-
Plot the % Degradation against the concentration of the UV absorber to determine the optimal concentration that minimizes dye degradation.
-
Visual Guides
Caption: Workflow for optimizing UV absorber concentration.
Caption: A logical guide for troubleshooting stabilization issues.
References
- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic UV Filters: Key Components in Protective Technology - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 4. 67845-93-6 | CAS DataBase [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. This compound [chembk.com]
- 8. stabilization-technologies.com [stabilization-technologies.com]
- 9. CAS#:67845-93-6 | Hexadecyl 3,5-Bis-Tert-Butyl-4-Hydroxybenzoate | Chemsrc [chemsrc.com]
- 10. agilent.com [agilent.com]
- 11. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 12. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]
"Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate" interaction with other polymer additives and pigments
Welcome to the technical support center for Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate (CAS 67845-93-6), a high-performance benzoate-type light stabilizer and antioxidant. This guide is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation and formulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (HDBHB) in a polymer formulation?
A1: HDBHB is a multi-functional additive that primarily acts as a light stabilizer by scavenging free radicals that are formed during the photodegradation of plastics.[1] It also possesses antioxidant properties, providing protection against thermal degradation during processing and in the final application. Its dual functionality makes it a highly efficient additive for extending the useful lifespan and maintaining the aesthetic and mechanical properties of polymers.[2]
Q2: With which types of additives does HDBHB exhibit synergistic effects?
A2: HDBHB shows significant synergistic effects when used in combination with Hindered Amine Light Stabilizers (HALS).[1][3] This combination often provides superior performance compared to using HALS alone, especially in polyolefin substrates.[1] It can also be used effectively with other UV absorbers and antioxidants to create a robust stabilization package.[1][4]
Q3: Is HDBHB prone to causing discoloration or yellowing in the final product?
A3: HDBHB is known for its minimal color contribution and is considered a non-discoloring stabilizer.[1] However, severe processing conditions or interaction with other formulation components could potentially lead to discoloration. Monitoring the Yellowness Index (YI) according to ASTM D-1925-77 is a standard method to evaluate any color changes.[5]
Q4: What is the compatibility of HDBHB with different types of polymers?
A4: HDBHB exhibits excellent compatibility with a wide range of polymers, particularly polyolefins such as polyethylene (PE) and polypropylene (PP).[1][4] It is also used in other plastics like PVC, PS, PC, and ABS resins.[1] Its good miscibility helps to ensure even dispersion within the polymer matrix.[2]
Q5: Are there any regulatory considerations for using HDBHB in food contact applications?
A5: Yes, HDBHB is FDA-cleared for use in many types of polyolefins for indirect food contact applications.[1] For instance, it can be used at levels not exceeding 0.5 percent by weight of olefin polymers.[6] It is crucial to consult the specific regulations and limitations for your application.
Troubleshooting Guides
This section provides solutions to common problems you might encounter when using HDBHB in your experiments.
Issue 1: Poor Dispersion of HDBHB in the Polymer Matrix
Symptoms:
-
Visual defects such as speckles, roughness, or an uneven surface finish on the final product.[7]
-
Inconsistent performance of the stabilizer, leading to localized degradation.
-
Formation of agglomerates in the polymer melt.
Possible Causes:
-
Improper Processing Parameters: Insufficient melting temperature or screw speed can lead to high viscosity and poor mixing.[8]
-
Inadequate Mixing Equipment: Worn-out screws or barrels, or a poorly designed mixing zone can reduce shear force and mixing efficiency.[8]
-
Moisture in Raw Materials: Excessive moisture in the base resin or the additive can lead to poor dispersion.[8]
-
Incompatibility at High Concentrations: Exceeding the solubility threshold of HDBHB in the polymer can lead to phase separation.[9]
Troubleshooting Steps:
Caption: Troubleshooting workflow for poor HDBHB dispersion.
Issue 2: Blooming or Migration of HDBHB to the Polymer Surface
Symptoms:
-
A hazy or crystalline deposit on the surface of the polymer.
-
A greasy or waxy feel to the product.
-
Reduced long-term stability due to loss of additive from the bulk.
Possible Causes:
-
High Concentration: The concentration of HDBHB exceeds its solubility in the polymer at room temperature.[9]
-
Incompatibility: While generally compatible, extreme differences in polarity with other additives could promote migration.
-
Polymer Crystallinity: High diffusion rates in the amorphous regions of the polymer can facilitate migration.[9]
Troubleshooting Steps:
-
Confirm the Blooming Substance: Use analytical techniques like FTIR or Raman spectroscopy to confirm that the surface deposit is indeed HDBHB.[7]
-
Reduce Concentration: The most straightforward solution is to reduce the concentration of HDBHB to below its saturation point in the polymer.
-
Optimize Additive Package: Evaluate the compatibility of all additives in the formulation. Hansen solubility parameters can be a useful tool for predicting compatibility.[9]
-
Consider a Higher Molecular Weight HALS: In combination with HDBHB, a higher molecular weight HALS may help to anchor the stabilizer system within the polymer matrix and reduce migration.
Issue 3: Interaction with Pigments Leading to Reduced Performance
Symptoms:
-
Unexpected color shift in the pigmented polymer.
-
Reduced light stability compared to the unpigmented formulation.
-
Poor pigment dispersion.
Possible Causes:
-
Acid-Base Interactions: Some pigments, particularly certain grades of titanium dioxide (TiO2), can have an acidic surface. Basic additives, like some HALS, can interact with these surfaces, which may affect the overall stability.[10] While HDBHB itself is not strongly basic, its interaction with HALS is key to its performance, so any interference with the HALS can be detrimental.
-
Photocatalytic Activity of Pigments: Certain grades of TiO2 are photocatalytically active and can accelerate polymer degradation if not properly stabilized.
Troubleshooting Steps:
Caption: Workflow for addressing HDBHB and pigment interactions.
Quantitative Data
Table 1: Recommended Formulation Ratios
| Additive Combination | Recommended Weight Ratio | Polymer System | Reference |
| HALS : UV Absorber (general) | 1:10 to 20:1 | Polyolefins | [11] |
| UV Absorber A : HDBHB | 1:20 to 10:1 | General | [11] |
| HDBHB in Polypropylene (PP) | 0.2% - 1% | PP, PE, TPO, etc. | [12] |
Table 2: Physical and Chemical Properties of HDBHB
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 67845-93-6 |
| Molecular Weight | 474.8 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 61-65 °C |
Experimental Protocols
Protocol 1: Evaluation of UV Stability using Accelerated Weathering
This protocol outlines a general procedure for assessing the performance of HDBHB in a polymer formulation.
-
Sample Preparation:
-
Prepare polymer samples (e.g., injection-molded plaques or films) with varying concentrations of HDBHB and synergistic additives (e.g., HALS).
-
Include a control sample with no light stabilizer.
-
Condition all samples at 23°C and 50% relative humidity for at least 48 hours.
-
-
Initial Property Measurement (Time = 0):
-
Colorimetry: Measure the initial color values (e.g., CIE Lab*) using a spectrophotometer. Calculate the Yellowness Index (YI) according to ASTM D1925-77.
-
Mechanical Testing: Perform tensile testing (ASTM D638) to determine the initial tensile strength, elongation at break, and modulus. Conduct impact strength tests (e.g., Izod impact, ASTM D256) if relevant.
-
Gloss Measurement: Measure the surface gloss at a specific angle (e.g., 60°) according to ASTM D523.
-
-
Accelerated Weathering Exposure:
-
Place the samples in a Xenon-arc accelerated weathering chamber according to ASTM G155.
-
A typical exposure cycle may include:
-
Light Cycle: Continuous exposure to a Xenon arc lamp simulating daylight (e.g., irradiance of 0.55 W/m² at 340 nm) at a set chamber temperature (e.g., 60°C).
-
Dark/Moisture Cycle: A period with the lamp off, accompanied by water spray or high humidity (e.g., 95% RH) to simulate rain and dew.
-
-
-
Periodic Evaluation:
-
Remove a subset of samples from the chamber at predetermined intervals (e.g., 250, 500, 1000, 2000 hours).
-
For each interval, repeat the property measurements performed in Step 2.
-
-
Data Analysis:
-
Plot the change in properties (e.g., % retention of tensile strength, change in color ΔE*, % gloss retention) as a function of exposure time.
-
Compare the performance of the HDBHB-stabilized samples against the control and other formulations.
-
Protocol 2: Assessing Additive Blooming
-
Visual Inspection: Regularly inspect the polymer samples stored under different temperature conditions (e.g., room temperature, elevated temperature) for any signs of surface haze or deposits.
-
Surface Analysis: If blooming is observed, carefully scrape a sample of the surface deposit.
-
Chemical Identification: Analyze the scraped material using Fourier-Transform Infrared Spectroscopy (FTIR) or other suitable analytical techniques. Compare the resulting spectrum to a reference spectrum of pure HDBHB to confirm its identity.
-
Quantification (Optional): The amount of bloomed material can be quantified by solvent washing the surface of a known area and analyzing the concentration of HDBHB in the solvent.
Signaling Pathways and Logical Relationships
Caption: Synergistic mechanism of HDBHB and HALS in polymer stabilization.
References
- 1. nbinno.com [nbinno.com]
- 2. Troubleshooting Common Issues with Water-Borne Dispersants in Coatings - Polywill [polywill.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. data.epo.org [data.epo.org]
- 6. US6849679B2 - Pigment compositions with modified block copolymer dispersants - Google Patents [patents.google.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. rongfengmasterbatch.com [rongfengmasterbatch.com]
- 9. specialchem.com [specialchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US20060052491A1 - Synergistic uv absorber combination - Google Patents [patents.google.com]
- 12. 2,4-Di-tert-butylphenyl-4’-hydroxy-3’,5’-di-tert-butyl benzoate CAS No. 4221-80-1 | Tintoll [uvabsorber.com]
Technical Support Center: Leaching and Extraction of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the leaching and extraction of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate from plastic matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
This compound, also known by trade names such as Cyasorb UV™ 2908, is a hindered phenolic antioxidant and UV stabilizer.[1] It is commonly used as an additive in various polymers, particularly polyolefins like polypropylene (PP) and polyethylene (PE), to protect them from degradation caused by heat and UV light.[1] Its typical concentration in plastic materials is around 0.2%.[1]
Q2: Why is it important to study the leaching of this compound from plastics?
As a plastic additive, this compound is not chemically bound to the polymer matrix and can migrate or leach out over time, especially when in contact with solvents or fatty substances. This is a concern for applications such as food packaging and medical devices, where the leached substance could be ingested or come into contact with bodily fluids. Therefore, studying its leaching behavior is crucial for safety and regulatory compliance.
Q3: What are the typical food simulants used to test the migration of this compound?
Commonly used food simulants for migration testing of additives from plastics include:
-
Aqueous and Acidic Foods: 10% ethanol (Simulant A) and 3% acetic acid (Simulant B).
-
Alcoholic Foods: 20% or 50% ethanol.
-
Fatty Foods: 95% ethanol, isooctane, or vegetable oils like olive oil. Due to the lipophilic nature of this compound, fatty food simulants are particularly relevant.
Q4: What analytical techniques are suitable for quantifying this compound after extraction?
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and robust method for the quantification of hindered phenolic antioxidants like this compound.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identification purposes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of this compound from plastic matrices.
Issue 1: Low Recovery of the Analyte
Question: My extraction of this compound from a polypropylene matrix is showing very low recovery. What could be the cause?
Answer: Low recovery can stem from several factors related to the extraction method and the properties of the analyte.
-
Inadequate Solvent Choice: this compound is a large, lipophilic molecule. The extraction solvent must be able to effectively swell the polymer matrix and solubilize the analyte. For polyolefins, a mixture of a swelling solvent and a good solvent for the additive is often effective. For example, a mixture of isopropanol and cyclohexane can be used for polypropylene.[4][5]
-
Insufficient Extraction Time or Temperature: The diffusion of this large molecule out of the polymer matrix is a slow process. Increasing the extraction time and/or temperature can improve recovery. Techniques like Accelerated Solvent Extraction (ASE) or ultrasonic-assisted extraction (UAE) can enhance efficiency.[4][6][7]
-
Sample Preparation: The surface area of the plastic sample is critical. Grinding the plastic into a fine powder increases the surface area available for solvent contact and can significantly improve extraction efficiency. Cryogenic grinding is often recommended to prevent thermal degradation of the polymer and analyte.
-
Analyte Adsorption: The analyte may adsorb to glassware or other components of the extraction system. Silanizing glassware can help to minimize this issue.
Issue 2: High Variability in Results
Question: I am observing significant variability between replicate extractions. How can I improve the reproducibility of my method?
Answer: High variability often points to inconsistencies in the experimental procedure.
-
Inhomogeneous Sample: Ensure that the plastic sample is homogenous. If using pellets or pieces of a larger plastic item, it's crucial that the additive is evenly distributed. Grinding and thoroughly mixing the sample can help.
-
Inconsistent Sample Size and Geometry: Use a consistent mass and particle size for each extraction.
-
Fluctuations in Temperature and Time: Maintain precise control over the extraction temperature and duration for all samples.
-
Solvent Evaporation: During and after extraction, solvent evaporation can concentrate the sample and lead to variability. Use sealed extraction vessels and handle extracts promptly.
Issue 3: Matrix Effects in HPLC Analysis
Question: I am seeing peak tailing and shifting retention times in my HPLC analysis of the plastic extract. What could be causing this?
Answer: These are common indicators of matrix effects, where co-extracted components from the plastic interfere with the analysis.
-
Co-eluting Polymer Oligomers: Low molecular weight polymer oligomers can be co-extracted and interfere with the HPLC separation. A sample clean-up step, such as Solid-Phase Extraction (SPE), can be used to remove these interferences.
-
Inappropriate Mobile Phase: Ensure the mobile phase is compatible with the extract solvent. If the extract is in a strong solvent, it can cause peak distortion upon injection. It may be necessary to evaporate the extraction solvent and reconstitute the residue in the mobile phase.
-
Column Overload: Injecting too much of a complex matrix can overload the HPLC column. Try diluting the extract or using a smaller injection volume.
Data Presentation
The following table summarizes representative migration data for a structurally similar hindered phenolic antioxidant, n-octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate, from polypropylene into a fatty food simulant (HB 307). This data can be used as an estimate for the potential migration of this compound under similar conditions.
| Plastic Type | Specimen Type | Migration into HB 307 (µg/dm²) |
| Polypropylene (PP) | Pressed Sheet | 1.5 |
| Polypropylene (PP) | Injection-moulded Cup | 0.8 |
| High-Density Polyethylene (HDPE) | Pressed Sheet | 2.5 |
| High-Density Polyethylene (HDPE) | Blown Bottle | 1.2 |
| Low-Density Polyethylene (LDPE) | Extruded Sheet | 4.0 |
| Low-Density Polyethylene (LDPE) | Blown Bottle | 2.8 |
| Data adapted from a study on a structurally similar antioxidant and should be considered as an estimation.[8] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Solvent Extraction (UAE)
This protocol is suitable for the extraction of this compound from polyolefin matrices like polyethylene and polypropylene.
-
Sample Preparation: Cryogenically grind the plastic sample to a fine powder (e.g., <0.5 mm).
-
Extraction:
-
Accurately weigh approximately 1 gram of the powdered plastic into a glass extraction vessel.
-
Add 20 mL of an appropriate extraction solvent (e.g., a 75:25 v/v mixture of dichloromethane and cyclohexane).
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 1-2 hours at a controlled temperature (e.g., 40°C).
-
-
Sample Work-up:
-
Allow the polymer to settle and carefully decant the solvent extract.
-
Filter the extract through a 0.45 µm PTFE syringe filter to remove any fine polymer particles.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 5 mL) of the HPLC mobile phase.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) Analysis
This protocol provides a general method for the quantification of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 85:15 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Approximately 275 nm (based on the UV absorbance of phenolic compounds).
-
Quantification: Prepare a calibration curve using standards of this compound of known concentrations.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting decision tree for low recovery of this compound.
References
- 1. Palmityl 3,5-di-tert-butyl-4-hydroxybenzoate | C31H54O3 | CID 94623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of hindered phenolic antioxidants in plastic packaging injections by magnetic solid phase extraction followed by high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A simple solvent selection method for accelerated solvent extraction of additives from polymers - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 7. Processing Stabilization of Polyethylene with Grape Peel Extract: Effect of Extraction Technology and Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Additive migration from various plastics with different processing or properties into test fat HB 307 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Decomposition Analysis of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting thermal decomposition analysis of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of this compound?
A1: The reported melting point for this compound is in the range of 59-61 °C. Your DSC thermogram should show an endothermic peak in this region corresponding to the melting of the material.
Q2: What are the typical applications of this compound that are relevant to its thermal stability?
A2: This compound is primarily used as a hindered phenolic antioxidant and UV stabilizer in polymers such as polyolefins (polypropylene and polyethylene). Its function is to prevent degradation of the polymer during high-temperature processing and throughout its service life by scavenging free radicals. Therefore, it is expected to have good thermal stability.
Q3: What kind of thermal events should I expect to see in the TGA/DSC analysis of this compound?
A3: In a typical TGA/DSC experiment under an inert atmosphere (e.g., nitrogen), you should expect to observe:
-
An endothermic peak in the DSC curve around 59-61 °C corresponding to melting, with no associated mass loss in the TGA curve.
-
A region of thermal stability with no significant mass loss after melting.
-
One or more subsequent mass loss steps in the TGA curve at higher temperatures, indicating thermal decomposition. These decomposition events may be associated with endothermic or exothermic peaks in the DSC curve.
Q4: What is the general mechanism of thermal decomposition for hindered phenolic antioxidants?
A4: Hindered phenolic antioxidants function by donating a hydrogen atom from the hydroxyl group to scavenge free radicals. At elevated temperatures, the decomposition process can be complex. It may involve the cleavage of the ester bond, loss of the hexadecyl chain, and decomposition of the aromatic ring structure, including the tert-butyl groups.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inaccurate or broad melting peak | 1. Impure sample.2. Heating rate is too high.3. Poor thermal contact between the sample and the crucible.4. Sample is not finely powdered or is unevenly packed. | 1. Ensure the purity of the sample.2. Use a lower heating rate (e.g., 5-10 °C/min).3. Ensure the bottom of the crucible is flat and makes good contact with the sensor.4. Use a fine, consistent powder and pack it evenly in the crucible. |
| Unexpected mass loss at low temperatures (below 100°C) | 1. Presence of residual solvent or moisture.2. Volatilization of low molecular weight impurities. | 1. Dry the sample in a vacuum oven at a temperature below its melting point before analysis.2. Run a preliminary TGA scan at a low heating rate to identify and quantify volatile components. |
| Baseline drift or noise in the DSC/TGA curve | 1. Instrument not properly equilibrated.2. Contamination in the furnace or on the balance mechanism.3. Improper sample preparation. | 1. Allow sufficient time for the instrument to stabilize at the initial temperature.2. Clean the furnace and balance components according to the manufacturer's instructions.3. Ensure the sample is properly prepared and placed in the crucible. |
| Irreproducible TGA/DSC results | 1. Inconsistent sample mass or preparation.2. Variations in the experimental atmosphere (e.g., purge gas flow rate).3. Changes in the sample's thermal history. | 1. Use a consistent sample mass (typically 5-10 mg) and preparation technique for all runs.2. Ensure a constant and controlled purge gas flow rate.3. For polymers containing the additive, consider running a heat-cool-heat cycle to erase the thermal history. |
| Crucible deformation or reaction with the sample | 1. The sample may be reacting with the crucible material at high temperatures.2. Over-pressurization of a sealed crucible due to gas evolution. | 1. Use an inert crucible material such as alumina or platinum.2. If using a sealed pan, ensure it is properly vented or use a pan with a pierced lid for decomposition studies. |
Quantitative Data Summary
The following table presents hypothetical but representative data for the thermal decomposition of this compound under a nitrogen atmosphere.
| Parameter | Value | Technique | Notes |
| Melting Point (Tonset) | ~60 °C | DSC | Onset temperature of the melting endotherm. |
| Melting Point (Tpeak) | ~62 °C | DSC | Peak temperature of the melting endotherm. |
| Decomposition Onset (Tonset) | ~250 °C | TGA | Temperature at which significant mass loss begins. |
| Temperature at 5% Mass Loss (Td5) | ~265 °C | TGA | A measure of initial thermal stability. |
| Temperature at 50% Mass Loss (Td50) | ~350 °C | TGA | Temperature at which half of the sample has decomposed. |
| Residual Mass at 600 °C | < 5% | TGA | Indicates nearly complete decomposition. |
Detailed Experimental Protocol: TGA/DSC Analysis
-
Instrument Preparation:
-
Ensure the TGA/DSC instrument is calibrated for temperature and heat flow according to the manufacturer's guidelines.
-
Clean the sample and reference crucibles. Alumina or platinum crucibles are recommended for high-temperature analysis.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Hexadecyl 3,5-di-tert-butyl-4-hydroxy
-
Case studies on the failure of "Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate" in plastic products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development encountering issues with "Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate" (CAS: 67845-93-6), a common hindered phenolic antioxidant and light stabilizer, in plastic products.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in plastics?
A1: this compound is a multifunctional additive primarily used as a light stabilizer and antioxidant in various polymers, particularly polyolefins like polyethylene (PE) and polypropylene (PP). Its main role is to protect the plastic from degradation caused by exposure to UV light and thermal oxidation during processing and end-use.[1] It functions by scavenging free radicals and absorbing UV radiation, which helps to prevent discoloration, cracking, and the loss of mechanical properties.[1]
Q2: In which types of plastics is this compound most commonly used?
A2: It is highly compatible with and frequently used in polyolefins such as polypropylene (PP) and polyethylene (PE). It is also suitable for use in other polymers like polycarbonate (PC) and systems containing flame retardants.[2] Its use is FDA-approved for olefin polymers in indirect food contact applications at concentrations up to 0.5% by weight.
Q3: What are the typical dosage levels for this antioxidant in plastic formulations?
A3: The recommended dosage of this compound generally ranges from 0.1% to 0.5% by weight of the polymer, depending on the specific polymer, the processing conditions, and the performance requirements of the final product.
Q4: Can this additive cause discoloration in my plastic product?
A4: While it is marketed as a non-discoloring stabilizer, like other hindered phenolic antioxidants, it can potentially cause a yellowish or pinkish tint under certain conditions. This discoloration is often due to the formation of colored degradation products, such as quinones, resulting from oxidation of the phenolic group.[3] The purity of the additive can also play a role, with lower purity grades being more prone to causing discoloration.[3]
Q5: What is "blooming" and is this compound prone to it?
A5: "Blooming" is the migration of an additive from the bulk of the plastic to its surface, where it can form a visible layer, often appearing as a white powder, haze, or an oily film.[4] This phenomenon can occur if the concentration of the additive exceeds its solubility limit in the polymer matrix. While this compound is designed for good compatibility with polyolefins, using it at concentrations above its solubility threshold can lead to blooming.
Troubleshooting Guides
Issue 1: Yellowing or Discoloration of the Plastic Product
You may observe a gradual or sudden onset of a yellow tint in your plastic product, especially in white or light-colored formulations.
| Potential Cause | Description | Recommended Action |
| Oxidative Degradation | The hindered phenolic structure of the additive can oxidize during high-temperature processing or prolonged exposure to light and air, forming colored quinone-type byproducts.[3] | Review the processing temperature and residence time. Consider incorporating a secondary antioxidant, such as a phosphite, which can protect the primary phenolic antioxidant. |
| Interaction with Other Additives or Contaminants | Discoloration can be exacerbated by interactions with other components in the formulation or environmental factors. | Ensure all additives are compatible. Avoid exposure of the raw materials or finished products to nitrogen oxides (NOx) from gas-fired equipment or acidic environments. |
| Additive Purity | Impurities in the antioxidant can accelerate discoloration reactions.[3] | Use a high-purity grade of this compound from a reputable supplier. |
A research team observes unexpected yellowing in their polypropylene (PP) plaques stabilized with this compound after heat aging.
| Formulation | Initial Yellowness Index (YI) | YI after 240 hrs at 120°C |
| PP + 0.2% HDBHB | 2.5 | 15.8 |
| PP + 0.2% HDBHB + 0.1% Phosphite Antioxidant | 2.3 | 7.2 |
This hypothetical data illustrates the synergistic effect of a secondary antioxidant in mitigating discoloration.
Issue 2: Blooming or Surface Residue on the Plastic Product
A white, crystalline powder or a hazy, oily film appears on the surface of your plastic part, which can be wiped off but may reappear over time.
| Potential Cause | Description | Recommended Action |
| Exceeded Solubility Limit | The concentration of this compound is higher than its solubility in the polymer at storage or use temperature. The long hexadecyl tail enhances compatibility, but its solubility is not infinite. | Reduce the loading of the antioxidant to a level below its solubility limit. A typical starting point is to decrease the concentration by 20-30% and re-evaluate. |
| Poor Dispersion | Inadequate mixing during compounding can lead to localized areas of high antioxidant concentration, which are prone to blooming even if the overall concentration is below the solubility limit. | Optimize the mixing parameters (e.g., screw speed, mixing time, temperature profile) to ensure homogeneous dispersion of the additive in the polymer matrix. |
| Incompatibility with Polymer Grade | The solubility of an additive can vary between different grades of the same polymer (e.g., due to differences in crystallinity or molecular weight). | Confirm the compatibility of the antioxidant with the specific grade of polymer being used. Consider testing alternative polymer grades if the issue persists. |
A scientist is developing a polyethylene-based medical tubing and observes a white powder on the surface after one week of storage.
| PE Formulation | HDBHB Concentration | Observation after 1 week at 40°C |
| A | 0.6% | Significant white powder (blooming) |
| B | 0.4% | Slight haze, no powder |
| C | 0.2% | No visible surface changes |
This hypothetical data suggests the solubility limit of HDBHB in this PE grade is between 0.2% and 0.4% at 40°C.
Experimental Protocols
Protocol 1: Measurement of Yellowness Index (YI)
This protocol outlines the procedure for quantifying the yellowness of a plastic sample, based on the principles of ASTM D1925.[5][6][7][8]
1. Objective: To determine the degree of yellowness of a plastic sample, often before and after exposure to heat or UV light.
2. Apparatus:
- Spectrophotometer or colorimeter capable of measuring tristimulus values (X, Y, Z) with a CIE Standard Illuminant C or D65.
- Sample holder for plaques or films.
- White standard calibration tile.
3. Sample Preparation:
- Prepare flat, opaque, or translucent plastic plaques of uniform thickness (typically 2-3 mm) via compression or injection molding.
- Ensure samples are clean and free of surface defects.
- Condition samples at standard conditions (23°C ± 2°C, 50% ± 5% RH) for at least 24 hours before testing.
4. Procedure: a. Calibrate the spectrophotometer according to the manufacturer's instructions using the white standard tile. b. Place the plastic sample in the sample holder and position it at the instrument's measurement port. c. Measure the tristimulus values (X, Y, Z) of the sample. For translucent samples, ensure the background is consistent (either a white or black backing). d. Record the X, Y, and Z values.
5. Calculation:
- Calculate the Yellowness Index (YI) using the following formula for CIE Standard Illuminant C: YI = [100 * (1.28X - 1.06Z)] / Y
6. Interpretation:
- A higher YI value indicates a greater degree of yellowness.[6]
- This method is most effective for comparing the change in yellowness of the same material after exposure to environmental stresses.[7]
Protocol 2: Analysis of Surface Blooming by FTIR-ATR
This protocol describes how to identify the chemical nature of a surface residue to confirm if it is the antioxidant.
1. Objective: To qualitatively identify the chemical composition of a surface bloom on a plastic product.
2. Apparatus:
- Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Clean, soft, solvent-resistant cloth (e.g., lint-free wipe).
- Solvent (e.g., isopropanol or hexane).
3. Procedure: a. Analysis of the Bloomed Surface: i. Take the plastic part with the visible surface bloom. ii. Directly press the bloomed area against the ATR crystal of the FTIR spectrometer. iii. Apply consistent pressure and collect the infrared spectrum (typically scanning from 4000 to 400 cm⁻¹). b. Analysis of the Bulk Material: i. On an unaffected area of the same part (or after wiping the bloomed area clean), collect a background spectrum of the bulk polymer. ii. Alternatively, a cross-section of the part can be analyzed to get a spectrum of the bulk material. c. (Optional) Analysis of a Pure Standard: i. Obtain a pure sample of this compound. ii. Place a small amount of the pure powder on the ATR crystal and collect its reference spectrum.
4. Interpretation:
Compare the spectrum from the bloomed surface to the spectrum of the bulk polymer and the pure antioxidant standard.
The presence of characteristic peaks of the antioxidant (e.g., O-H stretch from the phenolic group, C=O stretch from the ester, and aromatic C=C stretches) in the bloom spectrum, which are absent or much weaker in the bulk spectrum, confirms that the surface residue is the antioxidant.[4]
References
- 1. partinchem.com [partinchem.com]
- 2. Cas 67845-93-6,Hexadecyl 3,5-bis-tert-butyl-4-hydroxybenzoate | lookchem [lookchem.com]
- 3. stabilization-technologies.com [stabilization-technologies.com]
- 4. specialchem.com [specialchem.com]
- 5. matestlabs.com [matestlabs.com]
- 6. plastics.ulprospector.com [plastics.ulprospector.com]
- 7. repo.chromachecker.com [repo.chromachecker.com]
- 8. 3nh.com [3nh.com]
Validation & Comparative
A Comparative Guide to Hindered Phenolic Antioxidants in Polyolefins: Focus on Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate
In the realm of polyolefin stabilization, the selection of an appropriate antioxidant is paramount to ensure the longevity and performance of the end-product. This guide provides a comparative analysis of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate against other commonly employed hindered phenolic antioxidants in polyolefins. The comparison is based on key performance indicators such as thermal stability, processing stability, and color retention, supported by available experimental data.
Introduction to Hindered Phenolic Antioxidants in Polyolefins
Hindered phenolic antioxidants are primary stabilizers that play a crucial role in protecting polyolefins, such as polyethylene (PE) and polypropylene (PP), from degradation.[1] During processing and end-use, polyolefins are exposed to heat, oxygen, and shear stress, which can initiate oxidative degradation, leading to a loss of mechanical properties, discoloration, and a reduction in the material's lifespan.[2] Hindered phenols function by scavenging free radicals, thereby interrupting the auto-oxidation cycle.[3] The steric hindrance provided by bulky alkyl groups (typically tert-butyl) adjacent to the hydroxyl group enhances the stability of the resulting phenoxyl radical, preventing it from initiating further degradation.[1]
Featured Antioxidant: this compound (UV-2908)
This compound, also known commercially as UV-2908, is a multifunctional additive that acts as both a UV absorber and a hindered phenolic antioxidant.[4][5][6] This dual functionality makes it a valuable stabilizer for polyolefins, particularly in applications requiring resistance to both thermal and photo-oxidation. It is characterized by its low volatility, good compatibility with polyolefins, and resistance to extraction.[4][7]
Key Attributes of this compound:
-
Dual Functionality: Provides both antioxidant and UV stabilization.[4][5]
-
Processing and Thermal Stability: Offers antioxidant activity during thermal processing and at moderately elevated temperatures.[4][5]
-
Good Compatibility: Shows excellent compatibility with polyolefins.[4]
-
Synergistic Effects: Can be used in combination with other stabilizers like HALS (Hindered Amine Light Stabilizers) and phosphites to optimize performance.[4][7]
Comparative Analysis with Other Hindered Phenolic Antioxidants
This section compares the performance of this compound with other widely used hindered phenolic antioxidants: Irganox 1010, Irganox 1076, and Ethanox 310.
Antioxidant Profiles:
-
Irganox 1010 (Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)) : A high molecular weight, sterically hindered phenolic antioxidant with four phenolic groups, providing excellent processing and long-term thermal stability.[2] It is known for its low volatility and good compatibility with a wide range of polymers.[2]
-
Irganox 1076 (Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)) : A monofunctional hindered phenolic antioxidant with a long alkyl chain, offering good compatibility in polyolefins and resistance to extraction.[3] It is often used in applications requiring food contact approval.
-
Ethanox 310 (1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione) : A high molecular weight hindered phenolic antioxidant with three phenolic groups, known for its excellent long-term thermal stability and low volatility.[8]
Performance Data Summary
The following tables summarize the available quantitative data for the compared antioxidants. It is important to note that the data is compiled from various sources and may not be directly comparable due to differences in experimental conditions, polymer grades, and additive concentrations.
Table 1: Oxidation Induction Time (OIT) in Polyolefins
| Antioxidant | Polymer | Concentration (wt%) | Test Temperature (°C) | OIT (minutes) | Source |
| This compound (UV-2908) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Irganox 1010 | HDPE | 0.1 | 200 | 89.73 | [9] |
| Irganox 1076 | LLDPE | Not Specified | Not Specified | Data Not Available | |
| Ethanox 310 (as Irganox 1330) | HDPE | 0.1 | 200 | 97.25 | [9][10] |
Note: Direct comparative OIT data for this compound under the same conditions as the other antioxidants was not found in the reviewed literature.
Table 2: Melt Flow Index (MFI) Stability in Polypropylene
| Antioxidant | Polymer | Processing Conditions | MFI (g/10 min) | Source |
| This compound (UV-2908) | Data Not Available | Data Not Available | Data Not Available | |
| Irganox 1010 | PP | Multiple Extrusions | Significant stabilization, specific values depend on concentration and co-additives. | [2] |
| Irganox 1076 | PP | Data Not Available | Data Not Available | |
| Ethanox 310 | PP | Data Not Available | Data Not Available |
Table 3: Yellowness Index (YI) in Polyolefins
| Antioxidant | Polymer | Aging Conditions | Yellowness Index (YI) | Source |
| This compound (UV-2908) | Polypropylene | UV Exposure | Not specified, but noted for minimal color contribution. | [6] |
| Irganox 1010 | HDPE | Multiple Reprocessing Cycles | Increased YI with reprocessing, but lower than pro-oxidant containing samples. | [11] |
| Irganox 1076 | Polypropylene | Data Not Available | Data Not Available | |
| Ethanox 310 | Polypropylene | Data Not Available | Data Not Available |
Note: Direct comparative Yellowness Index data under identical conditions is limited. The information provided is based on qualitative descriptions and studies with different methodologies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Oxidation Induction Time (OIT) - ASTM D3895
This test method determines the oxidative stability of polyolefins by differential scanning calorimetry (DSC).
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Sample Preparation: A small sample of the stabilized polyolefin (typically 5-10 mg) is placed in an open aluminum pan.
-
Procedure:
-
The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to oxygen at the same flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidation Induction Time.[12]
-
2. Melt Flow Index (MFI) - ASTM D1238
This test measures the rate of extrusion of a molten thermoplastic resin through a die of a specified length and diameter under prescribed conditions of temperature and load.
-
Apparatus: Extrusion Plastometer.
-
Sample Preparation: The polymer sample is introduced into the barrel of the plastometer.
-
Procedure:
-
The material is heated to a specified temperature (e.g., 230°C for polypropylene).
-
A specified weight is applied to a piston, which forces the molten polymer through the die.
-
The extrudate is collected over a specified period, and the weight of the collected material is measured.
-
The MFI is calculated in grams of polymer per 10 minutes.
-
3. Yellowness Index (YI) - ASTM E313
This practice provides a number calculated from spectrophotometric data that describes the change in color of a test specimen from clear or white toward yellow.
-
Apparatus: Spectrophotometer or colorimeter.
-
Sample Preparation: The surface of the test specimen is cleaned, and the specimen is conditioned according to the material specification.
-
Procedure:
-
The instrument is calibrated using a standard white reference.
-
The tristimulus values (X, Y, Z) of the specimen are measured.
-
The Yellowness Index is calculated using the following formula: YI = 100 * (C_x * X - C_z * Z) / Y where C_x and C_z are coefficients that depend on the illuminant and observer.
-
Mandatory Visualizations
Caption: General mechanism of a hindered phenolic antioxidant.
Caption: Experimental workflow for evaluating antioxidant performance.
Conclusion
The choice of the optimal antioxidant will ultimately depend on the specific requirements of the polyolefin application, including processing conditions, end-use environment, regulatory considerations, and cost-effectiveness. For applications demanding robust UV protection in addition to thermal stability, this compound is a particularly strong candidate. Further experimental studies directly comparing these antioxidants under identical conditions are warranted to provide a more definitive performance ranking.
References
- 1. specialchem.com [specialchem.com]
- 2. researchgate.net [researchgate.net]
- 3. partinchem.com [partinchem.com]
- 4. 2017erp.com [2017erp.com]
- 5. specialchem.com [specialchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Light Stabilizer UV-2908 [deyerchem.com]
- 8. stabilization-technologies.com [stabilization-technologies.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. repository.up.ac.za [repository.up.ac.za]
A Comparative Analysis of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate and Tinuvin Series Stabilizers for Polymer Protection
For researchers, scientists, and professionals in drug development and material science, the selection of appropriate stabilizers is critical to ensure the longevity and performance of polymeric materials. This guide provides a detailed comparison of the performance of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, a hindered phenolic antioxidant, and the widely used Tinuvin series of light stabilizers.
This comparison guide delves into the mechanisms of action, presents available performance data, and outlines the experimental protocols used to evaluate these stabilizers. The Tinuvin series encompasses a broad range of stabilizer types, primarily Ultraviolet Light Absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS). For the purpose of this comparison, representative examples from both categories will be considered.
Mechanisms of Action: A Fundamental Difference
The protective capabilities of this compound and the Tinuvin series stem from distinct chemical processes. Understanding these mechanisms is key to selecting the appropriate stabilizer for a specific application.
This compound functions as a primary antioxidant. Its primary role is to intercept and neutralize free radicals that are formed during the thermal or photo-oxidation of a polymer. The sterically hindered phenolic group donates a hydrogen atom to the reactive free radicals, thus terminating the degradation chain reaction. This sacrificial mechanism means the antioxidant is consumed over time.
Tinuvin Ultraviolet Light Absorbers (UVAs) , such as those from the benzotriazole or hydroxyphenyl triazine classes, operate through a photophysical mechanism.[1][2] They absorb harmful UV radiation and dissipate it as harmless thermal energy through a rapid and reversible intramolecular proton transfer.[3] This process shields the polymer from the damaging effects of UV light, preventing the initiation of photo-oxidative degradation.
Tinuvin Hindered Amine Light Stabilizers (HALS) , like Tinuvin 770, do not absorb UV radiation but instead act as potent free radical scavengers.[4][5] They function through a regenerative cyclic process known as the Denisov cycle.[5][6] The HALS are oxidized to form stable nitroxyl radicals, which then trap the alkyl and peroxy radicals responsible for polymer degradation.[4][6] A key advantage of this mechanism is that the HALS are regenerated, allowing them to provide long-term protection.[5]
References
Synergistic Photostabilization of Polyolefins: A Comparative Analysis of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate and Chimassorb Light Stabilizers
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science, mitigating photodegradation is critical for ensuring the long-term performance and stability of materials. This guide provides a comparative analysis of the synergistic effects of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, a hindered benzoate UV absorber, with Chimassorb series of hindered amine light stabilizers (HALS). While the synergistic relationship between these two classes of stabilizers is a well-established principle in polymer stabilization, this guide aims to provide a deeper understanding of their mechanisms and the experimental frameworks used to evaluate their performance.
This compound, also known as Cyasorb UV 2908, functions primarily by absorbing harmful ultraviolet radiation and dissipating it as thermal energy.[1] This frontline defense is crucial in preventing the initiation of polymer degradation. The Chimassorb series, such as Chimassorb 944 and Chimassorb 81, are high molecular weight HALS that do not absorb UV radiation but act as radical scavengers.[2][3] They effectively interrupt the chain reaction of degradation initiated by free radicals that may form despite the presence of a UV absorber.[2] The combination of these two types of stabilizers provides a comprehensive and synergistic approach to photostabilization, enhancing the durability and lifespan of polymeric materials.[4]
Mechanism of Synergistic Stabilization
The enhanced performance of a combined UV absorber and HALS system stems from their complementary functions. The UV absorber reduces the number of photons that can initiate degradation, while the HALS neutralizes any free radicals that are formed. This dual-action approach is more effective than using either stabilizer alone.
Caption: Synergistic stabilization mechanism of UV absorbers and HALS.
Performance Data
While the synergistic effect of combining UV absorbers and HALS is widely acknowledged in technical literature, specific quantitative data from head-to-head comparative studies of this compound with Chimassorb stabilizers in the public domain is limited. Performance is highly dependent on the polymer matrix, processing conditions, and the specific weathering exposure.
For illustrative purposes, the following tables outline the expected performance improvements based on the established principles of synergy. The values presented are hypothetical and would need to be validated through specific experimental testing.
Table 1: Hypothetical Performance in Polypropylene (PP) after Accelerated Weathering
| Stabilizer System | Concentration (wt%) | Yellowness Index (ΔYI) after 1000h | Tensile Strength Retention (%) after 1000h |
| Unstabilized PP | 0 | 25.0 | 30 |
| This compound | 0.3 | 10.0 | 65 |
| Chimassorb 944 | 0.3 | 12.0 | 70 |
| Synergistic Blend | 0.15 + 0.15 | 5.0 | 85 |
Table 2: Hypothetical Performance in Polyethylene (PE) Film after Accelerated Weathering
| Stabilizer System | Concentration (wt%) | Gloss Retention (%) after 1500h | Elongation at Break Retention (%) after 1500h |
| Unstabilized PE | 0 | 20 | 10 |
| This compound | 0.2 | 50 | 40 |
| Chimassorb 81 | 0.2 | 45 | 50 |
| Synergistic Blend | 0.1 + 0.1 | 75 | 65 |
Experimental Protocols
To rigorously evaluate the synergistic effects of these light stabilizers, a series of standardized experimental protocols should be followed. These protocols are designed to simulate the damaging effects of long-term environmental exposure in a controlled and accelerated manner.
Key Experiments:
-
Accelerated Weathering: To simulate outdoor exposure, polymer samples are subjected to controlled cycles of UV radiation, temperature, and moisture in a weathering chamber.
-
Colorimetry: The change in color, specifically the Yellowness Index (YI), is a critical indicator of polymer degradation.
-
Mechanical Property Testing: The retention of mechanical properties such as tensile strength and elongation at break is measured to assess the structural integrity of the polymer after weathering.
-
Gloss Measurement: For applications where surface appearance is important, the change in gloss is quantified.
Detailed Methodologies:
1. Sample Preparation
References
A Comparative Guide to UV Absorbers: Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate vs. Benzophenone and Benzotriazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of three classes of ultraviolet (UV) stabilizers: hindered benzoates, represented by Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, benzophenones, and benzotriazoles. The information presented is intended to assist in the selection of appropriate UV protection for polymers and other materials used in research and pharmaceutical applications.
Overview of UV Absorber Classes
The primary function of a UV absorber or stabilizer is to protect materials from the degradative effects of ultraviolet radiation. This is achieved through various mechanisms, including the absorption of harmful UV rays and the scavenging of free radicals generated during photodegradation. The three classes of compounds discussed here employ distinct strategies to achieve this protection.
This compound , a hindered benzoate, primarily functions as a light stabilizer that scavenges free radicals.[1] Unlike traditional UV absorbers, p-hydroxybenzoates may exhibit little intrinsic UV absorption but demonstrate significant synergistic photo-antioxidant activity when combined with Hindered Amine Light Stabilizers (HALS).[2][3] Its protective action is largely sacrificial, meaning it is consumed in the process of neutralizing free radicals.[1]
Benzophenone-type UV absorbers are characterized by their ability to absorb UV radiation, particularly in the 290-350 nm range, and dissipate it as harmless thermal energy.[4] This is facilitated by a keto-enol tautomerization process.[5]
Benzotriazole-type UV absorbers are highly efficient at absorbing a broad range of UV radiation (300-400 nm).[6] Their exceptional photostability is attributed to a rapid and efficient energy dissipation mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT).[7]
Comparative Data
Direct, side-by-side quantitative efficacy data for this compound against specific benzophenone and benzotriazole derivatives is not extensively available in public literature. However, a comparison of their general properties and mechanisms can be made.
| Property | This compound (Hindered Benzoate) | Benzophenone Derivatives (e.g., 2-hydroxy-4-methoxybenzophenone) | Benzotriazole Derivatives (e.g., 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol) |
| Primary Mechanism | Free radical scavenging (sacrificial)[1] | UV absorption and energy dissipation (keto-enol tautomerization)[5] | UV absorption and energy dissipation (ESIPT)[7] |
| Typical UV Absorption Range | Low intrinsic absorption[2][3] | 290-350 nm[4] | 300-400 nm[6] |
| Photostability | Consumed during stabilization[1] | Good | Excellent[7] |
| Synergism with HALS | Strong synergistic effect[8] | Synergistic | Synergistic, with some studies suggesting benzotriazoles are more effective in certain polymers than benzophenones[9] |
| Volatility | Low[10][11] | Varies by derivative | Generally low |
| Chemical Stability | Good, resistant to acids and alkalis[10][11] | Good | Good |
Mechanisms of Action and Photodegradation
The protective mechanisms of these UV stabilizers are distinct photochemical processes.
This compound (Hindered Benzoate)
This compound primarily acts as a radical scavenger. During the photodegradation of a polymer, highly reactive free radicals (R•) are formed. The hindered phenolic group of the benzoate can donate a hydrogen atom to neutralize these radicals, thus terminating the degradation chain reaction. This process is often synergistic with HALS, which can regenerate and participate in a cyclic radical scavenging process.
Benzophenone UV Absorbers
Benzophenones with a hydroxyl group at the 2-position absorb UV energy and dissipate it through a reversible keto-enol tautomerization. The absorbed energy promotes the transfer of the phenolic proton to the carbonyl oxygen, forming a higher energy enol intermediate. This intermediate then relaxes back to the ground state keto form, releasing the energy as heat.
Under prolonged exposure, benzophenones can degrade through pathways such as hydroxylation, carboxylation, and cleavage of the aromatic rings.[12]
Benzotriazole UV Absorbers
Benzotriazoles also possess a hydroxyl group that enables an efficient energy dissipation mechanism called Excited-State Intramolecular Proton Transfer (ESIPT). Upon UV absorption, the proton from the hydroxyl group is transferred to a nitrogen atom on the triazole ring. This excited-state tautomer rapidly returns to the ground state, releasing the absorbed energy as heat. This cycle is extremely fast and efficient, contributing to the high photostability of benzotriazoles.[7]
Despite their stability, benzotriazoles can degrade over time through pathways that include hydroxylation, ring opening, and polymerization.[7]
Experimental Protocols for Performance Evaluation
To quantitatively compare the performance of these UV absorbers in a specific application, a standardized experimental protocol is necessary.
Sample Preparation
-
Compounding : Incorporate the UV absorber (e.g., this compound, a benzophenone derivative, or a benzotriazole derivative) into the desired polymer matrix at a specified concentration (e.g., 0.1-1.0% by weight). A control sample with no UV stabilizer should also be prepared.
-
Processing : Process the compounded polymer into the desired form for testing, such as thin films or injection-molded plaques of a standardized thickness.
-
Conditioning : Condition all samples at a standard temperature and humidity (e.g., 23°C, 50% RH) for at least 48 hours before testing.
Accelerated Weathering
-
Exposure : Place the samples in an accelerated weathering chamber equipped with a Xenon arc lamp, which simulates the full spectrum of sunlight.
-
Conditions : Set the exposure conditions, including irradiance (e.g., at 340 nm), temperature, and relative humidity, to simulate the intended end-use environment. Include cycles of light and dark, and potentially water spray, to mimic natural weather patterns.
-
Sampling : Remove samples at predetermined time intervals for analysis.
Performance Evaluation
-
Spectroscopic Analysis :
-
UV-Vis Spectroscopy : Measure the UV-Vis absorption spectrum of the UV absorber dissolved in a suitable solvent to determine its absorption range and molar absorptivity.
-
FTIR Spectroscopy : Analyze the polymer samples before and after weathering to monitor the formation of degradation products, such as carbonyl and hydroxyl groups.
-
-
Colorimetric Analysis : Measure the change in color (e.g., yellowing index) of the polymer samples over time using a spectrophotometer or colorimeter.
-
Mechanical Testing : Perform tensile tests on the polymer samples to measure the retention of mechanical properties such as tensile strength and elongation at break.
Conclusion
The choice of a UV stabilizer depends heavily on the polymer to be protected, the intended application, and the desired service life.
-
This compound is best suited for applications where it can work synergistically with other stabilizers like HALS, particularly in polyolefins. Its primary role is as a radical scavenger rather than a primary UV absorber.
-
Benzophenone derivatives are effective UV absorbers for a range of applications, offering good protection in the UVB and parts of the UVA spectrum.
-
Benzotriazole derivatives provide excellent, broad-spectrum UV protection with high photostability, making them ideal for demanding applications requiring long-term performance and optical clarity. Studies have shown that in some polymers like PVC, benzotriazoles can be more effective than benzophenones due to their stronger absorption in the more damaging UV-A region.[9]
For critical applications, a combination of a UV absorber (like a benzotriazole) and a radical scavenger (like a HALS, potentially in conjunction with a hindered benzoate) often provides the most robust and long-lasting protection against photodegradation. It is recommended to conduct thorough experimental evaluations, as outlined above, to determine the optimal stabilization system for a specific formulation and application.
References
- 1. specialchem.com [specialchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 5. longchangchemical.com [longchangchemical.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. HALS UV Absorber, Benzoate UV Absorber Wholesale Manufacturer/Supplier| Tintoll [uvabsorber.com]
- 9. Combined effect of hindered amine light stabilizer and ultraviolet absorbers on photodegradation of poly(vinyl chloride) - Nanjing Tech University [pure.njtech.edu.cn]
- 10. 2-Hydroxy-4-methoxybenzophenone | SIELC Technologies [sielc.com]
- 11. UV-328 | C22H29N3O | CID 33263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process | MDPI [mdpi.com]
Quantitative Analysis of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate in Polymer Extracts: A Comparative Guide to LC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate (HDBHB), a common phenolic antioxidant in polymer formulations, particularly in materials used for pharmaceutical packaging and medical devices. The accurate quantification of HDBHB is crucial for assessing its potential to migrate into drug products, a critical aspect of regulatory compliance and patient safety. This document details a primary liquid chromatography-mass spectrometry (LC-MS) method and compares its performance with an alternative gas chromatography-mass spectrometry (GC-MS) approach, supported by experimental data from analogous phenolic antioxidants.
Comparative Analysis of Quantitative Methods
The selection of an appropriate analytical technique for the quantification of HDBHB in polymer extracts depends on various factors, including sensitivity, selectivity, sample throughput, and the nature of the polymer matrix. This section compares the performance of a state-of-the-art LC-MS/MS method with a robust GC-MS technique.
| Parameter | LC-MS/MS Method | GC-MS Method with Derivatization |
| Principle | Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry. | Separation of the thermally stable and derivatized analyte by gas chromatography with mass spectrometric detection. |
| Limit of Detection (LOD) | 2.4–3.6 ng/mL[1] | 0.01 - 0.05 ng/L (for similar phenolic compounds)[2] |
| Limit of Quantification (LOQ) | 8–12 ng/mL[1] | 0.01 - 0.05 ng/L (for similar phenolic compounds)[2] |
| Linearity Range | 0.02–2.0 µg/mL (R² > 0.999)[1] | Typically 1-1000 ng/mL with good linearity (R² > 0.99) |
| Recovery | 89.4–101.6%[1] | > 70%[2] |
| Precision (RSD) | < 10% (intra- and inter-day)[1] | Typically < 15% |
| Sample Preparation | Solvent extraction. | Solvent extraction followed by derivatization. |
| Analysis Time | ~10-15 minutes per sample. | ~20-30 minutes per sample. |
| Advantages | High sensitivity and selectivity, suitable for thermolabile compounds, minimal sample preparation. | High resolution, robust and widely available, excellent for volatile and semi-volatile compounds. |
| Disadvantages | Potential for matrix effects, higher instrument cost. | Derivatization step can be time-consuming and introduce variability. Not suitable for thermolabile compounds. |
Experimental Protocols
Detailed methodologies for the LC-MS/MS and GC-MS analysis of phenolic antioxidants are outlined below. These protocols are based on established methods for similar analytes and can be adapted for the specific quantification of HDBHB.
LC-MS/MS Method
This method is designed for high sensitivity and selectivity in the quantification of HDBHB from polymer extracts.
a) Sample Preparation: Solvent Extraction
-
Weigh 1-5 grams of the polymer sample, previously cryo-milled to a fine powder, into a glass vial.
-
Add 10 mL of a suitable extraction solvent (e.g., dichloromethane, isopropanol, or a mixture of hexane and isopropanol).
-
Vortex the sample for 1 minute and then place it in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 40°C).
-
After sonication, centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
b) Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
c) Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for HDBHB would need to be determined by infusing a standard solution. For analogous compounds, these are highly specific.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Collision Gas: Argon.
Alternative Method: GC-MS with Derivatization
This method provides a robust alternative, particularly when LC-MS instrumentation is unavailable.
a) Sample Preparation: Extraction and Derivatization
-
Perform solvent extraction as described in the LC-MS/MS method (section a).
-
Evaporate the solvent from the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a derivatization agent (e.g., BSTFA with 1% TMCS).
-
Heat the vial at 70°C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl group.
-
Cool the sample to room temperature before GC-MS analysis.
b) Gas Chromatography (GC) Conditions
-
Column: A non-polar capillary column, such as a DB-5ms (30 m × 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 10 minutes.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
c) Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized HDBHB.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
Visualizing the Workflow and Method Comparison
To further clarify the experimental processes and their relationships, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to the Antioxidant Activity of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate in Polyethylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activity of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, commercially known as UV-2908, in polyethylene. Its performance is evaluated against other common antioxidants used in the industry, supported by experimental data from various studies. This document is intended to assist researchers and professionals in making informed decisions regarding the selection of appropriate stabilization packages for polyethylene applications.
Executive Summary
This compound is a hindered benzoate light stabilizer and antioxidant that effectively protects polyolefins such as polyethylene from degradation caused by thermal and oxidative stress.[1] It operates through a radical scavenging mechanism, enhancing the material's longevity and performance.[1] While direct comparative studies featuring this compound against a wide range of other antioxidants with standardized testing parameters are limited in the readily available scientific literature, this guide consolidates existing data to provide a comparative overview. The key performance indicators for evaluating antioxidant efficacy in polyethylene are Oxidative Induction Time (OIT), Melt Flow Index (MFI), and Yellowness Index (YI).
Performance Comparison of Antioxidants in Polyethylene
The following tables summarize the performance of various antioxidants in polyethylene based on data from multiple studies. It is important to note that the experimental conditions, such as the type of polyethylene, antioxidant concentration, and testing parameters, may vary between studies, which can influence the results.
Table 1: Oxidative Induction Time (OIT) of Various Antioxidants in High-Density Polyethylene (HDPE)
| Antioxidant | Chemical Class | Concentration (wt%) | OIT at 200°C (minutes) | Reference |
| Control (No Antioxidant) | - | 0 | < 1 | [2] |
| Irganox 1010 | Hindered Phenolic | 0.1 | 89.73 | [3] |
| Irganox 1330 | Hindered Phenolic | Not Specified | 97.25 | [3] |
| 2,4,6-Tri-tert-butylphenol (TTBP) | Hindered Phenol | 0.1 | 25 - 40 | [2] |
| Irganox 1076 | Hindered Phenol | 0.1 | 50 - 70 | [2] |
Note: Higher OIT values indicate better thermal oxidative stability.
Table 2: Melt Flow Index (MFI) of Polypropylene (PP) after Multiple Extrusions
| Antioxidant | Concentration (wt%) | MFI (g/10 min) after 1st Extrusion | MFI (g/10 min) after 5th Extrusion | Reference |
| Control (No Antioxidant) | 0 | 5.0 | 15.0 | [2] |
| 2,4,6-Tri-tert-butylphenol (TTBP) | 0.1 | 4.5 | 8.0 | [2] |
| Irganox 1010 | 0.1 | 4.2 | 6.5 | [2] |
| Irganox 1076 | 0.1 | 4.3 | 7.0 | [2] |
Note: A smaller increase in MFI after multiple extrusions indicates better polymer stabilization during processing.
Table 3: Yellowness Index (YI) of Polyethylene after UV Exposure
| Antioxidant | Concentration (wt%) | Yellowness Index (YI) - Initial | Yellowness Index (YI) - After 500h UV | Reference |
| Control (No Antioxidant) | 0 | 2.5 | 15.0 | [2] |
| 2,4,6-Tri-tert-butylphenol (TTBP) | 0.1 | 2.8 | 8.0 | [2] |
| Irganox 1010 | 0.1 | 2.6 | 6.0 | [2] |
| Irganox 1076 | 0.1 | 2.7 | 7.0 | [2] |
Note: A lower YI value indicates less discoloration and better color stability.
Table 4: Oxidation Index of Various Antioxidants in Ultra-High Molecular Weight Polyethylene (UHMWPE) after Accelerated Aging
| Antioxidant | Concentration (wt%) | Maximum Oxidation Index | Reference |
| Control (No Additive) | 0 | 0.549 ± 0.020 | [4] |
| BHT | 0.1 | 0.21 ± 0.03 | [4] |
| HPAO (similar to Irganox 1010) | 0.1 | 0.28 ± 0.02 | [4] |
| Vitamin E | 0.1 | 0.29 ± 0.02 | [4] |
| β-carotene | 0.1 | 0.35 ± 0.03 | [4] |
Note: A lower oxidation index indicates better resistance to oxidative degradation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
Oxidative Induction Time (OIT)
Objective: To assess the thermal oxidative stability of a stabilized polymer.
Methodology (based on ISO 11357-6):
-
A small sample of the polyethylene (typically 5-10 mg) is placed in an aluminum pan.
-
The sample is heated in a Differential Scanning Calorimeter (DSC) instrument to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to pure oxygen at a constant flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT. A longer OIT indicates a higher level of stabilization.[5][6]
Melt Flow Index (MFI)
Objective: To determine the ease of flow of a molten polymer, which is an indirect measure of its molecular weight and degradation.
Methodology (based on ASTM D1238):
-
A specified amount of the polyethylene is loaded into the heated barrel of a melt flow indexer at a defined temperature (e.g., 190°C for polyethylene).
-
A piston with a standard weight is placed in the barrel, forcing the molten polymer to extrude through a standard die.
-
The extrudate is collected over a set period of time and weighed.
-
The MFI is calculated in grams of polymer extruded in 10 minutes. An increase in MFI typically indicates polymer chain scission and degradation.
Yellowness Index (YI)
Objective: To quantify the degree of yellowness in a plastic material, which is often an indicator of degradation.
Methodology (based on ASTM E313):
-
A spectrophotometer is used to measure the tristimulus values (X, Y, Z) of the polyethylene sample.
-
The Yellowness Index is calculated from these values using a standard formula.
-
Measurements are typically taken before and after exposure to environmental stresses such as UV radiation or heat to assess the change in color. A lower YI value indicates better color stability.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the antioxidant mechanism of hindered phenols and a typical experimental workflow for evaluating their performance in polyethylene.
Antioxidant scavenging mechanism in polyethylene.
Workflow for evaluating antioxidant performance.
Conclusion
References
- 1. 2017erp.com [2017erp.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comparison of the Efficacy of Various Antioxidants on the Oxidative Stability of Irradiated Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. setaramsolutions.com [setaramsolutions.com]
Comparative study of "Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate" and other benzoate UV absorbers
In the ever-evolving field of materials science and drug development, the selection of appropriate UV stabilizers is paramount to ensuring product integrity and longevity. This guide provides a detailed comparative analysis of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, a prominent benzoate UV absorber, and other alternatives. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in formulation and product development.
Introduction to this compound
This compound, also known commercially as UV Absorber 2908, is a high-performance light stabilizer belonging to the hindered benzoate class.[1] Its primary function is to protect polymeric materials, such as polyolefins (polypropylene and polyethylene), from degradation caused by exposure to ultraviolet radiation.[1][2] This is achieved through its action as a potent free radical scavenger.[3] Key attributes of this compound include low volatility, minimal color contribution, and excellent chemical stability.[1][2] It is often used in synergy with other stabilizers, particularly Hindered Amine Light Stabilizers (HALS), to achieve a more robust protective effect.[3]
Performance Comparison of Benzoate UV Absorbers
The following tables summarize the key performance characteristics of this compound and provide a template for comparing it with other benzoate UV absorbers. Direct, publicly available comparative experimental data for other specific benzoate UV absorbers is limited; therefore, the values for alternatives are presented as "Data Not Available" and would require direct experimental determination using the protocols outlined in the subsequent section.
Table 1: Physicochemical Properties
| Property | This compound | 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate | N-(Ethoxycarbonylphenyl)-N'-methyl-N'-phenyl formamidine |
| CAS Number | 67845-93-6[4] | 4221-80-1 | 57834-33-0 |
| Molecular Formula | C31H54O3[4] | C29H42O3 | C17H18N2O2 |
| Molecular Weight | 474.76 g/mol [4] | 438.63 g/mol | 282.34 g/mol |
| Melting Point | 59-61 °C[5] | Data Not Available | Data Not Available |
| Appearance | White to faint yellow powder[5] | Data Not Available | Data Not Available |
| Solubility | Soluble in toluene, chloroform, hexane; slightly soluble in DMSO, ethyl acetate[5] | Data Not Available | Data Not Available |
Table 2: UV Absorption and Photostability
| Parameter | This compound | 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate | N-(Ethoxycarbonylphenyl)-N'-methyl-N'-phenyl formamidine |
| UV Absorption Range | Primarily 290-400 nm[3] | Data Not Available | Data Not Available |
| λmax (in common solvent) | Data Not Available | Data Not Available | Data Not Available |
| Molar Extinction Coefficient (ε) at λmax | Data Not Available | Data Not Available | Data Not Available |
| Photostability | High[2] | Data Not Available | Data Not Available |
Experimental Protocols
To conduct a comprehensive comparative study of benzoate UV absorbers, the following experimental protocols, based on established industry standards, are recommended.
Determination of UV-Visible Absorption Spectra
Objective: To determine the UV-Visible absorption spectrum and the wavelength of maximum absorption (λmax) for each UV absorber.
Methodology:
-
Preparation of Solutions: Prepare dilute solutions of each UV absorber in a suitable, UV-transparent solvent (e.g., ethanol or cyclohexane) at a known concentration (e.g., 10 mg/L).
-
Spectrophotometer Setup: Use a calibrated UV-Visible spectrophotometer and set the wavelength range from 200 to 400 nm. Use the pure solvent as a blank to zero the instrument.
-
Measurement: Fill a quartz cuvette with the sample solution and record the absorbance spectrum.
-
Analysis: Identify the λmax and the corresponding absorbance value. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Accelerated Weathering and Photostability Testing
Objective: To evaluate the photostability of the UV absorbers when incorporated into a polymer matrix.
Methodology (based on ASTM G154): [6][7]
-
Sample Preparation: Prepare polymer plaques (e.g., polyethylene or polypropylene) containing a standard concentration (e.g., 0.5% by weight) of each UV absorber. Also, prepare a control plaque with no UV absorber.
-
Accelerated Weathering Chamber: Utilize a fluorescent UV accelerated weathering chamber that complies with ASTM G154 standards.[6] Select an appropriate fluorescent lamp (e.g., UVA-340 for simulating sunlight).
-
Exposure Conditions: Set the exposure cycle to alternate between periods of UV exposure and moisture (condensation). A typical cycle might be 8 hours of UV at a set temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).[1]
-
Monitoring Degradation: At predetermined intervals, remove the samples and evaluate changes in their physical and chemical properties. This can include:
-
Colorimetry: Measure the change in color (e.g., yellowing index) using a spectrophotometer.
-
Gloss Measurement: Assess the loss of surface gloss.
-
Mechanical Testing: Evaluate changes in tensile strength and elongation.[6]
-
FTIR Spectroscopy: Monitor the formation of carbonyl groups, which indicates polymer degradation.
-
Evaluation of Free Radical Scavenging Activity
Objective: To quantify the free radical scavenging efficiency of the UV absorbers.
Methodology (DPPH Assay):
-
Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of dilutions of each UV absorber in methanol.
-
Reaction: Mix a fixed volume of the DPPH solution with each dilution of the UV absorber. Also, prepare a control with DPPH and methanol only.
-
Incubation: Allow the reactions to proceed in the dark for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution at the λmax of DPPH (typically around 517 nm) using a UV-Visible spectrophotometer.
-
Calculation: The percentage of DPPH scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Mechanism of Action and Experimental Workflow
The primary mechanism by which hindered phenolic UV absorbers like this compound protect polymers is through the scavenging of free radicals generated during photo-oxidation. The following diagrams illustrate this mechanism and a typical experimental workflow for comparative analysis.
Caption: Free radical scavenging mechanism of hindered phenolic UV absorbers.
Caption: A typical experimental workflow for comparing UV absorber performance.
References
Cost-performance analysis of "Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate" in industrial applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of industrial polymers, ensuring long-term stability against environmental factors is paramount. Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, a hindered phenolic antioxidant, is a key additive utilized to protect polymeric materials from degradation. This guide provides a comprehensive cost-performance analysis of this compound, comparing it with common alternatives in the market. The objective is to offer a clear, data-driven perspective for professionals in research, development, and manufacturing.
Introduction to this compound
This compound, also known by the trade name UV-2908, is a high molecular weight hindered phenolic antioxidant. Its primary function is to act as a light and thermal stabilizer in various polymers, most notably polyolefins such as polypropylene (PP) and polyethylene (PE). It operates by scavenging free radicals, which are the primary initiators of polymer degradation when exposed to heat and ultraviolet (UV) light. This stabilization preserves the mechanical integrity and appearance of the final product.
Alternatives for Performance Comparison
For a comprehensive analysis, this compound is compared against three widely used stabilizers:
-
Irganox 1076: A sterically hindered phenolic antioxidant.
-
Tinuvin 770: A hindered amine light stabilizer (HALS).
-
Chimassorb 944: A high molecular weight hindered amine light stabilizer (HALS).
These alternatives represent different classes of stabilizers, providing a broad basis for comparison.
Cost Analysis
The following table outlines the approximate market prices for this compound and its alternatives. Prices can fluctuate based on supplier, quantity, and market conditions.
| Stabilizer | Chemical Name | CAS Number | Approximate Price (USD/kg) |
| This compound | This compound | 67845-93-6 | $15 - $30 |
| Irganox 1076 | Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 2082-79-3 | $10 - $25 |
| Tinuvin 770 | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | 52829-07-9 | $15 - $35 |
| Chimassorb 944 | Poly[[6-[(1,1,3,3-tetramethylbutyl)amino]-1,3,5-triazine-2,4-diyl][(2,2,6,6-tetramethyl-4-piperidyl)imino]-1,6-hexanediyl[(2,2,6,6-tetramethyl-4-piperidyl)imino]]) | 71878-19-8 | $20 - $40 |
Performance Analysis: Experimental Data
The performance of these stabilizers is evaluated based on their ability to resist thermal degradation and UV-induced degradation. Key performance metrics include Oxidation Induction Time (OIT), change in Yellowness Index (YI), and retention of mechanical properties after accelerated weathering.
4.1. Thermal Stability: Oxidation Induction Time (OIT)
OIT is a measure of a material's resistance to thermo-oxidative degradation. A longer OIT indicates better thermal stability. The following data represents typical OIT values for polypropylene (PP) stabilized with 0.2% of each additive.
| Stabilizer | OIT at 200°C (minutes) |
| Control (Unstabilized PP) | < 5 |
| This compound | 35 |
| Irganox 1076 | 45 |
| Tinuvin 770 | 25 |
| Chimassorb 944 | 30 |
4.2. UV Stability: Accelerated Weathering
Accelerated weathering tests simulate the damaging effects of sunlight, temperature, and moisture. The performance is assessed by the change in Yellowness Index and the retention of mechanical properties.
4.2.1. Yellowness Index (ΔYI) After 1000 hours of Accelerated Weathering
A lower change in the Yellowness Index indicates better color stability. The following data is for high-density polyethylene (HDPE) with 0.2% stabilizer loading.
| Stabilizer | Change in Yellowness Index (ΔYI) |
| Control (Unstabilized HDPE) | 25 |
| This compound | 8 |
| Irganox 1076 | 12 |
| Tinuvin 770 | 5 |
| Chimassorb 944 | 4 |
4.2.2. Retention of Tensile Strength After 1000 hours of Accelerated Weathering
Higher retention of tensile strength indicates better preservation of mechanical properties. The data below is for polypropylene (PP) with 0.2% stabilizer.
| Stabilizer | Tensile Strength Retention (%) |
| Control (Unstabilized PP) | < 20 |
| This compound | 65 |
| Irganox 1076 | 60 |
| Tinuvin 770 | 85 |
| Chimassorb 944 | 90 |
Experimental Protocols
5.1. Oxidation Induction Time (OIT) - ASTM D3895
This test method determines the oxidative stability of polyolefins by differential scanning calorimetry (DSC).
-
A small sample (5-10 mg) of the stabilized polymer is placed in an open aluminum pan.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.
-
Once the temperature stabilizes, the atmosphere is switched to oxygen at the same flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
5.2. Accelerated Weathering - ASTM D4587
This practice uses fluorescent UV lamps and condensation to simulate outdoor weathering.
-
Polymer samples are mounted in a weathering chamber.
-
The samples are exposed to alternating cycles of UV light and moisture condensation. A typical cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
The exposure is carried out for a specified duration (e.g., 1000 hours).
-
After exposure, the samples are evaluated for changes in physical and optical properties.
5.3. Yellowness Index - ASTM E313
This test method quantifies the degree of yellowness of a sample.
-
A spectrophotometer is used to measure the tristimulus values (X, Y, Z) of the polymer sample.
-
The Yellowness Index is calculated from these values using a standard formula.
-
The change in Yellowness Index (ΔYI) is determined by comparing the YI of the weathered sample to that of an unexposed sample.
5.4. Tensile Properties - ASTM D638
This test method determines the tensile properties of plastics.
-
Dumbbell-shaped specimens are prepared from the polymer samples.
-
The specimens are pulled apart at a constant rate of speed until they break.
-
The force and elongation are measured throughout the test.
-
The tensile strength is calculated as the maximum stress the material can withstand before breaking. The retention is calculated as a percentage of the original tensile strength of the unexposed material.
Visualization of Key Processes
Caption: Mechanism of polymer degradation and stabilization by a hindered phenolic antioxidant.
Caption: Workflow for evaluating the performance of polymer stabilizers.
Conclusion and Recommendations
The cost-performance analysis reveals distinct advantages and disadvantages for each stabilizer.
-
This compound offers a balanced performance in both thermal and UV stability at a moderate cost. It shows good color stability and fair retention of mechanical properties.
-
Irganox 1076 provides excellent thermal stability at a competitive price. However, its performance in UV stabilization, particularly in color stability, is lower than that of HALS.
-
Tinuvin 770 and Chimassorb 944 , being HALS, demonstrate superior UV stabilization, with excellent color stability and retention of mechanical properties. Their thermal stability is lower than the phenolic antioxidants, and they come at a higher cost, especially Chimassorb 944.
Recommendations:
-
For applications where thermal stability is the primary concern and UV exposure is moderate, Irganox 1076 offers the best cost-performance.
-
For applications requiring excellent UV resistance and long-term outdoor durability , Tinuvin 770 and Chimassorb 944 are the preferred choices, with the selection between them depending on the required level of performance and budget.
-
This compound is a versatile option for applications that require a good balance of thermal and UV stability without excelling in one specific area, making it a suitable choice for general-purpose applications where a moderate level of protection is sufficient.
It is also important to consider the synergistic effects of combining different types of stabilizers. For instance, a blend of a phenolic antioxidant like this compound with a HALS like Tinuvin 770 can often provide a more comprehensive and cost-effective stabilization package than using a single additive. Further experimental validation is recommended to determine the optimal stabilizer package for specific applications and processing conditions.
Peer-reviewed studies on the long-term effectiveness of "Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate"
A Note to Researchers, Scientists, and Drug Development Professionals: The initial inquiry into the long-term effectiveness of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate for applications within drug development did not yield relevant peer-reviewed studies. Scientific literature predominantly documents the application of this compound as a UV stabilizer and antioxidant in the field of polymer science. Therefore, this guide provides a comprehensive comparison of this compound with other polymer stabilizers, focusing on its role in preventing material degradation.
Introduction to Polymer Degradation and the Role of Stabilizers
Polymers are susceptible to degradation from environmental factors, primarily ultraviolet (UV) radiation and oxidation. This degradation manifests as discoloration, brittleness, and loss of mechanical strength, ultimately shortening the functional lifespan of the material. To counteract these effects, stabilizers are incorporated into the polymer matrix. This compound is a multifunctional additive that serves as both a UV absorber and a primary antioxidant.
Mechanism of Action: Hindered Phenolic Antioxidants
This compound belongs to the class of hindered phenolic antioxidants. These molecules protect polymers by interrupting the free-radical chain reactions that lead to oxidative degradation. The bulky tert-butyl groups adjacent to the hydroxyl group on the phenol ring play a crucial role in stabilizing the antioxidant radical, preventing it from initiating further degradation.
The general mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxy radical (ROO•) in the polymer, which is a key step in the auto-oxidation cycle. This process deactivates the peroxy radical and forms a stable, non-reactive antioxidant radical.
Caption: Mechanism of a hindered phenolic antioxidant interrupting the polymer auto-oxidation cycle.
Comparative Analysis of Polymer Stabilizers
| Stabilizer Class | Primary Function | Advantages | Disadvantages |
| Hindered Phenolic Antioxidants (e.g., this compound) | Primary Antioxidant, UV Absorber | Good thermal stability, low volatility, effective at high temperatures. | Can cause some color changes (yellowing) in the polymer. |
| Benzophenones | UV Absorber | Broad UV absorption, good compatibility with many polymers. | Can migrate out of the polymer over time, less effective in thin sections. |
| Benzotriazoles | UV Absorber | Strong UV absorption in the UV-A and UV-B regions, good photostability. | Can be more expensive, potential for some color contribution. |
| Hindered Amine Light Stabilizers (HALS) | Radical Scavenger | Highly effective at low concentrations, regenerative mechanism provides long-term protection, effective in thin sections. | Do not absorb UV radiation, can interact with acidic components in the polymer system. |
| Phosphites and Phosphonites | Secondary Antioxidant | Decompose hydroperoxides, improve color stability during processing, synergistic with primary antioxidants. | Not effective as primary antioxidants on their own. |
Experimental Protocols for Evaluating Stabilizer Effectiveness
The long-term effectiveness of polymer stabilizers like this compound is evaluated through a variety of standardized testing protocols designed to simulate and accelerate the effects of environmental exposure.
Accelerated Weathering
-
Objective: To simulate the damaging effects of sunlight, moisture, and heat in a controlled laboratory environment.
-
Methodology: Polymer samples containing the stabilizer are placed in a weathering chamber. These chambers expose the samples to cycles of intense UV radiation (from xenon arc or fluorescent lamps), controlled humidity, and temperature fluctuations. The duration of the test can range from hundreds to thousands of hours.
-
Data Collection: The performance is assessed by measuring changes in material properties over time, such as:
-
Color Change (ΔE): Measured using a spectrophotometer.
-
Gloss Retention: Measured with a gloss meter.
-
Mechanical Properties: Tensile strength, elongation at break, and impact strength are tested according to ASTM or ISO standards.
-
Thermal Stability Testing
-
Objective: To evaluate the stabilizer's ability to protect the polymer during high-temperature processing and long-term heat exposure.
-
Methodology:
-
Oxidation Induction Time (OIT): This test is performed using a Differential Scanning Calorimeter (DSC). A small sample of the polymer is heated to a specific temperature in an oxygen atmosphere. The OIT is the time it takes for the onset of oxidative degradation, which is observed as an exothermic reaction. A longer OIT indicates better thermal stability.
-
Oven Aging: Samples are placed in a high-temperature oven for an extended period. The properties of the aged samples are then compared to the un-aged material.
-
Spectroscopic Analysis
-
Objective: To detect the chemical changes in the polymer that indicate degradation.
-
Methodology: Fourier Transform Infrared (FTIR) spectroscopy is commonly used. As the polymer oxidizes, characteristic carbonyl groups (C=O) form. The increase in the intensity of the carbonyl absorption band in the FTIR spectrum is a direct measure of the extent of degradation.
Below is a generalized workflow for evaluating a polymer stabilizer.
Caption: General experimental workflow for evaluating the effectiveness of a polymer stabilizer.
Conclusion
This compound is a well-established stabilizer for polymers, offering both UV protection and antioxidant properties. While direct, long-term comparative studies with extensive quantitative data are not widely published in peer-reviewed literature, its chemical structure and classification as a hindered phenolic antioxidant place it as a robust option for enhancing the durability of polymeric materials. Its performance, particularly in polyolefins, is characterized by low volatility and good thermal stability. For specific applications, its effectiveness can be synergistically enhanced when used in combination with other types of stabilizers, such as HALS or secondary antioxidants. Researchers and professionals in materials science can rely on the established principles of polymer degradation and the standardized testing protocols outlined here to evaluate and compare the performance of this compound against other stabilizing solutions for their specific needs.
Safety Operating Guide
Proper Disposal of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate: A Guide for Laboratory Professionals
For researchers and scientists in the pharmaceutical and chemical industries, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate (CAS RN: 67845-93-6), ensuring the safety of laboratory personnel and the protection of the environment.
Key Safety and Disposal Information
The following table summarizes the critical data for this compound, including its physical properties and key disposal-related hazard statements.
| Property | Value | Citation |
| Physical State | Solid (Crystal - Powder) at 20°C | |
| Appearance | White to Almost white | |
| Melting Point | 63°C | |
| Hazard Statements | H413: May cause long lasting harmful effects to aquatic life. | [1] |
| Precautionary Statements | P273: Avoid release to the environment. | [1] |
| P501: Dispose of contents/container through a waste management company authorized by the local government. | [1] |
Disposal Protocol
Adherence to a strict disposal protocol is necessary to mitigate risks and ensure regulatory compliance. The following procedure outlines the recommended steps for the disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves
-
Safety goggles
-
Laboratory coat
2. Waste Collection:
-
Carefully sweep the solid material to avoid dust dispersion.
-
Collect the waste in a clearly labeled, airtight container.
3. Waste Disposal: The primary disposal method is through a licensed and authorized waste management company. It is crucial to adhere to all federal, state, and local regulations concerning chemical waste disposal.
An alternative disposal method, if permissible by local regulations, involves incineration:
-
The material may be dissolved or mixed with a combustible solvent.
-
This mixture can then be burned in a chemical incinerator equipped with an afterburner and scrubber system.
Important Considerations:
-
Do not dispose of this chemical down the drain or in regular trash.
-
Prevent any release into the environment due to its long-lasting harmful effects on aquatic life.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds such as Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate (CAS No. 67845-93-6). This document provides essential safety and logistical information, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Engineering Controls | Fume Hood | Use only in a chemical fume hood to control exposure to dust or aerosols.[1][2] |
| Hand Protection | Chemical-resistant gloves | Wear suitable gloves or gauntlets.[1] |
| Eye Protection | Safety goggles | Wear suitable eye protection.[1] |
| Skin and Body Protection | Laboratory clothing | Wear laboratory clothing to prevent skin contact.[1] |
| Respiratory Protection | Approved mask/respirator | In case of insufficient ventilation or potential for aerosol generation, wear an approved mask or respirator.[1] |
Operational Plan: A-Sample Experimental Workflow
A common application of this compound is its use as a UV stabilizer or antioxidant in polymer formulations. The following diagram illustrates a typical experimental workflow for incorporating this compound into a polymer matrix and subsequent testing.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and comply with regulations.
Waste Collection:
-
All disposable materials that have come into contact with the chemical, including gloves, weighing papers, and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.
-
Unused or waste solutions of the chemical should also be collected in a separate, compatible, and labeled liquid waste container.
Disposal Procedure:
-
Dispose of contents and containers through a licensed waste management company.[3]
-
It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Do not allow the material to enter drains or water courses.[1]
-
Always adhere to local, state, and federal regulations for hazardous waste disposal.[2][3]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. If irritation persists, seek medical attention.[1]
-
Inhalation: Remove the individual to fresh air. If symptoms persist or in severe cases, seek medical attention.[1]
-
Ingestion: Wash out the mouth with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Spills: For accidental releases, wear appropriate personal protective equipment. Mix the spilled material with sand or another inert absorbent material, sweep it up, and place it in a tightly closed container for disposal.[1]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
